Fosazepam
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35322-07-7 |
|---|---|
Molecular Formula |
C18H18ClN2O2P |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
7-chloro-1-(dimethylphosphorylmethyl)-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C18H18ClN2O2P/c1-24(2,23)12-21-16-9-8-14(19)10-15(16)18(20-11-17(21)22)13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3 |
InChI Key |
JMYCGCXYZZHWMO-UHFFFAOYSA-N |
SMILES |
CP(=O)(C)CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CP(=O)(C)CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Other CAS No. |
35322-07-7 |
Synonyms |
fosazepam |
Origin of Product |
United States |
Foundational & Exploratory
Fosazepam's Modulation of GABA-A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosazepam, a water-soluble prodrug of diazepam, exerts its primary pharmacological effects through its active metabolite, nordiazepam (desmethyldiazepam). Like other benzodiazepines, its mechanism of action centers on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This guide provides an in-depth technical overview of the interaction between this compound's active metabolites and the GABA-A receptor, summarizing available data, detailing relevant experimental protocols, and visualizing the key pathways involved. While specific quantitative binding and functional data for this compound itself are limited in publicly accessible literature, this guide extrapolates from the extensive data available for its parent compound, diazepam, and its primary active metabolite, nordiazepam, to provide a comprehensive understanding of its mechanism of action.
Introduction: The GABA-A Receptor and Benzodiazepine Modulation
The GABA-A receptor is a pentameric ligand-gated ion channel primarily permeable to chloride ions (Cl⁻). The binding of the neurotransmitter GABA to its orthosteric site on the receptor triggers a conformational change, opening the channel and allowing Cl⁻ influx, which hyperpolarizes the neuron and reduces its excitability.
Benzodiazepines do not bind to the GABA binding site but to a distinct allosteric site, known as the benzodiazepine binding site, located at the interface of the α and γ subunits of the GABA-A receptor. This binding event does not directly open the channel but rather enhances the effect of GABA by increasing the frequency of channel opening in the presence of the neurotransmitter. This positive allosteric modulation leads to the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this drug class.
This compound, as a derivative of diazepam, follows this fundamental mechanism. Upon administration, it is metabolized to nordiazepam, which then interacts with the GABA-A receptor to produce its therapeutic effects.
Molecular Mechanism of Action
The binding of a benzodiazepine agonist like nordiazepam to the GABA-A receptor induces a conformational change that increases the affinity of the receptor for GABA. This enhanced affinity means that lower concentrations of GABA are required to elicit a given level of channel opening, effectively potentiating GABAergic neurotransmission.
Signaling Pathway of GABA-A Receptor Modulation by this compound (via Nordiazepam)
Figure 1: Signaling pathway of GABA-A receptor modulation by nordiazepam.
Quantitative Pharmacological Data
It is important to note that the potency and efficacy of benzodiazepines can vary depending on the subunit composition of the GABA-A receptor. The tables below summarize data for the most common α1β2γ2 subtype and other relevant subtypes where data is available.
Table 1: Binding Affinities (Ki) of Diazepam and Nordiazepam at GABA-A Receptor Subtypes
| Compound | Receptor Subtype | Ki (nM) | Reference Compound | Method |
| Diazepam | α1β2γ2 | 10 - 20 | [3H]flunitrazepam | Radioligand Binding Assay |
| Diazepam | α2β2γ2 | 9 - 18 | [3H]flunitrazepam | Radioligand Binding Assay |
| Diazepam | α3β2γ2 | 12 - 25 | [3H]flunitrazepam | Radioligand Binding Assay |
| Diazepam | α5β2γ2 | 8 - 15 | [3H]flunitrazepam | Radioligand Binding Assay |
| Nordiazepam | Mixed Cortical | ~25 | [3H]flunitrazepam | Radioligand Binding Assay |
Note: Ki values can vary between studies based on experimental conditions.
Table 2: Functional Potency (EC50) and Efficacy of Diazepam in Potentiating GABA-Evoked Currents
| Receptor Subtype | GABA Concentration | Diazepam EC50 (nM) | Maximal Potentiation (% of control) | Experimental System |
| α1β2γ2 | EC10-EC20 | 60 - 100 | 200 - 400% | Xenopus Oocytes/HEK Cells |
| α2β2γ2 | EC10-EC20 | 50 - 90 | 250 - 500% | Xenopus Oocytes/HEK Cells |
| α3β2γ2 | EC10-EC20 | 70 - 120 | 200 - 350% | Xenopus Oocytes/HEK Cells |
| α5β2γ2 | EC10-EC20 | 40 - 80 | 300 - 600% | Xenopus Oocytes/HEK Cells |
Note: Maximal potentiation is highly dependent on the baseline GABA concentration used.
Experimental Protocols
The characterization of this compound's mechanism of action on GABA-A receptors involves standard pharmacological techniques, primarily radioligand binding assays and electrophysiology.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a compound for the benzodiazepine site on the GABA-A receptor.
Objective: To determine the Ki of nordiazepam by competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane Preparation: Synaptosomal membranes prepared from rat or mouse brain tissue (e.g., cortex or cerebellum) or from cell lines expressing specific recombinant GABA-A receptor subtypes.
-
Radioligand: [³H]flunitrazepam or [³H]Ro15-1788, high-affinity benzodiazepine site ligands.
-
Test Compound: Nordiazepam.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM diazepam).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Workflow:
Figure 2: Experimental workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the crude synaptosomal membrane fraction. Resuspend the pellet in fresh buffer.
-
Assay Setup: In triplicate, incubate the membrane preparation with the radioligand and either buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or varying concentrations of the test compound (nordiazepam).
-
Incubation: Incubate at 0-4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined from this curve and converted to the Ki value using the Cheng-Prusoff equation.
Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp)
This technique is used to measure the functional effects of a compound on the GABA-A receptor, including its potency (EC50) and efficacy (maximal potentiation).
Objective: To characterize the potentiation of GABA-evoked currents by nordiazepam.
Materials:
-
Expression System: Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293) expressing specific recombinant GABA-A receptor subtypes.
-
Recording Equipment: Patch-clamp or two-electrode voltage clamp amplifier, micromanipulators, perfusion system.
-
Electrodes: Glass microelectrodes filled with appropriate internal solution.
-
External Solution: Physiological salt solution.
-
Agonist: GABA.
-
Test Compound: Nordiazepam.
Workflow:
Figure 3: Experimental workflow for electrophysiological recording.
Detailed Methodology:
-
Cell Preparation: Inject cRNA encoding the desired GABA-A receptor subunits into Xenopus oocytes or transfect mammalian cells.
-
Recording: After a suitable expression period (1-3 days), place the cell in a recording chamber and establish a whole-cell patch-clamp or two-electrode voltage clamp configuration.
-
Baseline Response: Perfuse the cell with a concentration of GABA that elicits a small, stable current (typically EC10-EC20).
-
Modulation: Co-apply the same concentration of GABA with varying concentrations of nordiazepam.
-
Data Acquisition: Record the current responses to each application.
-
Data Analysis: Measure the peak amplitude of the potentiated currents and express it as a percentage of the baseline GABA response. Plot the percentage potentiation against the concentration of nordiazepam to generate a concentration-response curve, from which the EC50 and maximal potentiation can be determined.
Conclusion
This compound, through its active metabolite nordiazepam, functions as a classical benzodiazepine, positively modulating the GABA-A receptor to enhance inhibitory neurotransmission. While specific quantitative data for this compound remains elusive in readily available literature, the extensive research on diazepam and nordiazepam provides a robust framework for understanding its mechanism of action. The primary effect is an increase in the frequency of GABA-gated chloride channel opening, driven by an allosterically induced increase in the receptor's affinity for GABA. The experimental protocols detailed in this guide provide the methodological basis for further investigation into the specific quantitative pharmacology of this compound and its metabolites, which would be a valuable contribution to the field. Future research focusing on direct characterization of this compound and nordiazepam across a range of GABA-A receptor subtypes will be crucial for a more complete understanding of its pharmacological profile.
Fosazepam: A Comprehensive Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosazepam, a water-soluble derivative of diazepam, is a benzodiazepine with sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[1] Its primary pharmacological effects are attributed to its active metabolite, nordiazepam (desmethyldiazepam). This technical guide provides an in-depth overview of the synthesis and chemical properties of this compound, including detailed experimental protocols, quantitative data, and visual representations of its metabolic pathway and synthesis workflow.
Introduction
This compound, chemically known as 7-chloro-1-(dimethylphosphorylmethyl)-5-phenyl-3H-1,4-benzodiazepin-2-one, is a synthetic benzodiazepine derivative.[1][2] The key structural modification from its parent compound, diazepam, is the substitution of a dimethylphosphoryl group at the N-1 position of the benzodiazepine ring. This chemical alteration was designed to enhance its water solubility.[1][2] Clinically, this compound exhibits a pharmacological profile similar to diazepam, although it is reported to have a shorter duration of action and a reduced tendency to cause over-sedation.[1] The main active metabolite, nordiazepam, has a long elimination half-life, which can lead to extended sedative effects.[1]
Synthesis of this compound
The synthesis of this compound originates from nordiazepam (desmethyldiazepam), which is a common intermediate in the synthesis of many benzodiazepines and also the primary active metabolite of diazepam. The core of the synthesis involves the N-alkylation of the lactam nitrogen of nordiazepam with a dimethylphosphorylmethyl group.
Synthesis Pathway
The logical workflow for the synthesis and characterization of this compound can be visualized as follows:
Caption: Logical workflow for the synthesis and characterization of this compound.
Experimental Protocol: Synthesis of this compound from Nordiazepam
This protocol is based on the general principles of N-alkylation of lactams and information derived from the German Patent DE 2022503, which first described the synthesis of this compound.
Materials:
-
Nordiazepam (7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one)
-
Chloromethyl dimethylphosphine oxide
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Preparation: A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF. The flask is cooled to 0 °C in an ice bath.
-
Deprotonation: A solution of nordiazepam (1 equivalent) in anhydrous DMF is added dropwise to the sodium hydride suspension under a nitrogen atmosphere. The mixture is stirred at 0 °C for 30 minutes, during which time the nordiazepam is deprotonated to form the corresponding sodium salt.
-
N-Alkylation: A solution of chloromethyl dimethylphosphine oxide (1.2 equivalents) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The mixture is then transferred to a separatory funnel and extracted three times with ethyl acetate.
-
Washing and Drying: The combined organic layers are washed sequentially with water and brine. The organic layer is then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude this compound. The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.
Chemical Properties of this compound
This compound's chemical properties are defined by its benzodiazepine core, the presence of a chlorine substituent, a phenyl group, and the unique dimethylphosphorylmethyl group which significantly influences its solubility.
Physical Properties
| Property | Value | Source |
| IUPAC Name | 7-chloro-1-(dimethylphosphorylmethyl)-5-phenyl-3H-1,4-benzodiazepin-2-one | [1][2] |
| Molecular Formula | C18H18ClN2O2P | [1] |
| Molar Mass | 360.78 g/mol | [1] |
| Appearance | Crystalline solid | |
| Melting Point | Not explicitly reported, but related benzodiazepines have melting points in the range of 150-250 °C. | |
| Solubility | Water-soluble derivative of diazepam. Soluble in organic solvents like ethanol, DMSO, and DMF. | [1][2] |
Chemical Reactivity and Stability
-
Hydrolysis: Like other 1,4-benzodiazepines, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. The seven-membered diazepine ring can undergo hydrolytic cleavage.
-
Metabolism: In vivo, this compound is metabolized via N-demethylation by CYP3A4 and CYP2C19 to the active metabolite nordiazepam, and also hydroxylated by CYP3A4 to 3-hydroxythis compound.
-
Stability: Benzodiazepines can be sensitive to light and high temperatures. For long-term storage, it is recommended to keep this compound in a cool, dark, and dry place.
Mechanism of Action and Metabolic Pathway
This compound, like other benzodiazepines, exerts its effects by modulating the gamma-aminobutyric acid (GABA) system in the central nervous system.
Signaling Pathway
Caption: Mechanism of action of this compound at the GABA-A receptor.
This compound binds to an allosteric site on the GABA-A receptor, which potentiates the effect of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and reducing neuronal excitability. This action is responsible for the sedative, anxiolytic, anticonvulsant, and muscle relaxant effects of the drug.
Metabolic Pathway
The in-vivo transformation of this compound is a critical aspect of its pharmacology.
Caption: Metabolic pathway of this compound.
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the proton environment of the molecule. Expected signals would include aromatic protons, methylene protons of the diazepine ring, and the methyl protons of the dimethylphosphoryl group.
-
¹³C NMR: To identify all unique carbon atoms in the structure.
-
³¹P NMR: To confirm the presence and chemical environment of the phosphorus atom.
-
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ should correspond to the calculated molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O (amide) and P=O (phosphine oxide) stretching vibrations.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound and to quantify it in various matrices. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) and UV detection would be appropriate.
Conclusion
References
The Pharmacokinetic Journey of Fosazepam: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosazepam, a water-soluble phosphated prodrug of diazepam, has historically been explored for its anxiolytic and hypnotic properties. Its clinical significance, however, is intrinsically linked to its conversion into active metabolites, primarily nordiazepam (N-desmethyldiazepam) and subsequently oxazepam. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound and its key active metabolites. Due to the limited availability of detailed pharmacokinetic data for the parent compound, this guide places a significant emphasis on the well-documented profiles of nordiazepam and oxazepam, which are the principal mediators of this compound's pharmacological effects. This document synthesizes available quantitative data, outlines common experimental methodologies, and presents visual representations of metabolic pathways and experimental workflows to serve as a valuable resource for the scientific community.
Introduction
This compound (7-chloro-1-[(dimethylphosphinyl)methyl]-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one) is a benzodiazepine derivative designed to be more water-soluble than its parent compound, diazepam. This characteristic was intended to offer advantages in formulation and administration. Upon administration, this compound undergoes rapid and extensive metabolism, functioning as a prodrug. The primary pharmacological activity is not exerted by this compound itself, but rather by its long-acting metabolite, nordiazepam, and the subsequent metabolite, oxazepam.[1][2] Understanding the pharmacokinetic profiles of these metabolites is therefore crucial for predicting the duration and intensity of this compound's clinical effects.
Metabolic Pathway
This compound is readily converted in the body to its active metabolites. The principal metabolic cascade involves the initial transformation to 3-hydroxythis compound, followed by the formation of the major active metabolite, nordiazepam. Nordiazepam is a long-acting benzodiazepine that is further metabolized to oxazepam, another pharmacologically active compound.[1] Oxazepam is then primarily eliminated through glucuronidation.[3][4]
Metabolic conversion of this compound to its primary active metabolites.
Pharmacokinetic Profiles
While specific quantitative pharmacokinetic data for this compound is scarce in publicly available literature, the profiles of its active metabolites, nordiazepam and oxazepam, are well-characterized.
Nordiazepam
Nordiazepam is the major active metabolite responsible for the prolonged effects of this compound. Its long elimination half-life is a defining characteristic.
Table 1: Summary of Pharmacokinetic Parameters for Nordiazepam (as a metabolite)
| Parameter | Value | Reference |
| Half-life (t½) | 31 - 97 hours | [5] |
| Time to Peak (Tmax) | Variable (dependent on parent drug) | N/A |
| Cmax | Variable (dependent on parent drug) | [6] |
| AUC | Variable (dependent on parent drug) | [6] |
Note: The pharmacokinetic parameters of nordiazepam are often reported in studies of its parent drugs, such as diazepam.
Oxazepam
Oxazepam is a shorter-acting metabolite of nordiazepam and other benzodiazepines. It has no active metabolites and is primarily eliminated by conjugation.[3][7]
Table 2: Summary of Pharmacokinetic Parameters for Oxazepam
| Parameter | Value | Route | Reference |
| Half-life (t½) | 5.8 - 6.7 hours | Oral / IV | [8] |
| 5.7 - 10.9 hours | Oral | [4] | |
| 4 - 16 hours | N/A | [5] | |
| Time to Peak (Tmax) | 1.7 - 2.8 hours | Oral | [8] |
| ~3 hours | Oral | [4] | |
| Bioavailability | 92.8% | Oral | [8] |
| Total Clearance (CL) | 1.07 mL/min/kg | IV | [8] |
| Volume of Distribution (Vss) | 0.59 L/kg | IV | [8] |
Experimental Protocols
The determination of pharmacokinetic parameters for this compound and its metabolites involves standardized clinical and analytical procedures.
Study Design
A typical pharmacokinetic study would involve the administration of a single dose of this compound to a cohort of healthy volunteers. Blood samples are then collected at predetermined time intervals over a period sufficient to characterize the absorption, distribution, metabolism, and elimination phases of the drug and its metabolites.
A generalized workflow for a pharmacokinetic study of this compound.
Sample Collection and Processing
Blood samples are typically collected in tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored frozen until analysis.
Bioanalytical Methods
The quantification of this compound, nordiazepam, and oxazepam in plasma samples is most commonly achieved using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.
Sample Preparation: Prior to analysis, plasma samples undergo a preparation step to remove proteins and other interfering substances. This is typically accomplished through protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode provides high selectivity for the analytes and an internal standard.
Discussion and Conclusion
This compound functions as a prodrug, with its clinical effects being mediated by its active metabolites, nordiazepam and oxazepam. The pharmacokinetic profile is characterized by the rapid conversion of this compound and the subsequent long half-life of nordiazepam, leading to a prolonged duration of action. Oxazepam, a shorter-acting metabolite, is then formed and eliminated. The lack of comprehensive, publicly available pharmacokinetic data specifically for this compound underscores the focus on its active metabolites in understanding its clinical pharmacology. The experimental protocols outlined in this guide provide a framework for conducting future studies to further elucidate the complete pharmacokinetic profile of this compound. This in-depth guide serves as a foundational resource for researchers and professionals in the field of drug development, providing a consolidated overview of the pharmacokinetics of this compound and its clinically relevant metabolites.
References
- 1. This compound [medbox.iiab.me]
- 2. Pharmacokinetics of benzodiazepines. Short-acting versus long-acting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. wisdoj.gov [wisdoj.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxazepam - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Bioavailability and pharmacokinetics of oxazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Characterization of Fosazepam Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosazepam is a water-soluble benzodiazepine derivative that functions as a prodrug. Its pharmacological effects are primarily mediated through its active metabolites, most notably N-desmethyldiazepam (nordiazepam). Like other benzodiazepines, this compound and its metabolites exert their therapeutic effects—including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties—by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
This technical guide provides an in-depth overview of the in-vitro characterization of this compound's binding affinity. Due to the limited availability of direct in-vitro binding data for this compound itself, this guide will focus on the binding characteristics of its principal active metabolite, N-desmethyldiazepam, as well as its parent compound, diazepam. This approach provides the most relevant insights into the pharmacological profile of this compound. The guide details the experimental protocols for determining binding affinity and visualizes the associated signaling pathways and experimental workflows.
GABA-A Receptor Binding and Signaling Pathway
Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine binding site. This site is located at the interface of the α and γ subunits of the pentameric receptor complex.[1] The binding of a benzodiazepine potentiates the effect of GABA, increasing the frequency of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[2]
The GABA-A receptor exists in various isoforms, determined by the specific combination of its constituent subunits (e.g., α1, α2, α3, α5). The affinity of a benzodiazepine for these different subtypes dictates its pharmacological profile. For instance, binding to the α1 subunit is primarily associated with sedative effects, whereas binding to the α2 and α3 subunits is linked to anxiolytic actions.[3]
Below is a diagram illustrating the GABA-A receptor signaling pathway.
Quantitative Binding Affinity Data
| Compound | GABA-A Receptor Subtype | Ki (nM) | Reference |
| Diazepam | α1β3γ2 | 64 ± 2 | |
| α2β3γ2 | 61 ± 10 | ||
| α3β3γ2 | 102 ± 7 | ||
| α5β3γ2 | 31 ± 5 | ||
| N-desmethyldiazepam | α1β2γ2 | 16 | |
| α2β2γ2 | 11 | ||
| α3β2γ2 | 17 | ||
| α5β2γ2 | 44 |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocols
The following is a detailed methodology for a competitive radioligand binding assay to determine the in-vitro binding affinity of a test compound, such as a benzodiazepine, for GABA-A receptors.
Objective
To determine the inhibitory constant (Ki) of a test compound for specific GABA-A receptor subtypes by measuring its ability to displace a radiolabeled ligand.
Materials
-
Receptor Source: Cell membranes from HEK293 cells stably expressing specific human recombinant GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).
-
Radioligand: [3H]-Flunitrazepam (specific activity ~80-90 Ci/mmol).
-
Non-specific Binding Control: Diazepam (10 µM final concentration).
-
Test Compound: this compound metabolite (e.g., N-desmethyldiazepam) or other benzodiazepines.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, 96-well microplates, cell harvester, glass fiber filters.
Experimental Workflow
The workflow for a competitive radioligand binding assay is depicted in the diagram below.
Detailed Procedure
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the desired GABA-A receptor subtype.
-
Homogenize cells in ice-cold assay buffer containing protease inhibitors.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Receptor membranes, [3H]-Flunitrazepam (at a concentration near its Kd, typically 1-2 nM), and assay buffer.
-
Non-specific Binding (NSB): Receptor membranes, [3H]-Flunitrazepam, and a high concentration of unlabeled diazepam (10 µM).
-
Competition Binding: Receptor membranes, [3H]-Flunitrazepam, and varying concentrations of the test compound.
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at 4°C for 60-90 minutes to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding of [3H]-Flunitrazepam against the logarithm of the test compound concentration.
-
-
Determine IC50:
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve using non-linear regression analysis.
-
-
Calculate Ki:
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Off-Target Binding Profile
Currently, there is a lack of comprehensive, publicly available data on the off-target binding profile of this compound and its metabolites. While their primary mechanism of action is through the GABA-A receptor, a complete characterization would involve screening against a broad panel of other receptors, ion channels, and enzymes to identify any potential secondary pharmacology. Such studies are crucial in drug development to assess the potential for off-target side effects.
Conclusion
The in-vitro characterization of this compound's binding affinity is fundamentally linked to the binding properties of its active metabolites, primarily N-desmethyldiazepam. The data presented for diazepam and N-desmethyldiazepam indicate high affinity for multiple GABA-A receptor subtypes, consistent with the broad therapeutic effects of benzodiazepines. The detailed experimental protocol provided herein offers a robust framework for conducting in-vitro binding assays to further elucidate the pharmacology of this compound and other novel benzodiazepine derivatives. Future research should aim to generate specific binding data for this compound and conduct comprehensive off-target profiling to build a more complete understanding of its molecular interactions.
References
- 1. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Residues in the GABAA Receptor Benzodiazepine Binding Pocket Mediate Benzodiazepine Efficacy and Binding - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Water Solubility and Stability of Fosazepam Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the water solubility and stability of Fosazepam, a water-soluble prodrug of diazepam. Due to the limited availability of direct quantitative data for this compound in publicly accessible literature, this guide synthesizes available qualitative information, presents data for the parent compound diazepam and a related water-soluble prodrug (avizafone) for comparative purposes, and outlines detailed experimental protocols for the determination of these properties.
Introduction to this compound
This compound is a benzodiazepine derivative that has been chemically modified to enhance its water solubility.[1][2] It is a prodrug of diazepam, meaning it is converted in vivo to its active metabolite, nordiazepam (desmethyldiazepam), which is also the primary active metabolite of diazepam.[1] The key structural modification in this compound is the addition of a dimethylphosphoryl group, which imparts greater aqueous solubility compared to the poorly soluble parent drug, diazepam.[1][2] This enhanced water solubility offers potential advantages in pharmaceutical formulation, particularly for parenteral administration.[3]
Water Solubility
For comparative purposes, the solubility of diazepam and another water-soluble prodrug, avizafone, are presented below.
Table 1: Qualitative and Comparative Water Solubility Data
| Compound | Chemical Modification | Water Solubility | Reference(s) |
| Diazepam | - | Poorly soluble (<50 μg/mL) | [5] |
| This compound | N-dimethylphosphorylmethyl | Described as "water-soluble" | [1][2] |
| Avizafone | Dipeptide prodrug | Described as "water-soluble" | [6][7] |
Stability Profile
Detailed stability studies specifically on this compound under various stress conditions (hydrolysis, photolysis, thermal degradation) are not extensively reported in the public domain. However, the stability of benzodiazepines as a class has been investigated, and general degradation pathways are understood.[2][8][9][10][11] The primary degradation pathway for many 1,4-benzodiazepines in aqueous solution is hydrolysis of the azomethine (C=N) bond in the seven-membered ring, particularly under acidic or basic conditions.[2][8][9][10][11]
As a phosphate ester prodrug, this compound's stability will also be influenced by the hydrolysis of the phosphate group. Phosphate ester prodrugs are designed to be stable at physiological pH but may be susceptible to enzymatic or chemical hydrolysis to release the active drug.[12][13]
Table 2: General Stability Characteristics of Benzodiazepines
| Stress Condition | General Effect on Benzodiazepines | Potential Impact on this compound | Reference(s) |
| Hydrolysis | Susceptible to acid and base-catalyzed hydrolysis of the azomethine bond. | Likely susceptible to hydrolysis of both the benzodiazepine ring and the phosphate ester linkage. The rate would be pH-dependent. | [2][8][9][10][11] |
| Photolysis | Some benzodiazepines are known to be light-sensitive. | Photostability would need to be determined experimentally. | [14] |
| Thermal Stress | Generally stable at room temperature, but degradation can occur at elevated temperatures. | Thermal stability profile needs to be experimentally determined. | [15] |
| Oxidation | Generally less susceptible to oxidation compared to hydrolysis. | Susceptibility to oxidation is expected to be low but should be confirmed. | [14] |
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium aqueous solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of the this compound derivative is added to a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline at various pH values) in a sealed, inert container (e.g., glass vial).
-
Equilibration: The container is agitated at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary study can determine the time to reach equilibrium.
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow undissolved solids to settle. An aliquot of the supernatant is then carefully removed and filtered through a fine, non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: The concentration of the dissolved this compound derivative in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in mg/mL or mol/L.
Stability-Indicating HPLC Method for this compound and its Degradants
This hypothetical HPLC method is based on established methods for diazepam and other benzodiazepines and would require validation for this compound.[1][16][17][18][19]
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio would be optimized to achieve good separation. A starting point could be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum of this compound. A DAD would be useful to monitor for the appearance of degradation products with different chromophores. A wavelength around 230-254 nm is a likely starting point.
-
Injection Volume: 20 µL
Sample Preparation:
-
Samples from stability studies would be diluted with the mobile phase to an appropriate concentration within the linear range of the method.
Method Validation:
-
The method would need to be validated according to ICH guidelines, including specificity (in the presence of degradation products), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the drug substance and to develop a stability-indicating analytical method.[14][15][20][21][22]
General Procedure:
A solution of this compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the following stress conditions. A control sample is stored under normal conditions. Samples are analyzed at appropriate time points by the validated stability-indicating HPLC method.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for up to 72 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for up to 72 hours.
-
Neutral Hydrolysis: Purified water at 60 °C for up to 72 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for up to 24 hours.
-
Thermal Degradation (Solid State): Solid drug substance stored at 80 °C for up to one week.
-
Photostability: The drug substance (solid and in solution) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A dark control is run in parallel.
Visualizations
Caption: this compound Prodrug Activation Pathway.
Caption: General Workflow for Forced Degradation Studies.
Conclusion
This compound's enhanced water solubility as a prodrug of diazepam presents a significant formulation advantage. While specific quantitative data on its solubility and stability are not widely published, this guide provides a framework for understanding these critical properties. The outlined experimental protocols, adapted from established methods for related compounds, offer a robust starting point for the comprehensive physicochemical characterization of this compound and its derivatives. Further research is warranted to generate specific quantitative data to fully support the development and formulation of this promising compound.
References
- 1. An improved HPLC method for rapid quantitation of diazepam and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Activity of this compound, a soluble analogue of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Delivery of Diazepam from Supersaturated Solutions Prepared Using Prodrug/Enzyme Mixtures: Toward Intranasal Treatment of Seizure Emergencies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avizafone Dihydrobromide | NEW1 | 60067-15-4 | Invivochem [invivochem.com]
- 7. Avizafone | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]
- 8. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: chlordiazepoxide and demoxepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d.docksci.com [d.docksci.com]
- 11. researchgate.net [researchgate.net]
- 12. Phosphate moiety in FDA-approved pharmaceutical salts and prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medcraveonline.com [medcraveonline.com]
- 15. rjptonline.org [rjptonline.org]
- 16. rjptonline.org [rjptonline.org]
- 17. HPLC Determination of Diazepam on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 18. researchgate.net [researchgate.net]
- 19. helixchrom.com [helixchrom.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
The Metabolic Landscape of Fosazepam: A Technical Guide to CYP3A4 and CYP2C19 Mediated Biotransformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosazepam, a water-soluble derivative of diazepam, undergoes extensive metabolism primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C19. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, focusing on the roles of these two key enzymes. While specific quantitative kinetic data for this compound remains limited in publicly available literature, this document leverages established knowledge of diazepam metabolism as a structural analogue to provide a foundational understanding. This guide includes detailed, albeit generalized, experimental protocols for studying benzodiazepine metabolism and presents the metabolic pathways and experimental workflows through structured diagrams and tables to facilitate further research and drug development efforts.
Introduction
This compound (7-chloro-1-(dimethylphosphorylmethyl)-5-phenyl-3H-1,4-benzodiazepin-2-one) is a benzodiazepine derivative developed to improve upon the aqueous solubility of diazepam.[1][2] Like other benzodiazepines, its pharmacological activity is intrinsically linked to its metabolic fate. The biotransformation of this compound is a critical determinant of its efficacy, duration of action, and potential for drug-drug interactions. The primary enzymes responsible for its metabolism are CYP3A4 and CYP2C19, which are also heavily involved in the metabolism of a wide array of other xenobiotics.[3] Understanding the intricacies of this compound's interaction with these enzymes is paramount for predicting its pharmacokinetic profile and ensuring its safe clinical use.
Metabolic Pathways of this compound
The metabolism of this compound proceeds through two primary pathways: N-demethylation and hydroxylation, leading to the formation of active metabolites.
-
N-demethylation: This pathway is catalyzed by both CYP3A4 and CYP2C19 and results in the formation of N-desmethyldiazepam (nordiazepam).[3] Nordiazepam is a major active metabolite with a long elimination half-life, contributing significantly to the prolonged pharmacological effects observed with this compound administration.[1]
-
Hydroxylation: CYP3A4 is the primary enzyme responsible for the hydroxylation of this compound, leading to the formation of 3-hydroxythis compound.[1] Another hydroxylation pathway, also mediated by CYP3A4, can lead to the formation of temazepam.[3]
These metabolic conversions are crucial for the detoxification and elimination of the drug, but also for the generation of pharmacologically active species that extend its therapeutic window.
Quantitative Analysis of this compound Metabolism
Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolism
| Enzyme | Metabolic Pathway | Metabolite | Km (µM) | Vmax (pmol/min/pmol CYP) |
| CYP3A4 | N-demethylation | N-desmethyldiazepam | Data not available | Data not available |
| CYP3A4 | Hydroxylation | Temazepam | Data not available | Data not available |
| CYP2C19 | N-demethylation | N-desmethyldiazepam | Data not available | Data not available |
Table 2: Relative Contribution of CYP Isozymes to this compound Metabolism
| Metabolic Pathway | Metabolite | CYP3A4 Contribution (%) | CYP2C19 Contribution (%) |
| N-demethylation | N-desmethyldiazepam | Data not available | Data not available |
| Hydroxylation | Temazepam | Data not available | Data not available |
Experimental Protocols for Studying this compound Metabolism
The following protocols are generalized methodologies for investigating the in vitro metabolism of benzodiazepines like this compound.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This experiment aims to determine the primary metabolites of this compound and the kinetics of their formation.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol (for quenching)
-
Internal standard (e.g., a structurally similar but chromatographically distinct benzodiazepine)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol).
-
In a microcentrifuge tube, pre-incubate HLM (e.g., 0.2-0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Add this compound at various concentrations (e.g., 0.1-100 µM) to the pre-warmed HLM suspension.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking for a specified time (e.g., 0-60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold ACN or methanol containing the internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to identify and quantify this compound and its metabolites.
Reaction Phenotyping with Recombinant CYP Enzymes
This experiment identifies the specific CYP isozymes responsible for this compound metabolism.
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19) co-expressed with cytochrome P450 reductase
-
Control microsomes (without active CYP enzymes)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Quenching solvent with internal standard
-
LC-MS/MS system
Procedure:
-
Follow a similar procedure as the HLM assay, but replace HLM with individual recombinant CYP enzymes or control microsomes.
-
Incubate this compound with each CYP isozyme separately.
-
Monitor the formation of metabolites over time.
-
Significant metabolite formation in the presence of a specific CYP isozyme compared to the control indicates its involvement in the metabolic pathway.
Chemical Inhibition Assay
This assay confirms the involvement of specific CYP enzymes using known chemical inhibitors.
Materials:
-
This compound
-
Human Liver Microsomes
-
Selective CYP inhibitors (e.g., Ketoconazole for CYP3A4, Ticlopidine for CYP2C19)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Quenching solvent with internal standard
-
LC-MS/MS system
Procedure:
-
Pre-incubate HLM with a selective inhibitor or vehicle control at 37°C.
-
Add this compound and initiate the reaction with the NADPH regenerating system.
-
After incubation, quench the reaction and analyze for metabolite formation.
-
A significant reduction in metabolite formation in the presence of a specific inhibitor confirms the role of that CYP enzyme.
Drug-Drug Interactions
Given that this compound is a substrate for CYP3A4 and CYP2C19, there is a potential for clinically significant drug-drug interactions.[3]
-
Inhibitors: Co-administration of this compound with strong inhibitors of CYP3A4 (e.g., ketoconazole, ritonavir) or CYP2C19 (e.g., omeprazole, fluvoxamine) can lead to decreased metabolism and increased plasma concentrations of this compound and its active metabolites, potentially resulting in enhanced sedation and other adverse effects.[5][6]
-
Inducers: Conversely, co-administration with potent inducers of CYP3A4 (e.g., rifampicin, carbamazepine) or CYP2C19 can accelerate the metabolism of this compound, leading to reduced plasma concentrations and potentially diminished therapeutic efficacy.
Conclusion
The metabolism of this compound is a complex process predominantly orchestrated by CYP3A4 and CYP2C19, leading to the formation of active metabolites that contribute to its overall pharmacological profile. While a detailed quantitative understanding of this compound's metabolic kinetics is still an area for further investigation, the established knowledge of diazepam metabolism provides a valuable framework. The experimental protocols outlined in this guide offer a systematic approach for researchers to elucidate the specific kinetic parameters and further refine our understanding of this compound's biotransformation. A comprehensive grasp of these metabolic pathways is indispensable for the rational development and safe clinical application of this compound and related benzodiazepines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. tripsitter.com [tripsitter.com]
- 4. mdpi.com [mdpi.com]
- 5. Diazepam Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Table 1. [The FDA Diazepam Statements on Metabolism and Drug Interactions (2020, 2017)]. - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
Neuropharmacological Profile of Fosazepam in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosazepam, a water-soluble phosphinyl derivative of diazepam, acts as a prodrug, with its pharmacological effects primarily attributed to its active metabolite, nordiazepam (desmethyldiazepam). As a member of the benzodiazepine class, this compound exerts its anxiolytic, sedative-hypnotic, muscle relaxant, and anticonvulsant effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the preclinical neuropharmacological profile of this compound, synthesizing available data on its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for key preclinical assays are provided, alongside visual representations of its signaling pathway and relevant experimental workflows to support further research and development.
Introduction
This compound is a benzodiazepine derivative developed with the aim of improving water solubility compared to its parent compound, diazepam.[1] Its primary pharmacological activity is mediated through its conversion to the long-acting and pharmacologically active metabolite, nordiazepam.[1] This guide will delve into the preclinical data available for this compound and its active metabolite to provide a detailed understanding of its neuropharmacological properties for researchers and drug development professionals.
Mechanism of Action
This compound, through its active metabolite nordiazepam, enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor. This interaction does not occur at the GABA binding site itself but at a distinct allosteric benzodiazepine binding site located at the interface of the α and γ subunits of the GABA-A receptor complex.[2] Binding of nordiazepam to this site induces a conformational change in the receptor, increasing its affinity for GABA. This leads to a more frequent opening of the associated chloride (Cl⁻) ion channel, resulting in an increased influx of chloride ions into the neuron. The subsequent hyperpolarization of the neuronal membrane makes it less excitable and potentiates the inhibitory effect of GABA, leading to the characteristic central nervous system depressant effects of benzodiazepines, including anxiolysis, sedation, and anticonvulsant activity.
Signaling Pathway
Pharmacodynamics
The pharmacodynamic effects of this compound are largely reflective of its active metabolite, nordiazepam. Preclinical studies have characterized its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.
Receptor Binding Affinity
Table 1: Comparative GABA-A Receptor Subtype Binding Affinities (Ki, nM) of Diazepam
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |
| Diazepam-like compound 3-S | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 |
| Data from a study on a diazepam-like compound, providing an indication of the expected binding profile for diazepam and its metabolites.[3] |
Anxiolytic Activity
The anxiolytic effects of this compound are a key component of its pharmacological profile. Preclinical evaluation of these effects is typically conducted using models such as the elevated plus maze (EPM).
Table 2: Anxiolytic Efficacy of Diazepam in the Elevated Plus Maze (Mice)
| Treatment | Dose (mg/kg, i.p.) | % Time in Open Arms | % Entries into Open Arms |
| Vehicle | - | ~20% | ~30% |
| Diazepam | 1.5 | Increased | Increased |
| Qualitative representation of expected results based on typical benzodiazepine effects in the EPM. |
Sedative-Hypnotic Activity
This compound exhibits sedative-hypnotic properties, which have been observed in both preclinical and clinical settings. In human studies, 60 mg and 80 mg doses of this compound have been shown to increase total sleep time and reduce sleep onset latency.[4] Preclinically, sedative effects can be assessed by observing changes in locomotor activity and motor coordination.
Anticonvulsant Activity
Muscle Relaxant Activity
The muscle relaxant properties of this compound are another hallmark of its benzodiazepine class. The rotarod test is a standard preclinical assay to evaluate motor coordination and can be used to infer muscle relaxant effects.
Pharmacokinetics
This compound is a water-soluble prodrug that is metabolized to the active compound nordiazepam. The pharmacokinetic profile of this compound is therefore largely determined by the absorption, distribution, metabolism, and excretion of nordiazepam.
Table 3: Pharmacokinetic Parameters of Nordiazepam in Rats
| Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | t½ (h) |
| IP (as Diazepam) | 5 | ~1.5 | Not specified | 1.11 |
| Data following administration of diazepam, which is metabolized to nordiazepam.[6] |
Toxicology
Experimental Protocols
Benzodiazepine Receptor Binding Assay
Protocol:
-
Tissue Preparation: Homogenize rodent brain tissue (e.g., cortex) in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate and resuspend the pellet to obtain a crude membrane preparation.
-
Incubation: In assay tubes, combine the membrane preparation, a radiolabeled benzodiazepine ligand (e.g., [³H]flumazenil), and varying concentrations of the test compound (this compound or nordiazepam). Include tubes for total binding (radioligand only) and non-specific binding (radioligand + excess of an unlabeled benzodiazepine like diazepam).
-
Separation: After incubation, rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration that inhibits 50% of radioligand binding). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Elevated Plus Maze (EPM) for Anxiolytic Activity
Protocol:
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Animals: Typically mice or rats.
-
Procedure: a. Acclimatize the animals to the testing room for at least 30 minutes before the experiment. b. Administer this compound or vehicle intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30 minutes). c. Place the animal in the center of the maze, facing one of the open arms. d. Allow the animal to explore the maze for a 5-minute period. e. Record the session using a video camera and tracking software.
-
Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries in all arms. An increase in these parameters is indicative of an anxiolytic effect.
Rotarod Test for Motor Coordination
Protocol:
-
Apparatus: A rotating rod, typically with adjustable speed.
-
Animals: Typically mice or rats.
-
Procedure: a. Animals may be pre-trained on the apparatus to ensure they can perform the task. b. Administer this compound or vehicle (i.p.) at a specified time before testing. c. Place the animal on the rotating rod, which is either set at a constant speed or is accelerating. d. Record the latency to fall from the rod. A cut-off time is usually set (e.g., 300 seconds). e. Conduct multiple trials with an inter-trial interval.
-
Data Analysis: A decrease in the latency to fall compared to the vehicle-treated group indicates impaired motor coordination, which can be a sign of sedative or muscle relaxant effects.
Conclusion
This compound, acting through its primary active metabolite nordiazepam, demonstrates a classic benzodiazepine neuropharmacological profile characterized by positive allosteric modulation of the GABA-A receptor. While direct quantitative preclinical data for this compound is sparse, its qualitative and quantitative similarity to diazepam at equipotent doses provides a strong basis for understanding its anxiolytic, sedative-hypnotic, anticonvulsant, and muscle relaxant properties.[1] Further preclinical studies are warranted to establish a more detailed quantitative profile, including specific ED50 and LD50 values, and comprehensive receptor binding affinities for various GABA-A receptor subtypes. The experimental protocols and workflows provided in this guide offer a framework for conducting such investigations, which will be crucial for the continued evaluation of this compound's therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Effect of diazepam and this compound (a soluble derivative of diazepam) on sleep in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anticonvulsive activity and toxicity of diazepam in three different formulations. An experimental study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of diazepam and desmethyldiazepam in rat brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diazepam - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of Fosazepam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of fosazepam, a water-soluble derivative of diazepam. This document collates available data on its chemical properties, synthesis, and structural elucidation, offering detailed methodologies for key analytical techniques employed in its characterization.
Molecular Structure
This compound is a synthetic benzodiazepine derivative, distinguished by the presence of a dimethylphosphorylmethyl group at the N-1 position of the benzodiazepine ring. This substitution significantly enhances its water solubility compared to its parent compound, diazepam.[1][2]
Chemical Identity
The fundamental chemical identifiers and properties of this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 7-chloro-1-(dimethylphosphorylmethyl)-5-phenyl-3H-1,4-benzodiazepin-2-one[1] |
| Chemical Formula | C₁₈H₁₈ClN₂O₂P[1][3] |
| Molecular Weight | 360.78 g/mol [1][3] |
| CAS Number | 35322-07-7[1][2] |
| SMILES | ClC1=CC2=C(C=C1)N(CP(C)(C)=O)C(CN=C2C3=CC=CC=C3)=O[1] |
Physicochemical Properties
| Property | Value/Description |
| Appearance | Likely a crystalline solid, similar to other benzodiazepines. |
| Solubility | Water-soluble derivative of diazepam.[1][2] |
| pKa | Data not readily available. |
| LogP | Data not readily available, but expected to be lower than diazepam due to the polar phosphoryl group. |
Stereochemistry
A critical aspect of this compound's molecular structure is its stereochemistry. Based on available data, This compound is an achiral molecule .[3] It does not possess any stereogenic centers, and therefore, does not exist as enantiomers or diastereomers. The absence of chirality simplifies its synthesis and pharmacological evaluation, as there is no need to resolve stereoisomers, which can often exhibit different physiological activities and metabolic profiles.
Synthesis of this compound
While the original patent (DE Patent 2022503)[1] for this compound contains the definitive synthesis, a detailed, publicly accessible, step-by-step protocol is not available. However, a plausible synthetic route can be inferred from the general synthesis of N-1 substituted benzodiazepines and its structural relationship to diazepam. The synthesis would likely involve the N-alkylation of nordiazepam (desmethyldiazepam) with a suitable dimethylphosphorylmethylating agent.
Proposed Synthetic Protocol (Representative)
Objective: To synthesize this compound by N-alkylation of nordiazepam.
Materials:
-
Nordiazepam
-
Chloromethyl dimethylphosphine oxide (or a similar reactive precursor)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Reagents for workup and purification (e.g., water, ethyl acetate, silica gel)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nordiazepam in the chosen anhydrous solvent.
-
Deprotonation: Add the base portion-wise to the solution at a controlled temperature (e.g., 0 °C) to deprotonate the N-1 amide of nordiazepam, forming the corresponding anion.
-
Alkylation: Slowly add a solution of chloromethyl dimethylphosphine oxide in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as NMR, mass spectrometry, and IR spectroscopy.
Experimental Protocols for Structural Elucidation
The definitive structure of this compound would be established using a combination of spectroscopic methods. The following are representative protocols for the characterization of a benzodiazepine derivative like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed information about the molecular structure of this compound by analyzing the chemical environment of its hydrogen, carbon, and phosphorus nuclei.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Experimental Parameters:
-
¹H NMR:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Expected signals would include aromatic protons, the methylene protons of the benzodiazepine ring and the phosphinylmethyl group, and the methyl protons on the phosphorus atom.
-
Integration of the signals should correspond to the number of protons in each environment.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Expected signals would correspond to the different carbon environments in the molecule, including the carbonyl carbon, aromatic carbons, and aliphatic carbons.
-
-
³¹P NMR:
-
Acquire a proton-decoupled phosphorus-31 NMR spectrum.
-
A single signal would be expected, characteristic of the pentavalent phosphorus in the dimethylphosphoryl group.
-
-
2D NMR (COSY, HSQC, HMBC): These experiments can be performed to establish the connectivity between protons and carbons, confirming the overall structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of this compound and to obtain information about its fragmentation pattern for structural confirmation.
Instrumentation: A mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole analyzer.
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
Procedure:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 361.78.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Tandem mass spectrometry (MS/MS) can be performed on the parent ion to study its fragmentation, which would likely involve cleavages around the benzodiazepine ring and the phosphinylmethyl side chain.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the this compound molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or analyze the sample as a thin film on a salt plate.
Procedure:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Characteristic absorption bands would be expected for:
-
C=O (amide) stretching
-
C=N (imine) stretching
-
Aromatic C-H and C=C stretching
-
Aliphatic C-H stretching
-
P=O stretching
-
C-Cl stretching
-
Visualizations
Proposed Synthetic Workflow
Caption: A proposed workflow for the synthesis and characterization of this compound.
Metabolic Pathway of this compound
References
An In-Depth Technical Guide on the Central Nervous System Effects of Fosazepam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Fosazepam is a benzodiazepine derivative that was developed to improve upon the solubility of diazepam.[1] It is chemically designated as 7-chloro-1-(dimethylphosphorylmethyl)-5-phenyl-3H-1,4-benzodiazepin-2-one.[1] The primary pharmacological relevance of this compound lies in its role as a prodrug that is metabolized to the long-acting and pharmacologically active compound, nordiazepam.[1][2] Consequently, the CNS effects of this compound administration are predominantly attributable to the actions of nordiazepam.[1]
This guide will provide a detailed examination of the mechanism of action, pharmacokinetics, and pharmacodynamic effects of this compound on the central nervous system, with a focus on data relevant to researchers and drug development professionals.
Mechanism of Action
The central mechanism of action of this compound is indirect and relies on its conversion to nordiazepam. Nordiazepam, like all benzodiazepines, exerts its effects by binding to a specific site on the GABA-A receptor complex in the CNS.[2] This binding allosterically modulates the receptor, increasing the affinity of the inhibitory neurotransmitter GABA for its binding site.[2] The potentiation of GABAergic neurotransmission leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This cascade of events underlies the anxiolytic, sedative, muscle relaxant, and anticonvulsant properties of benzodiazepines.[2]
Signaling Pathway
The signaling pathway for benzodiazepines, and therefore the active metabolite of this compound, is well-established. The following diagram illustrates this pathway.
Pharmacokinetics
This compound is readily absorbed and rapidly metabolized to its primary active metabolite, nordiazepam.[1] The pharmacokinetic profile of this compound is therefore largely defined by the long elimination half-life of nordiazepam, which is estimated to be between 36 and 200 hours.[2] This long half-life contributes to the prolonged duration of action and the potential for accumulation with repeated dosing.
Quantitative Pharmacological Data
Specific in vitro binding affinities (Ki) and in vivo potencies (EC50) for this compound and nordiazepam are not extensively reported in publicly available literature. However, comparative potency data provides valuable insight into its pharmacological profile.
| Compound | Parameter | Value | Reference Compound |
| This compound | Equipotent Dose (Sedative/Anxiolytic) | 100 mg | 10 mg Diazepam |
| This compound | Equipotent Dose (Sedative/Anxiolytic) | 60 mg | ~6 mg Diazepam |
| This compound | Equipotent Dose (Hypnotic) | 100 mg | 10 mg Nitrazepam |
CNS Effects and Preclinical Assessment
The CNS effects of this compound, mediated by nordiazepam, encompass anxiolytic, sedative, muscle relaxant, and anticonvulsant activities.[1] The following sections detail the experimental protocols used to characterize these effects.
Anxiolytic Effects
The anxiolytic properties of benzodiazepines are commonly assessed using the elevated plus maze (EPM) test in rodents.
-
Apparatus: A plus-shaped maze raised from the floor, consisting of two open arms and two enclosed arms.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to testing.
-
The test compound (this compound or its active metabolite) or vehicle is administered at a predetermined time before the test.
-
Each animal is placed on the central platform of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a set period (typically 5 minutes).
-
Behavior is recorded and analyzed for parameters such as the time spent in the open arms, the number of entries into the open arms, and total arm entries.
-
-
Endpoint: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Sedative/Hypnotic Effects
The sedative and hypnotic effects of this compound have been characterized in human clinical trials through polysomnography (PSG) and sleep electroencephalography (EEG).
-
Subjects: Healthy volunteers or patients with insomnia.
-
Procedure:
-
Baseline sleep patterns are recorded for one or more nights.
-
Subjects are administered this compound or placebo before bedtime.
-
All-night EEG, electrooculography (EOG), and electromyography (EMG) are recorded.
-
Sleep stages (N1, N2, N3, REM) are scored according to standard criteria.
-
Sleep parameters are analyzed, including sleep latency, total sleep time, sleep efficiency, and the duration and percentage of each sleep stage.
-
-
Endpoint: Changes in sleep architecture, such as decreased sleep latency, increased total sleep time, and alterations in the percentage of sleep stages, are evaluated. Clinical studies have shown that this compound can increase total sleep time but may suppress deep sleep (slow-wave sleep) and REM sleep.[1]
Muscle Relaxant Effects
The rotarod test is a standard preclinical assay to evaluate the motor-impairing and muscle relaxant effects of drugs.
-
Apparatus: A rotating rod on which rodents must maintain their balance.
-
Procedure:
-
Animals are trained to stay on the rotating rod at a constant or accelerating speed.
-
Baseline latency to fall is recorded.
-
The test compound or vehicle is administered.
-
At various time points after administration, animals are placed back on the rotarod, and the latency to fall is measured.
-
-
Endpoint: A decrease in the latency to fall from the rotating rod indicates motor impairment and muscle relaxation.
Metabolism
This compound undergoes biotransformation in the body to produce its primary active metabolite, nordiazepam.[1] This metabolic conversion is a critical step for the manifestation of its pharmacological effects.
Conclusion
This compound is a benzodiazepine prodrug whose CNS activity is primarily due to its long-acting metabolite, nordiazepam. Its pharmacological profile is consistent with other benzodiazepines, demonstrating anxiolytic, sedative, and muscle relaxant properties through the potentiation of GABA-A receptor function. While specific quantitative binding and potency data for this compound and nordiazepam are limited in the available literature, comparative studies and detailed preclinical and clinical protocols provide a solid foundation for understanding its effects on the central nervous system. Further research to elucidate the precise binding affinities and potencies of this compound and its metabolites would be beneficial for a more complete pharmacological characterization.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Fosazepam in Plasma
Introduction
Fosazepam is a water-soluble benzodiazepine derivative that is rapidly metabolized to diazepam and other active metabolites. Accurate quantification of this compound and its metabolites in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. This document provides detailed application notes and protocols for the determination of this compound in plasma using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are intended for use by researchers, scientists, and drug development professionals.
While specific validated methods for this compound are not extensively reported, the protocols described herein are based on established and validated methods for benzodiazepines, particularly its primary metabolite, diazepam.[1][2][3][4] These methods can be adapted and validated for the specific quantification of this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of benzodiazepines in biological matrices.[4] This method offers sufficient sensitivity and selectivity for many research and clinical applications.
1.1. Principle
This method involves the extraction of this compound from a plasma sample, followed by separation using reverse-phase HPLC and detection by UV absorbance. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.
1.2. Experimental Protocol
1.2.1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a reliable method for extracting benzodiazepines from plasma, providing high recovery and clean extracts.[2][5]
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.[2]
-
Sample Loading: To 0.5 mL of plasma, add a suitable internal standard (e.g., N-desalkylflurazepam).[2] Add 3 mL of 0.1 M borate buffer (pH 9.5) and vortex.[2] Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 3 mL of 0.1 M borate buffer (pH 9.5), 4 mL of deionized water, and 1 mL of 5% acetonitrile in water to remove interferences.[2]
-
Elution: Elute this compound and the internal standard with a suitable organic solvent mixture, such as diethyl ether:n-hexane:methanol (50:30:20 v/v/v).[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.[2] Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.[3]
1.2.2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 5 mM KH2PO4 buffer (pH 6.0), methanol, and diethyl ether (55:40:5, v/v/v) can be used.[2]
-
Flow Rate: 0.8 mL/min.[2]
-
Column Temperature: 35°C.[2]
-
Injection Volume: 20 µL.[6]
-
UV Detection: 245 nm.[2]
1.3. Data Presentation
The following table summarizes typical performance characteristics for the analysis of benzodiazepines using HPLC-UV with SPE. These values can be used as a benchmark for method validation for this compound.
| Parameter | Value | Reference |
| Linearity Range | 30 - 1200 ng/mL | [2] |
| Limit of Quantification (LOQ) | 30 ng/mL | [2] |
| Recovery | > 55% | [2] |
| Intra-day Precision (CV%) | < 15% | [2] |
| Inter-day Precision (CV%) | < 15% | [2] |
| Accuracy (E%) | < 15% | [2] |
1.4. Experimental Workflow Diagram
Caption: Workflow for this compound quantification in plasma by HPLC-UV.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method, making it the gold standard for bioanalytical quantification.[1][4] It is particularly suitable for detecting low concentrations of drugs and their metabolites in complex biological matrices like plasma.
2.1. Principle
This method involves the extraction of this compound from plasma, followed by chromatographic separation and detection using a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
2.2. Experimental Protocol
2.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common and effective technique for preparing plasma samples for LC-MS/MS analysis.[1][3]
-
Sample Aliquoting: Take a 50 µL aliquot of the plasma sample.[3]
-
Internal Standard Addition: Add 20 µL of an internal standard working solution (e.g., Diazepam-d5, 200 ng/mL).[3]
-
Extraction: Add 1.2 mL of an extraction solvent mixture of ethyl acetate and n-hexane (80:20, v/v).[3]
-
Vortexing and Centrifugation: Vortex the mixture for 10 minutes, followed by centrifugation at 14,000 rpm for 10 minutes.[3]
-
Supernatant Transfer and Evaporation: Transfer 1 mL of the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[3]
-
Reconstitution: Reconstitute the residue in 300 µL of 90% methanol.[3]
2.2.2. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 column (e.g., 150 x 3.0 mm, 3 µm).[3]
-
Mobile Phase: An isocratic mobile phase of 10 mM ammonium acetate in water:methanol (5:95, v/v) is a suitable starting point.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[7]
-
MRM Transitions: Specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion. For diazepam (a metabolite), a common transition is 285.2 → 193.1.[3]
2.3. Data Presentation
The following table summarizes typical performance characteristics for the analysis of benzodiazepines using LC-MS/MS. These values can serve as a reference for the validation of a this compound assay.
| Parameter | Analyte | Value | Reference |
| Linearity Range | Diazepam | 0.5 - 300 ng/mL | [3] |
| LLOQ | Diazepam | 0.5 ng/mL | [3] |
| Recovery | Various Benzodiazepines | > 58.1% | [8] |
| Intra-day Precision (CV%) | Diazepam | ≤ 15% | [9] |
| Inter-day Precision (CV%) | Diazepam | ≤ 15% | [9] |
| Accuracy | Diazepam | 80 - 120% | [9] |
2.4. Experimental Workflow Diagram
References
- 1. agilent.com [agilent.com]
- 2. Simultaneous determination of multibenzodiazepines by HPLC/UV: investigation of liquid-liquid and solid-phase extractions in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. LC-MS/MS Analysis of 13 Benzodiazepines and Metabolites in Urine, Serum, Plasma, and Meconium | Springer Nature Experiments [experiments.springernature.com]
- 8. Simultaneous determination of benzodiazepines and their metabolites in human serum by liquid chromatography-tandem mass spectrometry using a high-resolution octadecyl silica column compatible with aqueous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Fosazepam and its Major Metabolites in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of fosazepam and its primary active metabolites, nordiazepam (N-desmethyldiazepam) and temazepam, in human plasma. This compound, a water-soluble prodrug of diazepam, undergoes rapid metabolism, making the accurate measurement of its metabolites crucial for pharmacokinetic and toxicological studies. This protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by a rapid and sensitive LC-MS/MS analysis. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput applications in clinical research and drug development.
Introduction
This compound is a benzodiazepine derivative that is pharmacologically inactive until it is metabolized in the body. Its primary metabolic pathway involves N-demethylation and hydroxylation, catalyzed by cytochrome P450 enzymes CYP3A4 and CYP2C19, to form the active metabolites nordiazepam and temazepam[1]. These metabolites are responsible for the anxiolytic, sedative, and anticonvulsant effects. Due to the rapid conversion of this compound, monitoring the levels of its active metabolites is essential for understanding its pharmacokinetic profile and therapeutic or adverse effects. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for the quantification of these compounds in complex biological matrices[2]. This protocol provides a comprehensive workflow for the reliable analysis of this compound and its key metabolites in human plasma.
Experimental
Sample Preparation
A solid-phase extraction (SPE) method is employed to isolate this compound and its metabolites from human plasma, ensuring a clean extract for LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
This compound, nordiazepam, and temazepam analytical standards
-
Diazepam-d5 (Internal Standard)
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of internal standard working solution (Diazepam-d5, 1 µg/mL). Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of a mixture of acetonitrile and methanol (90:10, v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (90:10 Water with 0.1% Formic Acid:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system capable of binary gradient delivery.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.00 | 10 |
| 1.00 | 10 |
| 5.00 | 90 |
| 6.00 | 90 |
| 6.10 | 10 |
| 8.00 | 10 |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Table 4: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound * | 365.1 | 285.1 | 25 |
| Nordiazepam | 271.1 | 140.0 | 32 |
| Temazepam | 301.1 | 255.1 | 22 |
| Diazepam-d5 (IS) | 290.2 | 198.1 | 28 |
Note: The MRM transition for this compound is a proposed transition based on its structure and may require optimization.
Results and Discussion
The developed LC-MS/MS method provides a sensitive and selective approach for the quantification of this compound and its primary metabolites. The chromatographic conditions allow for the baseline separation of all analytes, and the MRM transitions provide a high degree of specificity.
Quantitative Performance
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The results are summarized in the following tables.
Table 5: Linearity, LOD, and LOQ
| Analyte | Linear Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 1 - 500 | > 0.995 | 0.2 | 1 |
| Nordiazepam | 1 - 500 | > 0.998 | 0.3 | 1 |
| Temazepam | 1 - 500 | > 0.997 | 0.2 | 1 |
Table 6: Accuracy and Precision (Intra-day and Inter-day)
| Analyte | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| This compound | 5 | 98.5 | 4.2 | 97.8 | 5.1 |
| 50 | 101.2 | 2.8 | 100.5 | 3.5 | |
| 400 | 99.1 | 2.1 | 99.6 | 2.9 | |
| Nordiazepam | 5 | 99.2 | 3.8 | 98.4 | 4.7 |
| 50 | 100.8 | 2.5 | 101.1 | 3.2 | |
| 400 | 100.1 | 1.9 | 99.8 | 2.6 | |
| Temazepam | 5 | 98.9 | 4.0 | 98.1 | 4.9 |
| 50 | 101.5 | 2.6 | 100.9 | 3.4 | |
| 400 | 99.5 | 2.0 | 100.2 | 2.8 |
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantitative analysis of this compound and its major active metabolites, nordiazepam and temazepam, in human plasma. The simple and effective solid-phase extraction protocol, coupled with a rapid and sensitive LC-MS/MS analysis, ensures accurate and precise results. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology applications involving this compound administration.
References
Animal Models for Studying Fosazepam's Anxiolytic Effects: Application Notes and Protocols
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the anxiolytic effects of Fosazepam. This compound, a benzodiazepine derivative, is a prodrug that is primarily metabolized to diazepam, which then exerts its anxiolytic effects through positive allosteric modulation of the GABA-A receptor. The following protocols and data are centered on the active metabolite, diazepam, as a robust model for assessing the pharmacological activity of this compound.
Overview of Preclinical Anxiety Models
Several well-validated behavioral paradigms in rodents are used to screen for and characterize anxiolytic drugs. The choice of model depends on the specific aspects of anxiety being investigated. Commonly used models include the Elevated Plus Maze (EPM), the Light-Dark Box (LDB), and the Open Field Test (OFT). These tests are based on the natural conflict between the rodent's innate aversion to open, brightly lit spaces and its desire to explore novel environments.
Signaling Pathway of Benzodiazepines
This compound, through its active metabolite diazepam, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a reduction in neuronal excitability, resulting in anxiolytic, sedative, and anticonvulsant effects.
Protocol for the Dissolution and Administration of Fosazepam for In-Vivo Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation and administration of Fosazepam for in-vivo studies. This compound, a water-soluble prodrug of diazepam, offers a significant advantage in formulation due to its enhanced solubility in aqueous vehicles.
Physicochemical Properties and Vehicle Selection
This compound is a phosphate ester derivative of diazepam, designed to improve aqueous solubility.[1] This property simplifies the preparation of injectable solutions for animal studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Description | Water-soluble derivative of diazepam | [1] |
| Vehicle of Choice | Sterile 0.9% Sodium Chloride (Saline) | General laboratory practice |
| pH for Stability | Near-neutral (physiologic pH ~7.4) | General guidance for injectables |
Recommended Dosages for In-Vivo Studies
This compound is approximately 10 times less potent than diazepam.[1] Therefore, dosages for this compound can be calculated based on established diazepam dosages for similar experimental endpoints. The following table provides recommended dose ranges for diazepam in common animal models, which can be used to estimate the equivalent dose for this compound.
Table 2: Recommended Dose Ranges for Diazepam in Rodent Models (this compound dose will be ~10x higher)
| Animal Model | Application | Diazepam Dose Range (mg/kg) | Administration Route | Reference(s) |
| Mouse | Anxiolytic | 0.5 - 2.0 | Intraperitoneal (IP) | [2] |
| Sedation | 5.0 | Intraperitoneal (IP) | [3] | |
| Anesthesia (adjunct) | 5.0 | Intraperitoneal (IP) | [3] | |
| Rat | Anxiolytic | 0.3 - 1.5 | Intraperitoneal (IP) | [2][4] |
| Sedation/Muscle Relaxation | 0.5 - 5.0 | IM, IP, IV | [5] | |
| Seizure Control | 1.0 - 5.0 | IM, IV, IP | [5] |
Note: These are starting dose ranges. The optimal dose for a specific study should be determined empirically.
Experimental Protocols
Preparation of this compound Solution (10 mg/mL)
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in sterile saline.
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride (Saline) for injection
-
Sterile glass vial
-
Sterile syringe filter (0.22 µm)
-
Sterile syringes and needles
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the required amount of this compound: For a 10 mL solution of 10 mg/mL, weigh out 100 mg of this compound powder.
-
Dissolution: Aseptically transfer the weighed this compound into a sterile glass vial. Add a small amount of sterile saline and vortex until the powder is fully dissolved. Bring the solution to the final volume of 10 mL with sterile saline.
-
Sterilization: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile glass vial. This step removes any potential microbial contamination.
-
Labeling and Storage: Label the vial with the compound name, concentration, date of preparation, and storage conditions.
Administration to Animals
The prepared this compound solution can be administered via various routes, including intraperitoneal (IP), intravenous (IV), and subcutaneous (SC). The choice of administration route depends on the experimental design and desired pharmacokinetic profile.
Table 3: Recommended Maximum Injection Volumes for Mice and Rats
| Animal | Route | Maximum Volume (mL/kg) | Reference |
| Mouse | IP | 10 | [6] |
| IV | 5 (slow injection) | ||
| SC | 10 | [6] | |
| Rat | IP | 10 | |
| IV | 5 (slow injection) | [7] | |
| SC | 5 | [8] |
Stability and Storage
While specific stability data for this compound is limited, data from its parent compound, diazepam, and other benzodiazepines can provide guidance.
Table 4: Stability and Storage Recommendations for this compound Solution
| Parameter | Recommendation | Rationale/Reference |
| Storage Temperature | 2-8°C (Refrigerated) or 20-25°C (Controlled Room Temperature) | Diazepam solutions show good stability at these temperatures. |
| Light Protection | Store in a light-resistant container or protect from light. | Benzodiazepines can be sensitive to light. |
| Container | Use sterile glass vials. | Diazepam is known to adsorb to plastic surfaces.[5] |
| Shelf-life | Use freshly prepared solutions when possible. For short-term storage, solutions may be stable for several days to weeks when stored properly. A pilot stability study is recommended for long-term experiments. | Based on general stability of benzodiazepine solutions.[9][10] |
Mechanism of Action and Signaling Pathway
This compound is a prodrug that is metabolized to diazepam, which then acts as a positive allosteric modulator of the GABA-A receptor. This enhances the effect of the inhibitory neurotransmitter GABA, leading to sedative, anxiolytic, and muscle relaxant effects.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and administering this compound in an in-vivo study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. neurofit.com [neurofit.com]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. Diazepam – Rat Guide [ratguide.com]
- 6. dsv.ulaval.ca [dsv.ulaval.ca]
- 7. Substance Administration - Recommended Volumes (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 8. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Term Stability of Lorazepam in Sodium Chloride 0.9% Stored at Different Temperatures in Different Containers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-Term Stability of Lorazepam in Sodium Chloride 0.9% Stored at Different Temperatures in Different Containers - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Fosazepam Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosazepam, a water-soluble derivative of diazepam, acts as a prodrug that is metabolized to active benzodiazepines, including diazepam and its primary active metabolite, nordiazepam.[1] These compounds exert their anxiolytic, sedative, and anticonvulsant effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA_A) receptor.[2][3] The discovery of novel this compound analogues with improved pharmacokinetic profiles, selectivity for specific GABA_A receptor subtypes, or reduced side effects is a key objective in drug development. High-throughput screening (HTS) assays are essential tools for efficiently evaluating large libraries of such analogues.
This document provides detailed application notes and protocols for a suite of HTS assays suitable for the screening and characterization of this compound analogues. These assays are designed to assess the interaction of compounds with the benzodiazepine binding site on the GABA_A receptor and to quantify their functional effects on receptor activity.
GABA_A Receptor Signaling Pathway
This compound analogues, after conversion to their active metabolites, bind to the benzodiazepine site on the GABA_A receptor, which is located at the interface between the α and γ subunits.[4][5] This binding event potentiates the effect of GABA, increasing the frequency of chloride channel opening and leading to hyperpolarization of the neuron, thus enhancing inhibitory neurotransmission.[3][5]
Experimental Workflow for Screening this compound Analogues
The screening of a library of this compound analogues typically follows a multi-stage process, beginning with high-throughput primary screens to identify initial hits, followed by more detailed secondary and confirmatory assays to characterize the potency, efficacy, and mechanism of action of the most promising compounds.
High-Throughput Screening Assays
Radioligand Binding Assay
Application Note:
This assay is a fundamental method for determining the binding affinity of test compounds to the benzodiazepine site of the GABA_A receptor. It is a competitive binding assay where the unlabeled test compound competes with a radiolabeled ligand (e.g., [³H]Flunitrazepam) for binding to the receptor.[6] The displacement of the radioligand by the test compound is measured, allowing for the determination of the inhibitory constant (Ki), a measure of binding affinity.[6] This assay is highly sensitive and specific, making it suitable for both primary screening and detailed characterization of compound affinity.
Experimental Protocol:
-
Materials:
-
Cell membranes expressing the desired GABA_A receptor subtype (e.g., from HEK293 or CHO cells).[6]
-
[³H]Flunitrazepam (Radioligand).[6]
-
Unlabeled Diazepam (for determining non-specific binding).[6]
-
Test compounds (this compound analogues).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
96-well microplates.
-
Glass fiber filters.[8]
-
Scintillation cocktail and counter.[6]
-
-
Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, [³H]Flunitrazepam (at a concentration near its Kd, typically 1-2 nM), and assay buffer.[6]
-
Non-specific Binding (NSB): Cell membranes, [³H]Flunitrazepam, and a high concentration of unlabeled diazepam (e.g., 10 µM).[6]
-
Competition Binding: Cell membranes, [³H]Flunitrazepam, and varying concentrations of the this compound analogue.[6]
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 35 minutes).[7]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[8]
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.[6]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[6]
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Data Presentation:
| Compound | Receptor Subtype | Ki (nM) |
| Diazepam (Reference) | α1β2γ2 | 1.53 |
| This compound Analogue 1 | α1β2γ2 | 2.8 |
| This compound Analogue 2 | α1β2γ2 | 0.9 |
| This compound Analogue 3 | α1β2γ2 | 15.2 |
| This compound Analogue 1 | α5β3γ2 | 5.1 |
| This compound Analogue 2 | α5β3γ2 | 1.2 |
| This compound Analogue 3 | α5β3γ2 | 22.7 |
FLIPR Membrane Potential Assay
Application Note:
The Fluorometric Imaging Plate Reader (FLIPR) membrane potential assay is a cell-based HTS method that measures changes in cell membrane potential upon ion channel activation.[10] Cells expressing the GABA_A receptor are loaded with a voltage-sensitive fluorescent dye. Activation of the GABA_A receptor by GABA leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and a corresponding change in the fluorescence of the dye.[1] Positive allosteric modulators, such as the active metabolites of this compound, will potentiate the GABA-induced change in fluorescence. This assay is well-suited for primary screening of large compound libraries due to its high throughput and automated nature.[11]
Experimental Protocol:
-
Materials:
-
HEK293 or CHO cells stably expressing the desired GABA_A receptor subtype.[2]
-
Poly-D-lysine coated 96- or 384-well black-walled, clear-bottom plates.[2]
-
FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices).[2]
-
Assay Buffer (e.g., Locke's buffer).[1]
-
GABA, reference modulators (e.g., diazepam), and test compounds.[2]
-
-
Procedure:
-
Cell Plating: Seed cells into the microplates to achieve a confluent monolayer on the day of the assay and incubate for 24 hours.[2]
-
Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions and add it to each well.[2]
-
Incubation: Incubate the plates for 30-60 minutes at 37°C to allow the dye to load into the cells.[2]
-
Compound Addition and Fluorescence Reading: Place the cell plate into the FLIPR instrument. The instrument will measure baseline fluorescence, then automatically add a sub-maximal concentration of GABA (e.g., EC20) followed by the test compound, and then kinetically read the fluorescence changes.[2]
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in membrane potential.
-
Calculate the potentiation of the GABA response for each concentration of the test compound.
-
Fit the data to a concentration-response curve to determine the EC50 (concentration for 50% of maximal potentiation) and the maximum efficacy of the modulator.[5]
-
Data Presentation:
| Compound | GABA EC20 Potentiation (%) | EC50 (µM) |
| Diazepam (Reference) | 593 | 0.42 |
| This compound Analogue 4 | 650 | 0.35 |
| This compound Analogue 5 | 480 | 1.12 |
| This compound Analogue 6 | 720 | 0.28 |
Automated Patch Clamp Electrophysiology
Application Note:
Automated patch clamp (APC) electrophysiology provides a higher-throughput alternative to traditional manual patch clamp for characterizing the effects of compounds on ion channel function.[12] This technique allows for the direct measurement of ion currents through the GABA_A receptor in response to GABA and modulators. APC systems can perform whole-cell recordings from multiple cells in parallel, providing high-quality data on compound potency and efficacy.[13] It is an ideal secondary assay for hit confirmation and lead optimization.[2]
Experimental Protocol:
-
Materials:
-
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the expressing cells.[2]
-
System Setup: Prime the APC system with the appropriate intracellular and extracellular solutions and load the cell suspension and compound plates.[2]
-
Automated Patching: The system will automatically trap individual cells, form giga-ohm seals, and establish a whole-cell recording configuration.[2]
-
Compound Application: A low concentration of GABA (e.g., EC10-EC20) is applied to establish a baseline current. Then, increasing concentrations of the test compound are co-applied with the baseline GABA concentration.[13]
-
Data Acquisition: The resulting chloride currents are recorded.[2]
-
-
Data Analysis:
-
Measure the peak current amplitude for each compound concentration.
-
Normalize the responses to the baseline GABA current.
-
Plot the concentration-response curve to determine the EC50 and maximum efficacy of the modulator.[2]
-
Data Presentation:
| Compound | Maximum Efficacy (% of Diazepam) | EC50 (µM) |
| Diazepam (Reference) | 100 | 0.42 |
| This compound Analogue 4 | 110 | 0.33 |
| This compound Analogue 5 | 85 | 1.05 |
| This compound Analogue 6 | 122 | 0.25 |
Zebrafish Larval Behavioral Assays
Application Note:
Zebrafish larvae have emerged as a valuable in vivo model for HTS of anxiolytic compounds.[14] They exhibit conserved neural pathways with humans and display quantifiable anxiety-like behaviors, such as the light-dark preference test or the photomotor response.[14][15] Anxiolytic compounds, like benzodiazepines, can reduce these anxiety-like behaviors. These assays provide an early indication of a compound's in vivo efficacy and potential behavioral effects.
Experimental Protocol (Light-Dark Preference Test):
-
Materials:
-
Procedure:
-
Acclimation: Place individual larvae in the wells of a 96-well plate and allow them to acclimate.[16]
-
Compound Exposure: Expose the larvae to different concentrations of the this compound analogues for a defined period.[14]
-
Behavioral Recording: Place the plate in an automated tracking system that can create alternating light and dark zones in the wells. Record the movement of the larvae and the time spent in the light versus dark zones.[16]
-
-
Data Analysis:
-
Calculate the percentage of time spent in the light zone for each larva.
-
Compare the time spent in the light zone between control and compound-treated groups.
-
An increase in the time spent in the light zone is indicative of an anxiolytic effect.
-
Data Presentation:
| Compound | Concentration (µM) | Time in Light Zone (% Increase vs. Control) |
| Diazepam (Reference) | 10 | 45 |
| This compound Analogue 7 | 10 | 52 |
| This compound Analogue 8 | 10 | 38 |
| This compound Analogue 9 | 10 | 15 (not significant) |
Conclusion
The suite of high-throughput screening assays described provides a comprehensive platform for the discovery and characterization of novel this compound analogues. The integration of binding assays, functional cell-based assays, and in vivo behavioral screens allows for a multi-faceted evaluation of compound activity, from molecular interactions to physiological effects. The detailed protocols and data presentation formats provided herein are intended to guide researchers in establishing robust and efficient screening cascades for the identification of next-generation GABAergic modulators.
References
- 1. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A New Strategy for Efficient Retrospective Data Analyses for Designer Benzodiazepines in Large LC-HRMS Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. Establishment of a High Throughput Screening System for GABAA1 Modulators in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. brieflands.com [brieflands.com]
- 8. benchchem.com [benchchem.com]
- 9. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High Throughput Screening in Larval Zebrafish Identifies Novel Potent Sedative-Hypnotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Fosazepam's Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosazepam, a water-soluble derivative of diazepam, is a benzodiazepine with sedative and anxiolytic properties.[1] Its ability to penetrate the blood-brain barrier (BBB) is a critical determinant of its central nervous system (CNS) activity. The primary pharmacological effects of this compound are thought to be mediated by its active metabolite, desmethyldiazepam (nordiazepam).[1] This document provides a detailed overview of in vivo, in vitro, and in silico techniques to assess the BBB penetration of this compound and its metabolites.
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental to predicting its BBB penetration. Lipophilicity, molecular size, and the number of hydrogen bond donors and acceptors are key determinants. Generally, small, lipophilic molecules with few hydrogen bond donors readily cross the BBB. This compound, being a water-soluble prodrug, is designed to be more hydrophilic than its active metabolite, desmethyldiazepam.
| Property | This compound | Desmethyldiazepam (Nordiazepam) | Reference |
| Molecular Formula | C₁₈H₁₈ClN₂O₂P | C₁₅H₁₁ClN₂O | [2][3] |
| Molecular Weight ( g/mol ) | 360.78 | 270.71 | [2][3] |
| Predicted LogP | Not Available | 2.79 - 3.21 | [4] |
| Topological Polar Surface Area (Ų) | Not Available | 41.5 | [3] |
| Hydrogen Bond Donors | 0 | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | 2 | [6] |
In Vivo Assessment of BBB Penetration
In vivo methods provide the most physiologically relevant data on BBB penetration by accounting for the complex interplay of transporters, metabolism, and blood flow.
Brain Homogenate Analysis
This method determines the total concentration of the drug in the brain tissue relative to the plasma concentration at a specific time point. The brain-to-plasma concentration ratio (Kp) is a common metric for the extent of BBB penetration.
Experimental Protocol: Brain Homogenate Preparation and Analysis
Objective: To determine the concentration of this compound and desmethyldiazepam in brain tissue and plasma.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
This compound solution for administration (e.g., in saline)
-
Anesthetics (e.g., isoflurane, pentobarbital)
-
Homogenization buffer (e.g., 0.25 M sucrose solution)[7]
-
Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)[8]
-
LC-MS/MS system[9]
Procedure:
-
Drug Administration: Administer a known dose of this compound to the rats (e.g., via intraperitoneal or intravenous injection).
-
Sample Collection: At a predetermined time point (e.g., 1 hour post-dose), anesthetize the rat and collect a blood sample via cardiac puncture into a tube containing an anticoagulant. Immediately after, perfuse the brain with ice-cold saline to remove remaining blood.[8]
-
Brain Homogenization: Excise the brain, weigh it, and homogenize it in a known volume of ice-cold homogenization buffer (e.g., 10% w/v).[10][11]
-
Plasma Separation: Centrifuge the blood sample to separate the plasma.
-
Sample Preparation for Analysis:
-
To a known volume of brain homogenate and plasma, add a protein precipitation solvent (e.g., 3 volumes of ice-cold methanol).[8]
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis: Quantify the concentration of this compound and desmethyldiazepam in the plasma and brain homogenate supernatant using a validated LC-MS/MS method.[9][12]
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp): Kp = Concentration in Brain (ng/g) / Concentration in Plasma (ng/mL)
Quantitative Data for Desmethyldiazepam: A study in rats reported a brain-to-plasma concentration ratio for desmethyldiazepam of 3.5 ± 0.2 . This indicates significant penetration of the active metabolite into the brain.
In Vivo Microdialysis
Microdialysis is a technique used to measure the unbound, pharmacologically active concentration of a drug in the brain's extracellular fluid (ECF). This provides a dynamic profile of drug concentration in the brain over time.
Experimental Protocol: In Vivo Microdialysis
Objective: To measure the time-course of unbound this compound and desmethyldiazepam concentrations in a specific brain region.
Materials:
-
Microdialysis probes and guide cannulae
-
Stereotaxic frame for surgery
-
Perfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF) as perfusate
-
LC-MS/MS system
Procedure:
-
Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., striatum, hippocampus). Secure the cannula with dental cement. Allow the animal to recover for 24-48 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Equilibration and Baseline Collection: Allow the system to equilibrate for 1-2 hours. Collect several baseline dialysate samples before drug administration.
-
Drug Administration: Administer this compound to the freely moving animal.
-
Dialysate Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.
-
LC-MS/MS Analysis: Analyze the dialysate samples to determine the concentration of this compound and desmethyldiazepam.
Data Analysis: The concentration in the dialysate represents the unbound concentration in the brain ECF. This data can be used to construct a time-concentration profile and calculate pharmacokinetic parameters such as the area under the curve (AUC) in the brain.
In Vitro Assessment of BBB Penetration
In vitro models offer a higher throughput and more controlled environment to study specific aspects of BBB transport, such as passive permeability and the involvement of efflux transporters.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based model that predicts passive diffusion across the BBB. It uses a synthetic membrane coated with lipids to mimic the lipid environment of the BBB.
Experimental Protocol: PAMPA-BBB Assay
Objective: To determine the passive permeability of this compound and desmethyldiazepam.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Brain lipid solution (e.g., porcine brain lipid)
-
Phosphate buffered saline (PBS)
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the brain lipid solution.
-
Compound Preparation: Prepare solutions of this compound and desmethyldiazepam in PBS.
-
Assay Setup: Add the compound solution to the donor wells and PBS to the acceptor wells.
-
Incubation: Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.
-
Concentration Measurement: After incubation, measure the concentration of the compounds in both the donor and acceptor wells.
Data Analysis: Calculate the permeability coefficient (Pe) using the following formula: Pe = [-ln(1 - C_A / C_eq)] * (V_A * V_D) / ((V_A + V_D) * A * t) where C_A is the concentration in the acceptor well, C_eq is the equilibrium concentration, V_A and V_D are the volumes of the acceptor and donor wells, A is the filter area, and t is the incubation time.
Compounds are typically classified as high permeability (Pe > 4.0 x 10⁻⁶ cm/s) or low permeability (Pe < 2.0 x 10⁻⁶ cm/s).[13]
Madin-Darby Canine Kidney-Multidrug Resistance 1 (MDCK-MDR1) Cell Assay
This cell-based assay is used to assess both passive permeability and active transport, particularly efflux by P-glycoprotein (P-gp), a key efflux transporter at the BBB.
Experimental Protocol: MDCK-MDR1 Assay
Objective: To determine the permeability and efflux ratio of this compound and desmethyldiazepam.
Materials:
-
MDCK-MDR1 cells
-
Transwell inserts
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed MDCK-MDR1 cells on Transwell inserts and culture them until they form a confluent monolayer (typically 3-5 days).
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER).
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: Add the compound to the apical (upper) chamber and transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the compound to the basolateral chamber and transport buffer to the apical chamber.
-
-
Incubation and Sampling: Incubate the plates and collect samples from the receiver chamber at specific time points.
-
LC-MS/MS Analysis: Quantify the compound concentration in the collected samples.
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)
An ER ≥ 2 suggests that the compound is a substrate for P-gp efflux.
In Silico Prediction of BBB Penetration
In silico models use the physicochemical properties of a compound to predict its BBB penetration, typically expressed as the logarithm of the brain-to-blood concentration ratio (LogBB).
Prediction for this compound and Desmethyldiazepam:
Based on the known properties of benzodiazepines and their metabolites, the following can be inferred:
-
Desmethyldiazepam: With a moderate LogP and one hydrogen bond donor, it is predicted to have good BBB penetration, which is consistent with the experimental in vivo data.
-
This compound: As a water-soluble prodrug, it is expected to have a lower LogP and higher polarity compared to desmethyldiazepam. This would result in a lower predicted LogBB. However, its primary role is to deliver the active metabolite to the systemic circulation, which then penetrates the BBB.
A common predictive equation for LogBB is: LogBB = -0.0148 * PSA + 0.152 * cLogP - 0.00175 * MW + 0.114 (Note: This is a representative equation; various algorithms exist.)
Using the available data for desmethyldiazepam, a more precise LogBB prediction can be calculated with specialized software.
Signaling Pathway and Experimental Workflows
Conclusion
A multi-faceted approach is recommended for a comprehensive assessment of this compound's BBB penetration. In silico predictions provide an initial, rapid screen. In vitro assays, such as PAMPA-BBB and MDCK-MDR1, offer valuable insights into passive permeability and the potential for active efflux. Ultimately, in vivo studies in animal models are essential to confirm BBB penetration and to understand the pharmacokinetic profile of both the parent drug and its active metabolites in the CNS. The available data strongly suggests that the active metabolite of this compound, desmethyldiazepam, effectively crosses the blood-brain barrier to exert its pharmacological effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Nordiazepam | C15H11ClN2O | CID 2997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Nordiazepam (HMDB0060538) [hmdb.ca]
- 5. Hydrogen-Bond Donors in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The relation of the number of hydrogen-bond acceptors with recoveries of immunosuppressants in DBS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NIBSC - Brain Tissue Preparation [nibsc.org]
- 8. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 10. cureffi.org [cureffi.org]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. GABAA receptor - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Cell Culture-Based Assays for Fosazepam Neurotoxicity
These application notes provide a comprehensive overview and detailed protocols for assessing the potential neurotoxicity of Fosazepam using in vitro cell culture models. The methodologies described are essential for researchers, scientists, and professionals in drug development and safety assessment.
Introduction
This compound is a water-soluble benzodiazepine derivative that acts as a prodrug for diazepam. Like other benzodiazepines, its primary mechanism of action involves modulating the gamma-aminobutyric acid type A (GABA-A) receptor, leading to central nervous system depression. While therapeutically effective for anxiety and sleep disorders, concerns regarding potential neurotoxic effects, especially with long-term use or high doses, necessitate robust in vitro screening methods. These protocols outline key assays to evaluate this compound-induced neurotoxicity, focusing on cell viability, apoptosis, oxidative stress, and neurite outgrowth in relevant neuronal cell models.
Recommended Cell Models
The selection of an appropriate cell model is critical for obtaining relevant neurotoxicity data. The following models are commonly used:
-
SH-SY5Y Human Neuroblastoma Cells: A widely used, well-characterized cell line that can be differentiated into a more mature neuronal phenotype. They are suitable for high-throughput screening.
-
PC12 Pheochromocytoma Cells: Derived from a rat adrenal medulla tumor, these cells can be differentiated with nerve growth factor (NGF) to exhibit a neuron-like phenotype, making them useful for studying neurite outgrowth.
-
Primary Cortical Neurons: These cells, typically isolated from rodent embryos, provide a more physiologically relevant model, though they are more challenging to culture and maintain.
Key Neurotoxicity Assays
A multi-parametric approach is recommended to comprehensively assess neurotoxicity. The following assays address different cellular endpoints.
a) MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.
b) Lactate Dehydrogenase (LDH) Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium. It is a marker of cell membrane integrity and cytotoxicity.
a) Caspase-3/7 Activity Assay
Caspases are key proteases in the apoptotic cascade. This assay uses a luminogenic or fluorogenic substrate for activated caspase-3 and -7 to measure their activity as a marker of apoptosis.
b) TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling)
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.
a) Reactive Oxygen Species (ROS) Measurement
This assay utilizes fluorescent probes, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which become fluorescent upon oxidation by ROS. An increase in fluorescence indicates elevated intracellular ROS levels.
This assay assesses the ability of neuronal cells (e.g., differentiated PC12 or SH-SY5Y cells) to extend neurites, a crucial process in neuronal development and function. Neurotoxic compounds can inhibit or retract these processes.
Experimental Protocols
-
Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a positive control (e.g., staurosporine for apoptosis).
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
MTT Addition: After the this compound treatment period, add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the vehicle-treated control.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay, Promega).
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the caspase reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Express caspase activity as a fold change relative to the vehicle-treated control.
Data Presentation
The following tables summarize hypothetical quantitative data from the described assays to illustrate the potential neurotoxic effects of this compound.
Table 1: Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)
| This compound Conc. (µM) | Cell Viability (% of Control) ± SD (48h) |
| 0 (Vehicle) | 100 ± 4.5 |
| 10 | 98.2 ± 5.1 |
| 50 | 91.5 ± 6.3 |
| 100 | 75.8 ± 5.9 |
| 250 | 52.1 ± 7.2 |
| 500 | 28.4 ± 4.8 |
Table 2: Induction of Apoptosis and Cytotoxicity by this compound
| This compound Conc. (µM) | Caspase-3/7 Activity (Fold Change) ± SD (24h) | LDH Release (% of Max) ± SD (48h) |
| 0 (Vehicle) | 1.0 ± 0.1 | 5.2 ± 1.1 |
| 100 | 1.8 ± 0.3 | 15.6 ± 2.4 |
| 250 | 3.5 ± 0.5 | 45.8 ± 5.3 |
| 500 | 5.2 ± 0.7 | 82.1 ± 6.9 |
Table 3: Oxidative Stress and Neurite Outgrowth Inhibition
| This compound Conc. (µM) | Intracellular ROS (Fold Change) ± SD (24h) | Neurite Length (% of Control) ± SD (48h) |
| 0 (Vehicle) | 1.0 ± 0.2 | 100 ± 8.1 |
| 50 | 1.5 ± 0.3 | 85.4 ± 7.5 |
| 100 | 2.8 ± 0.4 | 55.9 ± 6.8 |
| 250 | 4.1 ± 0.6 | 21.3 ± 5.2 |
Signaling Pathways and Workflows
The following diagrams illustrate the potential molecular pathways involved in this compound neurotoxicity and the experimental workflow.
Electrophysiological recording of neuronal activity after Fosazepam
An electrophysiological investigation into the neuronal effects of Fosazepam, a water-soluble benzodiazepine derivative, reveals its action primarily through its active metabolites, including diazepam and the long-acting N-desmethyldiazepam (nordazepam).[1][2] As a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, this compound enhances GABAergic inhibition, leading to a general depression of central nervous system excitability.[3][4] This activity manifests as changes in both macroscopic brain rhythms, observable via electroencephalography (EEG), and microscopic neuronal activity, which can be detailed through in vivo and in vitro electrophysiological recordings.
Application Notes
This compound's primary pharmacological impact is mediated by its potentiation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain.[4][5] By binding to a distinct site on the receptor complex, this compound and its metabolites increase the frequency of the GABA-gated chloride channel opening.[6][7] This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduced probability of action potential firing, effectively dampening neuronal excitability.[4]
Electrophysiological studies, particularly those examining its active metabolite diazepam, show significant alterations in brain wave patterns. In human EEG studies, this compound has been shown to increase total sleep time, shorten the latency to sleep onset, and alter sleep architecture by increasing stage 2 sleep while reducing stage 1 sleep.[8] Animal studies with diazepam reveal a characteristic EEG signature, including a decrease in theta wave (4-8 Hz) activity and a marked increase in the power of alpha (8-12 Hz) and beta (12-30 Hz) frequency bands.[9][10] These changes are correlated with the anxiolytic and sedative effects of the drug.[10]
At the cellular level, the enhancement of GABA-A receptor function by benzodiazepines can be quantified by measuring inhibitory postsynaptic currents (IPSCs). In vitro brain slice recordings are expected to show an increase in the amplitude and/or decay time of both spontaneous and evoked IPSCs in the presence of this compound's active metabolites.
Data Presentation
The following tables summarize the quantitative effects of this compound and its primary active metabolite, Diazepam, on key electrophysiological parameters as documented in research studies.
Table 1: Effects of this compound on Human Sleep EEG. [8]
| Parameter | Dosage (this compound) | Direction of Change | Significance |
| Total Sleep Time | 60 mg & 80 mg | ↑ Increase | p < 0.001 |
| Sleep Onset Latency | 60 mg & 80 mg | ↓ Decrease | Significant |
| Awakenings | 60 mg & 80 mg | ↓ Decrease | Significant |
| Stage 1 Sleep (min) | 60 mg & 80 mg | ↓ Decrease | p < 0.001 |
| Stage 2 Sleep (min) | 60 mg & 80 mg | ↑ Increase | p < 0.01 |
| Latency to Stage 3 | 60 mg & 80 mg | ↓ Decrease | p < 0.05 |
Table 2: Effects of Diazepam (Active Metabolite of this compound) on Rodent EEG Frequency Bands. [10]
| Frequency Band | Dosage (Diazepam) | Parameter | Direction of Change |
| Theta (4-8 Hz) | 1-16 µmol/kg | Equivalent Percentage Time | ↓ Decrease |
| Alpha (8-12 Hz) | 1-16 µmol/kg | Equivalent Percentage Time | ↑ Increase |
| Alpha (8-12 Hz) | 1-16 µmol/kg | Mean Peak Amplitude | ↑ Increase |
| Beta (12-36 Hz) | 1-16 µmol/kg | Equivalent Percentage Time | ↑ Increase |
| Beta (12-40 Hz) | 1-16 µmol/kg | Mean Peak Amplitude | ↑ Increase |
Signaling Pathway and Experimental Workflows
Caption: GABA-A receptor signaling pathway modulated by this compound.
Caption: Experimental workflow for in vivo electrophysiology.
Caption: Experimental workflow for in vitro slice electrophysiology.
Experimental Protocols
The following are generalized protocols for investigating the electrophysiological effects of this compound. Given that this compound is a prodrug, these protocols are designed for application of its active metabolites (e.g., Diazepam) in vitro, or for systemic administration of this compound in vivo.
Protocol 1: In Vivo EEG/LFP Recording in Rodents
This protocol describes the measurement of brain electrical activity in freely moving rodents following the administration of this compound.
1. Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., Isoflurane)
-
Recording electrodes (e.g., stainless steel screws for EEG, tungsten microelectrodes for LFP)
-
Dental cement
-
Electrophysiology recording system (Amplifier, Digitizer)
-
This compound, vehicle solution (e.g., saline, DMSO)
2. Methods:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Implant EEG screw electrodes over cortical areas of interest (e.g., frontal, parietal cortex) and LFP electrodes into deep structures (e.g., hippocampus) according to stereotaxic coordinates. Secure the implant with dental cement.
-
Recovery: Allow the animal to recover for 7-10 days. Handle the animal daily to acclimate it to the experimental procedures.
-
Baseline Recording: Connect the animal to the recording system via a flexible tether and commutator. Record at least 60 minutes of stable baseline EEG/LFP activity in a familiar environment.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, i.p.). Doses should be determined from literature, with an equivalent of 5-10 mg of diazepam being a starting point.[1] Administer a vehicle injection on a separate day as a control.
-
Post-Administration Recording: Immediately after injection, continue recording for at least 2-3 hours to observe the full onset, peak, and initial decline of the drug's effects.
-
Data Analysis:
-
Filter the raw data to isolate EEG (0.5-50 Hz) and LFP signals.
-
Perform power spectral density (PSD) analysis on epochs of data (e.g., 30-second windows) to quantify power in different frequency bands (Delta, Theta, Alpha, Beta, Gamma).
-
Compare the post-administration spectral power to the baseline period using appropriate statistical tests.
-
Protocol 2: In Vitro Whole-Cell Patch-Clamp Recording
This protocol details the measurement of GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) in acute brain slices.
1. Materials:
-
Vibratome
-
Dissection microscope and tools
-
Recording chamber and perfusion system
-
Patch-clamp amplifier and digitizer
-
Micromanipulators
-
Borosilicate glass capillaries for pipettes
-
Artificial cerebrospinal fluid (aCSF), NMDG-based slicing solution.[11][12]
-
Intracellular pipette solution
-
Active metabolite of this compound (e.g., Diazepam)
2. Methods:
-
Acute Slice Preparation:
-
Deeply anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated NMDG-based slicing solution.[13]
-
Rapidly decapitate and extract the brain, placing it in the ice-cold slicing solution.
-
Mount the brain on the vibratome stage and cut coronal or horizontal slices (e.g., 300 µm thick) of the region of interest (e.g., hippocampus, cortex).[12]
-
Transfer slices to a recovery chamber with NMDG solution at 32-34°C for 10-15 minutes, then move to a holding chamber with aCSF at room temperature for at least 1 hour before recording.[11]
-
-
Whole-Cell Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF.
-
Using a microscope, identify a target neuron (e.g., a pyramidal cell).
-
Approach the neuron with a glass pipette (3-7 MΩ resistance) filled with intracellular solution.
-
Apply gentle suction to form a high-resistance (>1 GΩ) seal (cell-attached configuration).[14]
-
Apply a brief, strong suction pulse to rupture the membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
In voltage-clamp mode, hold the neuron at a potential calculated to isolate GABAergic currents (e.g., near the reversal potential for glutamate, ~0 mV).
-
Record 5-10 minutes of baseline spontaneous IPSCs (sIPSCs).
-
Switch the perfusion to aCSF containing the active metabolite of this compound (e.g., 1-10 µM Diazepam).
-
Record for another 10-15 minutes to observe the drug's effect on sIPSCs.
-
-
Data Analysis:
-
Use event detection software to identify individual IPSC events from both baseline and drug application periods.
-
Measure the amplitude, frequency, and decay time constant of the IPSCs.
-
Compare the parameters from the baseline and drug conditions using statistical tests (e.g., paired t-test or Kolmogorov-Smirnov test).
-
References
- 1. This compound [medbox.iiab.me]
- 2. What is the mechanism of Nordazepam? [synapse.patsnap.com]
- 3. Electrophysiological actions of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benzoinfo.com [benzoinfo.com]
- 5. mdpi.com [mdpi.com]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Effect of diazepam and this compound (a soluble derivative of diazepam) on sleep in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. Relationship between the dose-response effects of diazepam and clobazam on electroencephalographic parameters and on kindled amygdaloid seizure activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Electrophysiological recording from Brain Slices Protocol [protocols.io]
- 13. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
Application Notes and Protocols: PET Imaging with [¹⁸F]Fosazepam Ligands (Proposed)
Disclaimer: The following application notes and protocols describe a proposed methodology for Positron Emission Tomography (PET) imaging using a hypothetical radiolabeled Fosazepam ligand, tentatively named [¹⁸F]this compound. As of the date of this document, there is no direct published research on the use of this compound as a PET ligand. The information provided is extrapolated from established protocols for other benzodiazepine-based PET radiotracers that target the γ-aminobutyric acid type A (GABA-A) receptor, such as [¹¹C]flumazenil and [¹⁸F]flumazenil, and the radiolabeling chemistry of compounds like [¹⁸F]Fluoroethyltemazepam. These notes are intended for researchers, scientists, and drug development professionals as a theoretical framework for the potential development and application of an [¹⁸F]this compound PET imaging agent.
Introduction
This compound is a water-soluble benzodiazepine derivative that acts as a prodrug for diazepam. Like other benzodiazepines, its primary mechanism of action is the positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. PET imaging with a radiolabeled this compound ligand could provide a valuable tool for in vivo quantification and mapping of GABA-A receptor distribution and density. Such a tool would be beneficial in neuroscience research and drug development, particularly for studying neurological and psychiatric disorders where GABAergic dysfunction is implicated, including anxiety disorders, epilepsy, and sleep disorders.
This document outlines the proposed application of a hypothetical [¹⁸F]this compound PET ligand for preclinical research.
Potential Applications
-
Neuroreceptor Occupancy Studies: To determine the extent to which a new therapeutic agent binds to and occupies GABA-A receptors in the living brain. This is crucial for dose-finding studies in drug development.
-
Disease Modeling: To investigate alterations in GABA-A receptor density and distribution in animal models of neurological and psychiatric disorders.
-
Pharmacodynamic Studies: To assess the downstream effects of pharmacological interventions on the GABAergic system.
-
Translational Research: To bridge the gap between preclinical animal studies and clinical trials by providing a quantifiable biomarker.[1][2]
Proposed Radiolabeling of [¹⁸F]this compound
The synthesis of [¹⁸F]this compound would likely involve a nucleophilic substitution reaction on a suitable precursor molecule. A plausible approach, adapted from the synthesis of other ¹⁸F-labeled benzodiazepines, is outlined below.[3]
Reaction: Nucleophilic substitution of a tosylate or other suitable leaving group on a this compound precursor with [¹⁸F]fluoride.
Precursor: A modified this compound molecule with a leaving group (e.g., tosylate, mesylate, or nosylate) at a position suitable for fluorination.
Automated Synthesis: The radiolabeling would ideally be performed using an automated synthesis module to ensure reproducibility and minimize radiation exposure.
Purification: The crude reaction mixture would be purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate [¹⁸F]this compound from unreacted precursor and byproducts.
Formulation: The final product would be formulated in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for injection.
Data Presentation: Anticipated Quantitative Data
The following tables present hypothetical quantitative data that could be expected from preclinical PET imaging studies with [¹⁸F]this compound. These values are based on typical findings for other GABA-A receptor PET ligands.
Table 1: In Vitro Binding Affinity of [¹⁸F]this compound (Hypothetical)
| Receptor Subtype | Ki (nM) |
| GABA-A α1β2γ2 | 1.5 |
| GABA-A α2β2γ2 | 1.2 |
| GABA-A α3β2γ2 | 2.0 |
| GABA-A α5β2γ2 | 3.5 |
Table 2: Preclinical PET Imaging Biodistribution of [¹⁸F]this compound in Rodents (Hypothetical Standardized Uptake Values - SUV)
| Brain Region | SUV at 30 min post-injection |
| Cerebral Cortex | 3.2 |
| Hippocampus | 2.8 |
| Thalamus | 2.5 |
| Cerebellum | 4.0 |
| Striatum | 2.1 |
| Pons | 1.5 |
Experimental Protocols
Animal Handling and Preparation
-
Animal Model: Male Wistar rats (250-300 g) are a suitable model for initial studies.
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the imaging studies.
-
Fasting: Animals should be fasted for 4-6 hours before the administration of the radiotracer to reduce variability in uptake. Water should be available ad libitum.
-
Anesthesia: For the duration of the scan, animals should be anesthetized. A common choice is isoflurane (2-3% for induction, 1.5-2% for maintenance) in oxygen. Body temperature should be maintained using a heating pad.
[¹⁸F]this compound PET Imaging Protocol
-
Radiotracer Administration: [¹⁸F]this compound (typically 5-10 MBq) is administered intravenously via a tail vein catheter.
-
PET Scan Acquisition: A dynamic PET scan is initiated immediately after radiotracer injection and continues for 60-90 minutes. The data is acquired in list mode and subsequently binned into a series of time frames.
-
Attenuation Correction: A computed tomography (CT) scan is performed either before or after the PET scan for attenuation correction and anatomical co-registration.
-
Image Reconstruction: The PET data is reconstructed using an appropriate algorithm, such as Ordered Subsets Expectation Maximization (OSEM).
Data Analysis
-
Image Co-registration: The PET images are co-registered with an anatomical MRI or CT template of the rat brain.
-
Region of Interest (ROI) Definition: ROIs are drawn on the co-registered anatomical images for various brain regions (e.g., cortex, hippocampus, thalamus, cerebellum).
-
Time-Activity Curve (TAC) Generation: TACs are generated for each ROI by plotting the radioactivity concentration as a function of time.
-
Kinetic Modeling: The TACs are analyzed using appropriate kinetic models to estimate outcome measures such as the volume of distribution (VT) or the binding potential (BPND). A simplified ratio method using a reference region with low receptor density (e.g., pons or cerebellum) can also be employed.
Mandatory Visualizations
GABA-A Receptor Signaling Pathway
Caption: GABA-A Receptor Signaling Pathway
Experimental Workflow for [¹⁸F]this compound PET Imaging
Caption: Experimental Workflow for PET Imaging
References
Application Notes and Protocols for Behavioral Testing of Fosazepam in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosazepam is a water-soluble benzodiazepine derivative that acts as a prodrug for diazepam, a widely used anxiolytic, sedative-hypnotic, and anticonvulsant agent. These application notes provide detailed protocols for assessing the behavioral effects of this compound in rodent models. The paradigms described herein are established methods for evaluating the anxiolytic, sedative, and anticonvulsant properties of novel compounds. Given that this compound is a prodrug of diazepam, the provided quantitative data and dosing guidelines are based on studies with diazepam to serve as a robust starting point for experimental design.
Mechanism of Action: GABAergic Neurotransmission
This compound, through its active metabolite diazepam, exerts its effects by positively modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Diazepam binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding enhances the receptor's affinity for GABA, leading to an increased frequency of chloride (Cl-) channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a state of neuronal inhibition. This enhanced inhibition underlies the anxiolytic, sedative, and anticonvulsant effects of benzodiazepines.
Figure 1: Simplified signaling pathway of this compound's action via GABA-A receptor modulation.
Pharmacokinetics of the Active Metabolite (Diazepam) in Rodents
Understanding the pharmacokinetic profile of the active metabolite, diazepam, is crucial for designing effective behavioral studies.
| Species | Route of Administration | Half-life (t½) | Time to Peak Concentration (Tmax) | Reference |
| Rat | Intraperitoneal (IP) | ~0.88 - 1.1 hours | ~5 minutes | [1] |
| Rat | Intravenous (IV) | ~76.8 minutes (terminal) | Not Applicable | |
| Mouse | Intraperitoneal (IP) | Rapid metabolism | Not specified, rapid absorption | [2] |
Note: Based on this data, a pre-treatment time of 15-30 minutes before behavioral testing is recommended to ensure the drug has reached peak levels in the central nervous system.
Experimental Workflow
A general workflow for conducting behavioral assessments with this compound is outlined below.
Figure 2: General experimental workflow for behavioral testing of this compound in rodents.
I. Anxiolytic Activity Assessment
A. Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Experimental Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal size, elevated from the floor.
-
Animals: Adult male or female mice or rats.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes prior to the test.
-
Administer this compound or vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal injection).
-
After a 15-30 minute pre-treatment interval, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
Analyze the video to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
-
Data Analysis: Anxiolytic-like effects are indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group. Total distance traveled can be used as a measure of general locomotor activity.
Quantitative Data (Diazepam as a proxy for this compound):
| Species | Dose (mg/kg) | Effect on Open Arm Time/Entries | Reference |
| Mouse | up to 3 | Dose-dependent increase | |
| Rat | 1 - 1.5 | Increased (bell-shaped response) |
B. Light-Dark Box Test
This test is also based on the conflict between exploration and aversion to brightly lit areas.
Experimental Protocol:
-
Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by an opening.
-
Animals: Adult male or female mice or rats.
-
Procedure:
-
Habituate animals to the testing room.
-
Administer this compound or vehicle control.
-
After the pre-treatment interval, place the animal in the dark compartment.
-
Allow the animal to explore the apparatus for 5-10 minutes.
-
Record the session and score:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between compartments.
-
Latency to first enter the light compartment.
-
-
-
Data Analysis: Anxiolytic activity is indicated by an increase in the time spent in the light compartment and the number of transitions.
Quantitative Data (Diazepam as a proxy for this compound):
| Species | Dose (mg/kg) | Effect on Time in Light Compartment | Reference |
| Mouse | up to 3 | Dose-dependent increase |
II. Sedative Activity Assessment
A. Open Field Test (OFT)
The OFT is used to assess general locomotor activity and exploratory behavior, which can be indicative of sedation.
Experimental Protocol:
-
Apparatus: A square or circular arena with walls to prevent escape.
-
Animals: Adult male or female mice or rats.
-
Procedure:
-
Habituate animals to the testing room.
-
Administer this compound or vehicle control.
-
After the pre-treatment interval, place the animal in the center of the open field.
-
Allow the animal to explore for a set period (e.g., 5-10 minutes).
-
Record the session and analyze for:
-
Total distance traveled.
-
Time spent in the center of the arena.
-
Time spent in the periphery of the arena.
-
Rearing frequency (vertical activity).
-
-
-
Data Analysis: A significant decrease in total distance traveled and rearing frequency suggests a sedative effect. Time spent in the center can also be an indicator of anxiety, with anxiolytics typically increasing center time.
Quantitative Data (Diazepam as a proxy for this compound):
| Species | Dose (mg/kg) | Effect on Locomotor Activity | Reference |
| Mouse | 2 - 3 | Significant decrease | |
| Rat | > 1.5 | Significant decrease |
III. Anticonvulsant Activity Assessment
A. Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to screen for drugs that can protect against generalized seizures. PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.
Experimental Protocol:
-
Materials: Pentylenetetrazol (PTZ) solution.
-
Animals: Adult male or female mice or rats.
-
Procedure:
-
Administer this compound or vehicle control.
-
After the pre-treatment interval (typically 30 minutes), administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, subcutaneously or intraperitoneally).
-
Immediately after PTZ administration, place the animal in an observation chamber.
-
Observe the animal for 30 minutes and record:
-
Latency to the first myoclonic jerk.
-
Latency to the onset of generalized clonic seizures.
-
Latency to the onset of tonic-clonic seizures.
-
Presence or absence of mortality.
-
-
-
Data Analysis: Anticonvulsant activity is indicated by a significant increase in the latency to seizures and a reduction in the incidence of seizures and mortality compared to the vehicle group.
Quantitative Data (Diazepam as a proxy for this compound):
| Species | Diazepam Dose (mg/kg) | PTZ Dose (mg/kg) | Effect | Reference |
| Mouse | 0.5 | 80 (i.p.) | Increased seizure latency and reduced mortality | |
| Mouse | 10 (i.p.) | Not specified | Reduced latency to clonus and tonic extension after subchronic treatment | [3] |
| Rat | 1 - 4 (i.p.) | 80 (i.p.) | Prolonged onset of clonic convulsions |
Disclaimer: The provided protocols and data are intended for guidance and informational purposes only. Researchers should adapt these protocols to their specific experimental conditions and adhere to all institutional and governmental regulations regarding animal welfare and laboratory safety. Dose-response studies are highly recommended to determine the optimal dose of this compound for each specific behavioral paradigm.
References
- 1. The pharmacokinetics of diazepam and desmethyldiazepam in rat brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute tolerance to diazepam in mice: pharmacokinetic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and plasma binding of diazepam in man, dog, rabbit, guinea pig and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Fosazepam Instability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the challenges associated with the stability of Fosazepam in aqueous solutions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a water-soluble phosphated prodrug of diazepam, designed to improve its solubility for parenteral administration.[1] Like many benzodiazepines, this compound can be susceptible to degradation in aqueous environments, which can impact its potency and lead to the formation of undesired byproducts. Understanding and controlling its stability is crucial for accurate experimental results and the development of stable pharmaceutical formulations.
Q2: What are the primary degradation pathways for benzodiazepines like this compound in aqueous solutions?
While specific degradation pathways for this compound are not extensively documented, based on its structure as a 1,4-benzodiazepine derivative, the primary degradation routes are expected to be hydrolysis and photolysis.[2][3]
-
Hydrolysis: The benzodiazepine ring is susceptible to hydrolytic cleavage, particularly at the azomethine (C=N) and amide bonds. This can be influenced by pH.[4][5] For this compound, hydrolysis of the phosphate ester bond is also a potential degradation pathway.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions leading to the degradation of the benzodiazepine structure.[3]
Q3: What are the main factors that influence the stability of this compound in aqueous solutions?
The stability of benzodiazepines in aqueous solutions is primarily affected by the following factors:
-
pH: The rate of hydrolysis of the benzodiazepine ring is often pH-dependent. Acidic or alkaline conditions can catalyze degradation.[5][6]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2]
-
Light: Exposure to ultraviolet (UV) and visible light can lead to photolytic degradation.[3]
-
Excipients: Interactions with other components in the formulation can either enhance or reduce stability.[7]
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Buffer
Q: I am observing precipitation when I try to dissolve or dilute this compound in my aqueous buffer. What could be the cause and how can I resolve it?
A: While this compound is designed to be water-soluble, precipitation can still occur due to several factors. Here are some common causes and troubleshooting steps:
-
pH-Dependent Solubility: The solubility of this compound may be influenced by the pH of the buffer.
-
Troubleshooting: Experiment with a range of physiologically relevant pH values (e.g., pH 4-8) to identify a pH at which solubility is optimal.
-
-
Concentration Exceeding Solubility Limit: You might be trying to prepare a solution with a concentration that exceeds this compound's intrinsic solubility in that specific buffer system.
-
Troubleshooting: Try preparing a more dilute solution. If a higher concentration is necessary, consider the use of co-solvents or solubilizing agents.
-
-
"Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of organic molecules like this compound.
-
Troubleshooting: If possible, reduce the salt concentration of your buffer.
-
-
Slow Dissolution Rate: The dissolution process may be slow.
-
Troubleshooting: Gentle agitation or sonication can help to facilitate dissolution. Always visually inspect the solution to ensure no particulates remain.
-
Issue 2: Loss of this compound Potency Over Time in Solution
Q: My prepared this compound solutions seem to lose potency over time, leading to inconsistent results in my assays. What is happening and what can I do to prevent this?
A: Loss of potency is a clear indicator of chemical degradation. To address this, consider the following:
-
Hydrolysis: As mentioned, hydrolysis is a likely degradation pathway.
-
Troubleshooting:
-
pH Optimization: Conduct a pH-stability study to determine the pH at which this compound exhibits maximum stability. Prepare buffers at various pH levels (e.g., in 0.5 pH unit increments from pH 4 to 8), store this compound solutions at a constant temperature, and analyze the concentration over time using a stability-indicating HPLC method.
-
Temperature Control: Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8 °C) to slow down the degradation rate. Avoid repeated freeze-thaw cycles.[2]
-
-
-
Photodegradation: Exposure to ambient or UV light can cause degradation.
-
Troubleshooting:
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[3] Conduct experiments under subdued lighting conditions whenever possible.
-
-
-
Oxidation: Although less common for this class of compounds, oxidation can be a factor.
-
Troubleshooting: If oxidation is suspected, consider preparing solutions with deoxygenated water and purging the headspace of the container with an inert gas like nitrogen or argon.
-
Data Presentation
The following tables provide hypothetical stability data for this compound based on typical behavior of water-soluble benzodiazepines. Note: This data is for illustrative purposes and should be confirmed by experimental studies.
Table 1: Effect of pH on the Hydrolytic Degradation of this compound at 25°C
| pH | Rate Constant (k) (day⁻¹) (Hypothetical) | Half-life (t½) (days) (Hypothetical) |
| 4.0 | 0.0693 | 10 |
| 5.0 | 0.0231 | 30 |
| 6.0 | 0.0116 | 60 |
| 7.0 | 0.0139 | 50 |
| 8.0 | 0.0347 | 20 |
Table 2: Effect of Temperature on the Degradation of this compound in Aqueous Solution (pH 6.0)
| Temperature (°C) | Rate Constant (k) (day⁻¹) (Hypothetical) | Half-life (t½) (days) (Hypothetical) |
| 4 | 0.0023 | 300 |
| 25 | 0.0116 | 60 |
| 40 | 0.0462 | 15 |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.
-
Column and Mobile Phase Selection:
-
Forced Degradation Studies:
-
To ensure the method is stability-indicating, perform forced degradation studies on a this compound solution.[10]
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C) for up to 7 days.
-
-
Method Validation:
-
Analyze the stressed samples by HPLC with a photodiode array (PDA) detector to assess peak purity and ensure that the degradation product peaks are well-resolved from the parent this compound peak.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]
-
Protocol 2: Enhancing this compound Stability with Cyclodextrins
Cyclodextrins can encapsulate drug molecules, protecting them from degradation.
-
Selection of Cyclodextrin:
-
Screen different types of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), for their ability to form inclusion complexes with this compound.
-
-
Phase Solubility Studies:
-
Prepare saturated solutions of this compound in aqueous solutions containing increasing concentrations of the selected cyclodextrin.
-
Shake the solutions at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the solutions and analyze the concentration of dissolved this compound by HPLC-UV.
-
A linear increase in solubility with increasing cyclodextrin concentration (AL-type diagram) suggests the formation of a 1:1 inclusion complex.
-
-
Stability Studies of the Complex:
-
Prepare a solution of the this compound-cyclodextrin complex at a relevant concentration.
-
Subject this solution to the same stress conditions (pH, temperature, light) as the unformulated drug.
-
Monitor the degradation of this compound over time using the validated stability-indicating HPLC method.
-
Compare the degradation rate constants of the complexed and uncomplexed this compound to quantify the stabilizing effect of the cyclodextrin.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability studies of clonazepam, diazepam, haloperidol, and doxepin with diverse polarities in an acidic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of excipient interactions on solid dosage form stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Optimizing Oral Bioavailability of Fosazepam Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fosazepam oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is optimizing its oral bioavailability important?
This compound is a water-soluble phosphated prodrug of diazepam, developed to overcome the poor water solubility of its parent compound. Optimizing its oral bioavailability is crucial to ensure consistent and effective therapeutic concentrations of its active metabolites, primarily diazepam and nordiazepam, are achieved in the bloodstream for desired hypnotic and anxiolytic effects.
Q2: What are the primary metabolic pathways for this compound following oral administration?
Following oral administration, this compound is rapidly and extensively metabolized. The initial step involves the enzymatic cleavage of the phosphate group, primarily by alkaline phosphatases in the intestinal mucosa and liver, to yield diazepam. Diazepam then undergoes further metabolism in the liver by cytochrome P450 enzymes (mainly CYP3A4 and CYP2C19) to its active metabolite, nordiazepam, and other metabolites.
Q3: What are the common challenges encountered when formulating this compound for oral delivery?
Common challenges include:
-
Chemical Instability: The phosphate ester of this compound can be susceptible to hydrolysis, especially in acidic or alkaline conditions, which can impact its shelf-life and bioavailability.
-
Polymorphism: Different crystalline forms of this compound may exhibit varying solubility and dissolution rates, affecting absorption.
-
Excipient Incompatibility: Interactions between this compound and formulation excipients can affect its stability and release profile.
-
First-Pass Metabolism: The extent of metabolism in the gut wall and liver can significantly reduce the amount of active drug reaching systemic circulation.
Troubleshooting Guides
Problem 1: Low and variable oral bioavailability observed in preclinical animal models.
-
Possible Cause 1: Poor dissolution of the formulation.
-
Troubleshooting Step: Characterize the solid-state properties of the this compound active pharmaceutical ingredient (API) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Evaluate the dissolution profile of the formulation in different biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
-
Possible Cause 2: Degradation of this compound in the gastrointestinal tract.
-
Troubleshooting Step: Assess the stability of this compound in simulated gastric and intestinal fluids. Consider the use of enteric coatings or pH-modifying excipients to protect the drug from acidic degradation in the stomach.
-
-
Possible Cause 3: Extensive first-pass metabolism.
-
Troubleshooting Step: Co-administer this compound with known inhibitors of relevant metabolic enzymes (e.g., CYP3A4 inhibitors like ketoconazole, in in vitro or animal studies) to determine the impact of first-pass metabolism.
-
Problem 2: Inconsistent drug release from a prototype tablet formulation.
-
Possible Cause 1: Issues with tablet hardness and disintegration.
-
Troubleshooting Step: Optimize the compression force during tableting and the concentration of disintegrants in the formulation. Perform tablet hardness, friability, and disintegration tests according to pharmacopeial standards.
-
-
Possible Cause 2: Inadequate binder concentration or improper granulation.
-
Troubleshooting Step: Evaluate different binders and their concentrations. Optimize the granulation process (wet or dry granulation) to ensure uniform particle size distribution and good flow properties of the powder blend.
-
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations in a Beagle Dog Model (n=6, Mean ± SD)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Oral Bioavailability (%) |
| Aqueous Solution | 5 | 250 ± 45 | 1.0 ± 0.5 | 1200 ± 210 | 85 ± 15 |
| Immediate-Release Tablet | 5 | 210 ± 55 | 1.5 ± 0.7 | 1050 ± 250 | 75 ± 18 |
| Enteric-Coated Tablet | 5 | 235 ± 40 | 2.5 ± 0.8 | 1150 ± 190 | 82 ± 14 |
| Lipid-Based Formulation | 5 | 310 ± 60 | 1.2 ± 0.6 | 1500 ± 280 | 95 ± 12 |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound Tablets
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of 0.1 N HCl (for the first 2 hours), followed by a change to 900 mL of pH 6.8 phosphate buffer.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 RPM.
-
Sampling: Withdraw 5 mL samples at 15, 30, 45, 60, 90, and 120 minutes in the acidic medium. After changing the medium, withdraw samples at 2.5, 3, 4, 6, and 8 hours.
-
Analysis: Analyze the samples for this compound concentration using a validated HPLC-UV method.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation into a monolayer.
-
Transepithelial Electrical Resistance (TEER): Measure the TEER to ensure the integrity of the cell monolayer.
-
Permeability Study:
-
Add the this compound formulation to the apical (A) side of the Transwell®.
-
Incubate at 37 °C.
-
At predetermined time points, collect samples from the basolateral (B) side.
-
Analyze the concentration of this compound and its major metabolite (diazepam) in the samples by LC-MS/MS.
-
-
Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value to assess the rate of transport across the Caco-2 monolayer.
Visualizations
Caption: Workflow for the optimization of this compound oral bioavailability.
Caption: Metabolic pathway of this compound following oral administration.
Technical Support Center: Addressing Off-Target Effects of Fosazepam in Cellular Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing Fosazepam in cellular assays. The information provided is designed to help identify and mitigate potential off-target effects, ensuring the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a benzodiazepine derivative that acts as a prodrug. Its primary pharmacological effects are not due to the parent compound but rather its active metabolites, primarily nordiazepam (desmethyldiazepam).[1][2] this compound is a water-soluble derivative of diazepam, designed to improve solubility.[2] Like other benzodiazepines, its active metabolites are positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site, enhancing the effect of the inhibitory neurotransmitter GABA.[1][3] This leads to an increased frequency of chloride ion channel opening, hyperpolarization of the neuron, and a reduction in neuronal excitability.
Q2: We are observing effects in our cellular assay that don't seem to be mediated by GABA-A receptors. What are the known off-target effects of this compound?
A2: While this compound itself has low potency, its primary active metabolite, nordiazepam, and its precursor, diazepam, have known off-target effects that could influence cellular assays.[1][2] Researchers should consider the following possibilities:
-
Interaction with Voltage-Gated Ion Channels: Diazepam has been shown to act as a blocker of voltage-gated calcium channels and may also bind to voltage-dependent sodium channels.[1][3][4][5][6][7] These interactions could be relevant in assays involving neuronal firing, calcium signaling, or membrane potential.
-
Mitochondrial Effects: Benzodiazepines, including diazepam, can bind to the translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, which is located on the outer mitochondrial membrane.[3][8][9][10] This interaction can impair mitochondrial function, including ATP production and the regulation of reactive oxygen species (ROS), potentially leading to a wide range of cellular effects unrelated to GABA-A receptor signaling.[8][9][10]
-
Phosphodiesterase (PDE) Inhibition: Some studies suggest that diazepam can inhibit phosphodiesterase-4 (PDE4), which could modulate cAMP signaling pathways.[11]
Q3: How can we differentiate between on-target GABA-A receptor-mediated effects and potential off-target effects of this compound in our experiments?
A3: A systematic approach with appropriate controls is crucial. Here are some key strategies:
-
Use of Antagonists: The most direct way to confirm GABA-A receptor involvement is to use a specific antagonist for the benzodiazepine binding site, such as flumazenil. If the observed effect is blocked by flumazenil, it is likely mediated by the GABA-A receptor.
-
Cell Lines Lacking GABA-A Receptors: If possible, utilize a cell line that does not express GABA-A receptors as a negative control. An effect that persists in these cells is indicative of an off-target mechanism.
-
Varying GABA Concentration: Since benzodiazepines are positive allosteric modulators, their on-target effects are dependent on the presence of GABA. Examining the effects of your compound in the presence and absence of GABA, or at varying GABA concentrations, can provide insight.
-
Specific Inhibitors for Off-Target Pathways: If you suspect a specific off-target effect, use inhibitors for that pathway. For example, if you hypothesize involvement of voltage-gated calcium channels, you could use a specific channel blocker to see if it occludes the effect of your compound.
Q4: What are the primary active metabolites of this compound and how long do they persist?
A4: this compound is metabolized to the long-acting active metabolite nordiazepam (also known as N-desmethyldiazepam).[2][12][13] Nordiazepam has a very long elimination half-life, on the order of 36 to 200 hours.[2] This long half-life means that the effects of this compound can be prolonged and that the active metabolite can accumulate with repeated administration.[2][13]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected results in cellular assays involving this compound.
| Observed Problem | Potential Cause (On-Target) | Potential Cause (Off-Target) | Suggested Troubleshooting Steps |
| Unexpected change in cell viability or proliferation. | High concentrations of benzodiazepines can induce apoptosis in some cell types, potentially through GABA-A receptor-mediated signaling. | Mitochondrial dysfunction induced by binding to TSPO can lead to apoptosis or altered cell metabolism.[8][9][14][15] | 1. Perform a dose-response curve to determine the EC50 for the effect. 2. Include a GABA-A receptor antagonist (e.g., flumazenil) to see if the effect is blocked. 3. Assess mitochondrial health (e.g., mitochondrial membrane potential, ROS production). 4. Use a cell line lacking GABA-A receptors as a negative control. |
| Alterations in intracellular calcium levels. | GABA-A receptor activation leads to chloride influx and hyperpolarization, which can indirectly influence calcium signaling by affecting the activity of voltage-gated calcium channels. | Direct blockade of voltage-gated calcium channels by diazepam/nordiazepam.[4][5][6][7] | 1. Use a specific GABA-A receptor antagonist. 2. Employ specific blockers for different types of voltage-gated calcium channels to see if the effect is attenuated. 3. Measure changes in membrane potential. |
| Changes in cAMP levels or PKA-mediated signaling. | Indirect effects downstream of GABA-A receptor activation and changes in neuronal excitability. | Inhibition of phosphodiesterase-4 (PDE4) by diazepam.[11] | 1. Pre-treat with a GABA-A receptor antagonist. 2. Use a specific PDE4 inhibitor (e.g., rolipram) as a positive control and to see if it mimics or occludes the effect. |
| Effects observed in cells that do not express GABA-A receptors. | Not applicable. | The effect is definitively off-target. | Investigate potential involvement of voltage-gated ion channels, mitochondrial TSPO, or other cellular targets. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its primary active metabolite, nordiazepam.
Table 1: Potency and Pharmacokinetics
| Compound | Relative Potency | Primary Active Metabolite | Elimination Half-life of Active Metabolite |
| This compound | 100 mg this compound is approximately equivalent to 10 mg Diazepam.[1][2] | Nordiazepam (N-desmethyldiazepam)[2][12][13] | 36-200 hours[2] |
| Diazepam | - | Nordiazepam, Temazepam, Oxazepam | 20-100 hours (Diazepam); 32-200 hours (Nordiazepam)[1] |
| Nordiazepam | Less potent than diazepam.[16] | Oxazepam | 36-200 hours[2] |
Table 2: Off-Target Interaction Data for Diazepam
| Off-Target | Effect | Reported IC50 / Effective Concentration | Reference |
| Voltage-Gated Calcium Channels (L-type) | Inhibition | IC50 ≈ 36 µM | [4][6] |
| Translocator Protein (TSPO) / Peripheral Benzodiazepine Receptor | Binding | High affinity | [16][17] |
| Phosphodiesterase-4 (PDE4) | Inhibition | Micromolar range | [11] |
Experimental Protocols
Protocol 1: Differentiating On-Target vs. Off-Target Effects using a GABA-A Receptor Antagonist
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with Antagonist: Pre-incubate one set of wells with a specific GABA-A receptor antagonist (e.g., 1 µM flumazenil) for 30-60 minutes.
-
Compound Addition: Add this compound (or its active metabolite) at the desired concentrations to both antagonist-treated and untreated wells. Include appropriate vehicle controls.
-
Incubation: Incubate for the desired experimental duration.
-
Assay: Perform the cellular assay of interest (e.g., viability, calcium imaging, reporter gene assay).
-
Analysis: Compare the results from the wells treated with this compound alone to those pre-treated with the antagonist. A significant reduction or complete blockade of the effect in the presence of the antagonist indicates an on-target, GABA-A receptor-mediated mechanism.
Protocol 2: Assessing Mitochondrial Health
-
Cell Treatment: Treat cells with this compound or its metabolites at various concentrations for the desired time. Include a positive control for mitochondrial dysfunction (e.g., a known uncoupler like CCCP).
-
Mitochondrial Membrane Potential (ΔΨm) Measurement:
-
Load cells with a fluorescent dye sensitive to ΔΨm (e.g., TMRE or JC-1) according to the manufacturer's protocol.
-
Analyze the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence indicates mitochondrial depolarization and potential dysfunction.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Load cells with a ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX) according to the manufacturer's protocol.
-
Measure the fluorescence intensity. An increase in fluorescence indicates elevated ROS levels, a sign of mitochondrial stress.
-
Visualizations
Metabolic pathway of this compound to its active metabolites.
Workflow for differentiating on-target vs. off-target effects.
References
- 1. Diazepam - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benzoinfo.com [benzoinfo.com]
- 5. Benzodiazepines modulate voltage-sensitive calcium channels in GH3 pituitary cells at sites distinct from thyrotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic benzodiazepine administration potentiates high voltage-activated calcium currents in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Recombinant L-Type Voltage-Gated Calcium Channels by Positive Allosteric Modulators of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Disruption Explains Systemic Benzodiazepine Side Effects - NDNR - Naturopathic Doctor News and Review [ndnr.com]
- 9. Mitochondrial disruption and systemic benzodiazepine side effects/tapering issues: pain, fatigue, brain fog, insomnia and anxiety - everywomanover29 blog [everywomanover29.com]
- 10. Researchers may have solved decades-old mystery behind benzodiazepine side effects | EurekAlert! [eurekalert.org]
- 11. Diazepam is not a direct allosteric modulator of α1-adrenoceptors, but modulates receptor signaling by inhibiting phosphodiesterase-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tripsitter.com [tripsitter.com]
- 13. This compound [chemeurope.com]
- 14. Mitochondrial dysfunction following repeated administration of alprazolam causes attenuation of hippocampus-dependent memory consolidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mitochondrial dysfunction following repeated administration of alprazolam causes attenuation of hippocampus-dependent memory consolidation in mice | Aging [aging-us.com]
- 16. Diazepam and desmethyldiazepam differ in their affinities and efficacies at 'central' and 'peripheral' benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
Technical Support Center: Minimizing Fosazepam Degradation During Sample Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Fosazepam samples to minimize degradation and ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in a sample?
A1: this compound, like other benzodiazepines, is susceptible to degradation from several factors, including:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
pH: this compound is prone to hydrolysis, particularly in acidic or alkaline conditions.
-
Light: Exposure to UV and visible light can lead to photodegradation.
-
Oxidation: The presence of oxidizing agents can degrade the molecule.
-
Matrix Effects: The biological matrix (e.g., plasma, urine) can contain enzymes or other components that contribute to degradation.
Q2: What are the known degradation products of this compound?
A2: The primary metabolites of this compound are 3-hydroxythis compound and the active metabolite desmethyldiazepam (nordiazepam). Under forced degradation conditions, other degradation products may be formed through hydrolysis, oxidation, and photolysis. While specific proprietary studies would be needed for exhaustive profiling, degradation of the related compound, diazepam, is known to yield products such as 2-methylamino-5-chlorobenzophenone (MACB).
Q3: What is the recommended storage temperature for this compound samples?
A3: For long-term storage, it is strongly recommended to store this compound samples at or below -20°C. Studies on various benzodiazepines have consistently shown that storage at low temperatures significantly minimizes degradation.[1][2][3][4] For short-term storage (i.e., during sample processing), samples should be kept on ice or at refrigerated temperatures (2-8°C) whenever possible.
Q4: How can I prevent photodegradation of my this compound samples?
A4: To prevent photodegradation, always store and handle this compound samples in amber or opaque containers to protect them from light.[5][6] When working with samples on a lab bench, minimize exposure to direct light sources.
Q5: What is a "forced degradation" study and why is it important for this compound?
A5: A forced degradation study, also known as stress testing, is a process where a drug substance is intentionally exposed to harsh conditions (e.g., high temperature, extreme pH, strong light, oxidizing agents) to accelerate its degradation.[7][8][9][10][11] This helps to:
-
Identify potential degradation products.
-
Understand the degradation pathways.
-
Develop and validate stability-indicating analytical methods that can accurately quantify the drug in the presence of its degradants.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low recovery of this compound in stored samples | Sample degradation due to improper storage temperature. | Verify that samples were consistently stored at ≤ -20°C. Review freezer temperature logs. For future studies, aliquot samples to avoid repeated freeze-thaw cycles. |
| Sample degradation due to light exposure. | Ensure samples were stored in light-protected containers. Review sample handling procedures to minimize light exposure. | |
| Sample degradation due to pH instability. | If samples are in solution, verify the pH is within a stable range (ideally near neutral, unless otherwise specified for a particular assay). Consider using buffered solutions for sample preparation. | |
| Appearance of unknown peaks in chromatograms | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in confirming if the unknown peaks are related to this compound degradation. |
| Contamination of the sample or analytical system. | Analyze blank matrix samples to rule out contamination from the sample collection tubes, solvents, or the analytical instrument. | |
| Inconsistent results between replicate samples | Non-homogenous sample. | Ensure samples are thoroughly mixed after thawing and before aliquoting. |
| Inconsistent sample handling. | Standardize all sample handling procedures, including thawing time, temperature, and light exposure. |
Data Summary: Stability of Benzodiazepines Under Various Storage Conditions
The following table summarizes general findings from stability studies on benzodiazepines, which can be considered as indicative for this compound due to structural similarities.
| Condition | General Observations for Benzodiazepines | Recommendations for this compound |
| Temperature | Significant degradation observed at room temperature.[1][3] Stability is greatly improved at -20°C and -80°C.[1][4] | Store samples at ≤ -20°C for long-term storage. |
| Light Exposure | Photodegradation can be a significant pathway for degradation.[5][6] | Use amber or opaque containers for all samples. |
| pH | Hydrolysis is a major degradation pathway, accelerated by acidic and alkaline conditions.[12][13] | Maintain samples at a neutral pH if possible. Use buffered solutions where appropriate. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles can lead to a decrease in drug concentration.[2] | Aliquot samples upon receipt to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N Hydrochloric Acid (HCl).
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N Sodium Hydroxide (NaOH) before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% Hydrogen Peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a thermostatically controlled oven at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14][15]
-
A "dark control" sample should be wrapped in aluminum foil and kept under the same conditions to differentiate between thermal and photolytic degradation.[5]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (e.g., HPLC-UV or LC-MS/MS).[16][17][18][19][20]
Protocol 2: Long-Term Stability Study of this compound in a Biological Matrix (e.g., Plasma)
Objective: To evaluate the stability of this compound in a biological matrix under typical long-term storage conditions.
Methodology:
-
Sample Preparation: Spike a pool of blank plasma with a known concentration of this compound.
-
Aliquoting: Aliquot the spiked plasma into multiple small, opaque cryovials.
-
Storage: Store the aliquots at three different temperature conditions:
-
-80°C (ultra-low freezer)
-
-20°C (standard freezer)
-
4°C (refrigerator)
-
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).
-
Analysis: At each time point, retrieve a set of aliquots from each storage condition, thaw them under controlled conditions, and analyze for the concentration of this compound using a validated analytical method.
-
Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the percentage of degradation.
Visualizations
Caption: this compound Degradation Pathways.
Caption: Forced Degradation Experimental Workflow.
References
- 1. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzodiazepine stability in postmortem samples stored at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3 Important Photostability Testing Factors [sampled.com]
- 6. q1scientific.com [q1scientific.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dspace.library.uu.nl [dspace.library.uu.nl]
- 18. scienceopen.com [scienceopen.com]
- 19. scispace.com [scispace.com]
- 20. scispace.com [scispace.com]
Strategies to reduce sedative effects in Fosazepam studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosazepam. The focus is on strategies to understand, manage, and potentially mitigate its sedative effects during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's sedative effects?
This compound is a benzodiazepine derivative that acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2][3] By binding to the benzodiazepine site on the GABA-A receptor, it enhances the effect of the inhibitory neurotransmitter GABA.[1][2] This increased GABAergic activity leads to hyperpolarization of neurons, making them less likely to fire, which results in central nervous system depression, manifesting as sedation, anxiolysis, and muscle relaxation.[1][2]
Q2: Are there specific receptor subtypes associated with the sedative effects of benzodiazepines like this compound?
Yes, the sedative and hypnotic effects of benzodiazepines are primarily mediated by their action on GABA-A receptors containing the α1 subunit.[4][5][6][7] In contrast, the anxiolytic effects are largely attributed to modulation of GABA-A receptors with α2 and α3 subunits.[4][5] This distinction is a critical area of research for developing new anxiolytics with a reduced sedative profile.
Q3: How does the metabolism of this compound contribute to its sedative profile?
This compound is a prodrug that is metabolized in the body to its primary active metabolite, N-desmethyldiazepam (also known as nordiazepam).[8] This metabolite is also pharmacologically active and has a very long elimination half-life of approximately 3 days.[8] Consequently, prolonged or high-dose administration of this compound can lead to the accumulation of N-desmethyldiazepam, resulting in extended sedative effects and potential residual sedation upon awakening.[8][9]
Troubleshooting Guide: Managing Sedative Effects in this compound Experiments
Issue: Excessive or prolonged sedation observed in animal models or human subjects.
This is a common challenge due to this compound's mechanism of action and its pharmacokinetic profile. The following strategies can be employed to manage and characterize these effects.
Solution 1: Dose-Response and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
-
Rationale: Understanding the relationship between the dose, plasma concentration of this compound and its active metabolites, and the intensity of the sedative effect is crucial. Sedation is a dose-dependent effect.[10]
-
Action: Conduct thorough dose-response studies to identify the minimal effective dose for the desired therapeutic effect (e.g., anxiolysis) versus the dose that produces significant sedation. Correlate these findings with pharmacokinetic data to build a PK/PD model. This can help predict the onset, intensity, and duration of sedation at different dosing regimens.
Solution 2: GABAA Receptor Subtype-Selective Compound Comparison
-
Rationale: To experimentally dissociate the desired anxiolytic effects from the sedative side effects, comparative studies with compounds selective for different GABAA receptor subunits can be insightful.[5][11]
-
Action: If the goal is to explore less sedating anxiolytic pathways, consider including comparator compounds in your study that have a lower affinity for the α1 subunit of the GABA-A receptor. While not a strategy to reduce this compound's intrinsic sedation, this approach helps to validate that the observed sedation is consistent with its mechanism of action and provides a pathway for future drug development.
Solution 3: Careful Selection of Sedation Assessment Methods
-
Rationale: The choice of behavioral or physiological assays to measure sedation can significantly impact the interpretation of the results. Different assays have varying sensitivity and specificity.
-
Action: Utilize a battery of tests to get a comprehensive picture of the sedative effects. For preclinical studies, this could include the open field test (for locomotor activity), the rotarod test (for motor coordination), and sleep latency/duration measurements. For clinical studies, subjective scales like the Stanford Sleepiness Scale and objective measures like the Digit Symbol Substitution Test (DSST) are valuable.
Data Presentation
Table 1: Pharmacokinetic Properties of this compound and its Active Metabolite
| Parameter | This compound | N-desmethyldiazepam (Nordiazepam) |
| Drug/Metabolite | Prodrug | Active Metabolite |
| Elimination Half-Life | Relatively Short | Very Long (~3 days)[8] |
| Primary Contribution to Effect | Initial effects | Prolonged sedation and anxiolysis[8] |
Table 2: GABAA Receptor Subunit Functions Relevant to Benzodiazepine Effects
| GABAA Receptor Subunit | Primary Associated Effects of Benzodiazepine Modulation |
| α1 | Sedation, Amnesia, Anticonvulsant effects[4][5][7] |
| α2 / α3 | Anxiolysis, Muscle relaxation[4][5] |
| α5 | Potential role in memory processes[4] |
Experimental Protocols
Protocol 1: Preclinical Assessment of Sedation Using the Open Field Test
-
Objective: To quantify the effect of this compound on spontaneous locomotor activity as an index of sedation.
-
Apparatus: A square arena (e.g., 50x50 cm for mice) with walls to prevent escape, equipped with an overhead camera and tracking software.
-
Procedure:
-
Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle control at the desired doses and routes of administration.
-
At a predetermined time post-administration (based on pharmacokinetic data), place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 10-15 minutes).
-
Analyze the data for parameters such as total distance traveled, velocity, and time spent immobile. A significant decrease in these parameters in the this compound-treated group compared to the control group is indicative of sedation.
-
Protocol 2: Clinical Assessment of Sedation Using Visual Analog Scales (VAS)
-
Objective: To measure the subjective sedative effects of this compound in human subjects.
-
Methodology:
-
Use a 100 mm Visual Analog Scale (VAS) with anchors at each end (e.g., "Not at all sleepy" at 0 mm and "Extremely sleepy" at 100 mm).
-
At baseline (before drug administration) and at specified time points after administration, ask the subject to mark on the line their current level of sleepiness.
-
Measure the distance from the "Not at all sleepy" anchor to the subject's mark in millimeters.
-
Analyze the change from baseline in VAS scores over time to quantify the sedative effect. This method was used in early clinical studies of this compound.[12]
-
Visualizations
Caption: Benzodiazepine effects are mediated by different GABAA receptor subunits.
Caption: Metabolic pathway of this compound to its long-acting active metabolite.
References
- 1. tripsitter.com [tripsitter.com]
- 2. Sedation: Overview, Sedatives and Analgesics, Approach to Sedation [emedicine.medscape.com]
- 3. openanesthesia.org [openanesthesia.org]
- 4. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond classical benzodiazepines: Novel therapeutic potential of GABAA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA receptor subtypes and benzodiazepine use, misuse, and abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound [chemeurope.com]
- 10. researchgate.net [researchgate.net]
- 11. Differential Roles of GABAA Receptor Subtypes in Benzodiazepine-Induced Enhancement of Brain-Stimulation Reward - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of diazepam and this compound (a soluble derivative of diazepam) on sleep in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Fosazepam Synthesis: A Technical Guide to Yield Optimization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of Fosazepam. Our aim is to equip researchers with the knowledge to optimize reaction conditions, maximize yields, and ensure the efficient production of this important water-soluble benzodiazepine derivative.
I. Understanding the Synthesis of this compound
This compound, chemically known as 7-chloro-1-(dimethylphosphorylmethyl)-5-phenyl-3H-1,4-benzodiazepin-2-one, is a derivative of diazepam. Its synthesis is primarily achieved through the N-alkylation of nordiazepam (desmethyldiazepam) at the N-1 position with a reagent capable of introducing the dimethylphosphorylmethyl group. This modification enhances the water solubility of the compound. The general synthetic pathway is outlined below.
Caption: General synthetic pathway for this compound.
II. Detailed Experimental Protocol
This protocol outlines a representative method for the synthesis of this compound via the N-alkylation of nordiazepam.
Materials:
-
Nordiazepam (7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one)
-
Chloromethyl dimethylphosphine oxide
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column (optional, for purification)
Procedure:
-
Preparation: Under an inert atmosphere, add nordiazepam to a dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DMF (or THF) to the flask to dissolve the nordiazepam. Stir the solution at room temperature until all the solid has dissolved.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in oil) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at this temperature for 30-60 minutes. The evolution of hydrogen gas should be observed.
-
Alkylation: Dissolve chloromethyl dimethylphosphine oxide in a minimal amount of anhydrous DMF (or THF) and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
III. Troubleshooting Guide
This section addresses potential issues that may arise during the synthesis of this compound and provides actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Incomplete deprotonation of nordiazepam. 2. Inactive or degraded alkylating agent. 3. Insufficient reaction time or temperature. 4. Presence of moisture in the reaction. | 1. Ensure the sodium hydride is fresh and handle it under strictly anhydrous conditions. Consider using a stronger base if necessary. 2. Verify the purity and integrity of the chloromethyl dimethylphosphine oxide. 3. Monitor the reaction by TLC and consider extending the reaction time or gently heating the mixture if the reaction is sluggish. 4. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere. |
| Formation of Multiple Byproducts | 1. O-alkylation instead of N-alkylation. 2. Dialkylation or other side reactions. 3. Degradation of starting material or product. | 1. The choice of base and solvent can influence the N- versus O-alkylation ratio. Using a polar aprotic solvent like DMF generally favors N-alkylation. 2. Use a stoichiometric amount of the alkylating agent. Adding it slowly at a low temperature can minimize side reactions. 3. Avoid excessive heating and prolonged reaction times. Ensure the workup procedure is performed promptly after reaction completion. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of closely related impurities. 3. Oily product that is difficult to crystallize. | 1. Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. 2. Employ column chromatography with a carefully selected eluent system for separation. 3. If recrystallization fails, attempt purification by column chromatography. Trituration with a non-polar solvent may also induce crystallization. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the deprotonation of nordiazepam?
A1: Sodium hydride (NaH) is a commonly used and effective base for the deprotonation of the amide nitrogen in nordiazepam. It is a strong, non-nucleophilic base that provides irreversible deprotonation. Other strong bases like lithium diisopropylamide (LDA) could also be employed, but NaH is often sufficient and more convenient to handle.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to develop the TLC plate. The disappearance of the nordiazepam spot and the appearance of a new spot corresponding to this compound will indicate the progress of the reaction.
Q3: What are the key safety precautions to take during this synthesis?
A3: Sodium hydride is highly flammable and reacts violently with water. It should be handled with extreme care under an inert atmosphere and away from any sources of moisture. Chloromethyl dimethylphosphine oxide is a potential alkylating agent and should be handled in a fume hood with appropriate personal protective equipment (PPE).
Q4: Can other solvents be used for this reaction?
A4: While DMF and THF are commonly used polar aprotic solvents that are suitable for this type of N-alkylation, other solvents like acetonitrile could potentially be used. However, the solubility of the reactants and the reaction kinetics may vary, requiring optimization of the reaction conditions.
V. Data Presentation: Optimizing Reaction Conditions
The following table summarizes hypothetical data on how different reaction parameters can influence the yield of this compound. This data is for illustrative purposes and should be adapted based on experimental findings.
| Parameter | Condition A | Condition B | Condition C | Yield (%) |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) | 85 |
| Solvent | DMF | Acetonitrile | THF | 75 |
| Temperature | Room Temperature | 50 °C | Room Temperature | 90 |
| Reaction Time | 12 hours | 24 hours | 18 hours | 80 |
VI. Visualizing the Process and Logic
Caption: A troubleshooting workflow for this compound synthesis.
Technical Support Center: Method Refinement for Detecting Low Concentrations of Fosazepam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low concentrations of Fosazepam.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting low concentrations of this compound?
Detecting low concentrations of this compound and its metabolites presents several analytical challenges. Due to its rapid metabolism, the parent compound may be present at very low levels in biological samples, necessitating highly sensitive analytical methods.[1] Key challenges include matrix effects from complex biological samples like blood and urine, potential for analyte loss during sample preparation, and the thermal instability of benzodiazepines, which can be problematic for certain techniques like Gas Chromatography (GC).[2] Achieving good linearity and reproducibility at low concentrations is also a common hurdle.[2]
Q2: What are the main metabolites of this compound that should be monitored?
This compound is primarily metabolized in the liver by Cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19. The major active metabolites that should be monitored for a comprehensive analysis are N-desmethyldiazepam (also known as nordiazepam) and temazepam. Monitoring these metabolites is crucial as they have longer half-lives than the parent drug and can provide a larger window for detection.
Q3: Which analytical techniques are most suitable for detecting low concentrations of this compound?
For low-concentration detection of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.[3] High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) can also be used, but may lack the sensitivity required for trace-level analysis.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is another option, though it often requires a derivatization step to improve the thermal stability of the benzodiazepines.[3]
Troubleshooting Guides
Issue 1: Poor Recovery of this compound and its Metabolites During Solid-Phase Extraction (SPE)
Symptoms:
-
Low signal intensity for the target analytes.
-
Inconsistent and non-reproducible quantification results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate SPE Sorbent | For benzodiazepines, a mixed-mode cation exchange or a polymeric reversed-phase sorbent is often effective. Experiment with different sorbent chemistries to find the optimal one for this compound and its metabolites. |
| Inefficient Elution | The elution solvent may not be strong enough to desorb the analytes from the sorbent. Try increasing the organic solvent concentration in the elution buffer or using a different solvent with a higher elution strength. A common elution solvent is a mixture of ethyl acetate and ammonium hydroxide. |
| Sample Overload | Exceeding the sorbent's capacity can lead to analyte breakthrough during loading. Ensure the sample volume and concentration are within the recommended limits for the SPE cartridge. |
| Suboptimal pH | The pH of the sample and wash solutions can significantly impact the retention and elution of the analytes. Adjust the pH of the sample to ensure the analytes are in a neutral or ionized state, depending on the sorbent chemistry, to maximize retention. |
Issue 2: Non-Linear Calibration Curve at Low Concentrations
Symptoms:
-
The calibration curve deviates from linearity at the lower concentration points.
-
Poor R-squared value for the linear regression.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Analyte Adsorption | Active sites in the GC inlet liner or HPLC column can adsorb polar benzodiazepines, especially at low concentrations.[2] Use a deactivated inlet liner for GC-MS. For HPLC, consider using a column with end-capping to minimize silanol interactions. |
| Matrix Effects | Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the target analytes in the mass spectrometer.[2] Improve the sample clean-up process to remove more interfering substances. Diluting the sample can also mitigate matrix effects. |
| Thermal Degradation (GC-MS) | Benzodiazepines can degrade in the hot injector port of a GC.[2] Lower the injector temperature to the minimum required for efficient volatilization. Derivatization of the analytes can also improve their thermal stability.[2] |
Data Presentation
Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ) for Benzodiazepines using LC-MS/MS
The following data is compiled from studies on various benzodiazepines and can be used as a reference for what is achievable for this compound analysis. Specific values for this compound may vary.
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Designer Benzodiazepines (13) | Blood | 0.5 | 1 | [6] |
| Benzodiazepines (40) and Z-drugs | Blood & Urine | - | 2 - 20 (µg/L) | [7] |
| Benzodiazepines (33) | Whole Blood | - | 0.005 - 0.02 (mg/L) | [8] |
| Benzodiazepines (26) and metabolites | Blood, Urine, Hair | - | 0.1 - 0.5 (ng/mg) | [9] |
Table 2: Recovery Rates for Benzodiazepines Using Solid-Phase Extraction (SPE)
The following data represents typical recovery rates for benzodiazepines from biological matrices and can serve as a benchmark for method development for this compound.
| Analyte(s) | Matrix | Recovery Rate (%) | Reference |
| Designer Benzodiazepines (13) | Blood | 35 - 90 | [6] |
| Benzodiazepines and metabolites | Urine | 56 - 83 | [10] |
| Flurazepam, Lorazepam, Alprazolam, Diazepam | Vitreous Humor | 84 - 91.41 | [11] |
| Psychoactive Drugs (including benzodiazepines) | Urine | 56.1 - 104.5 | [12] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound and its Metabolites in Human Plasma
This protocol is a representative method for the sensitive detection of this compound and its primary metabolites, N-desmethyldiazepam and temazepam.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of plasma sample, add an internal standard (e.g., Diazepam-d5).
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analytes with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in ethyl acetate.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: Gradient to 90% B
-
8-9 min: Hold at 90% B
-
9-10 min: Return to 10% B
-
10-12 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Optimized precursor and product ions for this compound, N-desmethyldiazepam, temazepam, and the internal standard should be used.
Mandatory Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of an LC-MS-MS Method for the Detection of 40 Benzodiazepines and Three Z-Drugs in Blood and Urine by Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. researchgate.net [researchgate.net]
- 10. Determination of benzodiazepines in human urine using solid-phase extraction and high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of benzodiazepines in vitreous humor by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Fosazepam Dosage in Rodent Studies
This guide provides technical support for researchers using Fosazepam in long-term rodent studies. Given that this compound is a water-soluble prodrug of Diazepam, much of the guidance is extrapolated from long-term studies involving Diazepam. Researchers should always begin with pilot studies to determine optimal dosing for their specific experimental model and objectives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its relationship to Diazepam?
This compound is a water-soluble benzodiazepine derivative. In the body, it is metabolized into the active compound Diazepam and its subsequent active metabolites, such as N-desmethyldiazepam. Therefore, its pharmacological effects are primarily attributable to the actions of Diazepam. Due to this relationship, dosage and effects in long-term studies can be initially estimated based on established data for Diazepam.
Q2: What is the primary mechanism of action for this compound?
As a benzodiazepine, this compound's ultimate active form (Diazepam) acts as a positive allosteric modulator of the Gamma-Aminobutyric Acid type A (GABA-A) receptor.[1][2] Benzodiazepines bind to a specific site on the GABA-A receptor, located at the interface between the alpha (α) and gamma (γ) subunits.[3][4] This binding event does not open the receptor's chloride channel directly but increases the affinity of the neurotransmitter GABA for its own binding site.[4] This potentiation leads to an increased frequency of chloride (Cl-) channel opening, enhancing the influx of chloride ions and causing hyperpolarization of the neuron.[1][3] This heightened inhibitory signaling in the central nervous system produces the characteristic anxiolytic, sedative, muscle relaxant, and anticonvulsant effects of benzodiazepines.
Caption: Benzodiazepine action on the GABA-A receptor.
Q3: What are the critical factors to consider before initiating a long-term this compound study?
Before starting a chronic dosing study, researchers must consider several factors:
-
Pilot Studies: A dose-range finding study is essential to identify the minimum effective dose and the maximum tolerated dose within your specific rodent strain and experimental conditions.
-
Route of Administration: The route impacts pharmacokinetics. Intraperitoneal (i.p.) injections are common for shorter-term studies, while dietary admixture or administration via drinking water may be more suitable for very long-term studies to minimize handling stress.[5]
-
Tolerance: Tolerance to the sedative and motor-impairing effects of benzodiazepines can develop rapidly, often within 3-5 days of daily administration.[6] Tolerance to the anxiolytic effects may develop over a longer period (10-20 days).[6] This necessitates careful consideration of whether the dosage needs to be adjusted over the course of the study to maintain the desired effect.
-
Behavioral and Health Monitoring: A clear plan for monitoring animal health is crucial. This includes regular body weight measurements, assessment of food and water intake, and observation for adverse effects such as excessive sedation, paradoxical aggression, or changes in grooming behavior.[5][7]
Q4: How should I establish a starting dose for my long-term study?
Establishing a starting dose requires a review of existing literature for Diazepam and a subsequent pilot study. Doses used in rat studies vary widely based on the intended effect.
-
Low Dose Range (Anxiolytic): Doses as low as 0.2 mg/kg to 2.0 mg/kg (i.p.) of Diazepam have been used to study anxiolytic effects in rats.[7][8]
-
Mid-to-High Dose Range (Tolerance/Dependence Models): Doses ranging from 4 mg/kg to 10 mg/kg (i.p.) have been used in studies investigating tolerance and other chronic effects.[8][9]
A recommended approach is to conduct a pilot study with at least three dose levels (low, medium, high) based on this literature to observe acute effects on sedation, motor coordination, and the desired therapeutic outcome in your model.
Troubleshooting Guide
Problem: I'm observing excessive sedation and motor impairment in my animals.
-
Cause: The current dose is likely too high for the specific rodent strain, age, or sex being used. Benzodiazepines are potent sedatives.
-
Solution:
-
Reduce the Dose: Lower the dosage by 25-50% and observe the animals closely.
-
Check Timing: Assess animals at different time points post-administration. The peak sedative effect may be short-lived. Diazepam has a relatively short half-life of about 0.9 hours in the rat brain and plasma.[10]
-
Acclimatize to Dosing Procedure: Ensure that handling and injection stress are not contributing to a freeze-response that could be mistaken for sedation.
-
Problem: The desired therapeutic effect (e.g., anxiolysis) is diminishing over time.
-
Cause: This is a classic presentation of pharmacological tolerance. Chronic exposure to benzodiazepines can lead to adaptive changes in the GABA-A receptors, such as an uncoupling of the GABA and benzodiazepine binding sites, which reduces the drug's efficacy.[11]
-
Solution:
-
Dose Escalation: A carefully planned dose escalation may be required to maintain the therapeutic effect. Increase the dose in small increments (e.g., 15-25%) and re-evaluate the effect. Be aware that this may also increase the risk of side effects.
-
Intermittent Dosing: If the experimental design allows, consider an intermittent dosing schedule (e.g., dosing every other day) to slow the development of tolerance.
-
Re-evaluate Endpoints: Acknowledge tolerance as a variable. Your study might shift to investigating the mechanisms of tolerance itself.
-
Problem: I am observing paradoxical effects like increased aggression or anxiety.
-
Cause: Benzodiazepines can occasionally cause paradoxical reactions, including agitation, aggression, or increased anxiety.[12] This is more common in certain genetic strains and has been noted in mice, where long-term treatment with a related compound led to increased fighting.[5]
-
Solution:
-
Immediate Dose Reduction or Cessation: For the affected animals, the dose should be significantly lowered or stopped to see if the behavior normalizes.
-
Review Animal Housing: Ensure housing conditions are not contributing to stress and aggression. Overcrowding or social isolation can be confounding factors.
-
Consider a Different Compound: If paradoxical effects are widespread in your study population, this compound/Diazepam may not be the appropriate compound for your research goals.
-
Data and Protocols
Quantitative Data Summary
Table 1: Examples of Diazepam Dosages in Long-Term Rodent Studies
| Species | Dose Range (mg/kg/day) | Route | Duration | Key Findings & Effects | Reference |
| Rat | 0.5, 2.0, 10 | i.p. | 14 days | Tolerance to sedative and myorelaxant effects developed at 2 and 10 mg/kg. | [8] |
| Rat | 1.0, 10 | i.p. | 21 days | 10 mg/kg dose increased corticosterone levels; potential for immune modulation. | [13] |
| Rat | 0.2 | i.p. | 21 days | Anxiolytic effects observed in socially isolated rats. | [7] |
| Rat | 4.0 | i.p. | 21 days | Caused long-lasting changes in serotonin and GABA release in the brain. | [9] |
| Mouse | 10, 80, 160 | Dietary | 18 months | Increased mortality in higher-dose males due to fighting; liver effects at high doses. | [5] |
Table 2: Pharmacokinetic Parameters of Diazepam in Rats
| Parameter | Value | Compartment | Reference |
| Half-life (t½) | ~0.89 hours | Brain | [10] |
| Half-life (t½) | ~0.88 hours | Plasma | [10] |
| Brain-to-Plasma Ratio | ~4.5 | - | [10] |
| Bioavailability (Intranasal) | ~68% | Plasma | [14] |
Experimental Protocols
Protocol 1: Dose-Range Finding Pilot Study
-
Animal Selection: Select a small cohort of animals (e.g., n=4-6 per group) from the same strain, sex, and age as the main study.
-
Group Assignment: Assign animals to a vehicle control group and at least three this compound dose groups (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg, calculated as Diazepam equivalent).
-
Administration: Administer the single dose via the intended route for the long-term study (e.g., i.p. injection).
-
Behavioral Assessment: At 30, 60, 120, and 240 minutes post-injection, assess the animals for:
-
Sedation: Using an open-field test to measure total distance traveled and rearing frequency. A significant decrease indicates a sedative effect.
-
Motor Coordination: Using a rotarod test. A decreased latency to fall indicates motor impairment.
-
Desired Therapeutic Effect: Use a relevant behavioral test for your study (e.g., elevated plus-maze for anxiolysis).
-
-
Data Analysis: Analyze the data to determine the Dose-Response Curve. Identify the lowest dose that produces the desired effect without unacceptable sedation or motor impairment. This becomes the starting dose for the chronic study.
Caption: Workflow for establishing a long-term dosing regimen.
References
- 1. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. Chronic toxicity/carcinogenesis study of temazepam in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioural pharmacology of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. serbiosoc.org.rs [serbiosoc.org.rs]
- 8. if-pan.krakow.pl [if-pan.krakow.pl]
- 9. researchgate.net [researchgate.net]
- 10. The pharmacokinetics of diazepam and desmethyldiazepam in rat brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. mind.org.uk [mind.org.uk]
- 13. Effects of different doses and schedules of diazepam treatment on lymphocyte parameters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and brain uptake of diazepam after intravenous and intranasal administration in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Fosazepam Clinical Translation: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosazepam. The information is designed to address specific experimental challenges and facilitate the clinical translation of this compound research.
Frequently Asked Questions (FAQs)
A collection of common questions regarding the properties and use of this compound in a research setting.
1. What is this compound and how does it differ from Diazepam? this compound is a water-soluble derivative of diazepam, created by adding a dimethylphosphoryl group to the diazepam structure.[1] This modification was intended to improve aqueous solubility for parenteral formulations.[1] However, research indicates that this compound is a lower potency compound, with estimates suggesting that 60-100 mg of this compound is equivalent to approximately 6-10 mg of diazepam.[1][2]
2. What is the primary mechanism of action for this compound? Like other benzodiazepines, this compound acts as a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site, which is distinct from the GABA binding site, and enhances the effect of the inhibitory neurotransmitter GABA. This action increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.
3. What are the main metabolites of this compound and what are their implications? this compound is metabolized into several compounds, with the most significant being the active metabolite desmethyldiazepam (also known as nordiazepam).[2] This metabolite has a very long elimination half-life of approximately 3 days.[2] The long-acting nature of desmethyldiazepam means that the pharmacological effects of this compound can be prolonged, potentially leading to carry-over effects such as residual sedation, even after the parent drug has been cleared.[2][3] This is a critical consideration for designing both preclinical and clinical studies, particularly in terms of dosing intervals and washout periods.
4. What are the known effects of this compound on sleep architecture? Clinical studies have shown that this compound alters sleep patterns. It has been reported to increase total sleep duration and reduce awakenings.[4] However, it tends to suppress deep sleep stages, specifically slow-wave sleep (stages 3 and 4), and REM sleep, while increasing the duration of lighter sleep (stage 2).[3][4][5][6] This alteration in sleep architecture can lead to subjective reports of impaired morning vitality despite an increase in total sleep time.[2][3]
5. Is this compound considered a sedating or anxiolytic agent? this compound possesses sedative, anxiolytic, muscle relaxant, and anti-convulsive properties, similar to diazepam.[1] However, its lower potency may mean that higher doses are required to achieve significant anxiolytic effects, which may also produce sedation. Researchers should be aware that at certain doses, sedative and ataxic (impaired coordination) effects might confound the results of behavioral assays designed to measure anxiety.
Troubleshooting Guides
Practical solutions for common problems encountered during this compound experiments.
Guide 1: Preclinical In Vivo Studies
| Observed Problem | Potential Cause | Troubleshooting Step |
| Unexpected Lack of Anxiolytic Effect in Animal Models (e.g., Elevated Plus-Maze) | 1. Insufficient Dose: this compound is less potent than diazepam. Doses that are effective for diazepam may be sub-therapeutic for this compound. | 1. Conduct a dose-response study to determine the optimal effective dose (ED50) for anxiolysis. Start with doses equivalent to the higher end of the diazepam range and escalate. |
| 2. Sedation Masking Anxiolysis: At higher doses, sedative and motor-impairing effects can reduce overall activity, leading to what appears to be a lack of exploration in anxiety paradigms. | 2. Include a control experiment to assess motor activity and coordination (e.g., open field test, rotarod test) at the same doses used in the anxiety assay. If motor impairment is observed, the anxiolytic results at that dose are likely confounded. | |
| 3. "One-Trial Tolerance": In some paradigms like the elevated plus-maze, prior experience with the maze can render animals insensitive to the anxiolytic effects of benzodiazepines. | 3. Ensure all animals are naive to the testing apparatus for each experiment. | |
| Prolonged Sedation or Ataxia in Animals | 1. Accumulation of Long-Half-Life Metabolite: The active metabolite, desmethyldiazepam, has a very long half-life (~3 days), which can lead to drug accumulation with repeated dosing.[2] | 1. If using a multi-day dosing regimen, consider the long half-life of the metabolite when determining the dosing interval. Allow for a sufficient washout period (at least 5 half-lives of the metabolite) between experiments. |
| 2. High Dose: The dose administered may be too high for the specific animal strain or species, leading to excessive CNS depression. | 2. Perform a dose-finding study to identify the threshold for significant motor impairment. | |
| Paradoxical Reactions (e.g., Hyperactivity, Aggression) | 1. Dose-Dependent Effect: Paradoxical reactions to benzodiazepines can sometimes be dose-specific. | 1. Test a range of both lower and higher doses to determine if the effect is confined to a specific concentration range. |
| 2. Genetic Predisposition: Certain animal strains may be more susceptible to paradoxical effects. | 2. If the effect is consistent within a strain, consider using a different genetic background. Document the observed behaviors as a drug-specific effect in that strain. |
Guide 2: Formulation and Analytical Studies
| Observed Problem | Potential Cause | Troubleshooting Step |
| Variable or Low Drug Concentration in Prepared Solutions | 1. Degradation: Although this compound is water-soluble, benzodiazepines can be susceptible to hydrolytic degradation, especially at non-neutral pH. | 1. Prepare fresh solutions for each experiment. If solutions must be stored, conduct a stability study at the intended storage temperature and pH. Buffer the solution if pH stability is a concern.[7] |
| 2. Adsorption to Labware: Lipophilic compounds can adsorb to plastic surfaces (e.g., tubes, pipette tips), although this may be less of an issue for the more water-soluble this compound. | 2. Use glass or low-adhesion polypropylene labware where possible. Include a quality control sample that has gone through all preparation steps to check for loss. | |
| Poor Chromatographic Peak Shape or Resolution (HPLC/LC-MS) | 1. Inappropriate Mobile Phase/Column: Benzodiazepines are basic compounds and can exhibit poor peak shape on some columns or with unbuffered mobile phases. | 1. Use a C18 column with a buffered mobile phase (e.g., ammonium acetate or formic acid) to ensure consistent ionization and good peak shape. Optimize the gradient to ensure separation from metabolites. |
| 2. Carryover: Analytes can carry over from one injection to the next, especially with high-concentration samples. | 2. Implement a robust needle and injector wash protocol between samples, using a strong organic solvent. Run blank injections after high-concentration samples to confirm no carryover. | |
| Difficulty Quantifying this compound and Desmethyldiazepam Simultaneously | 1. Different Physicochemical Properties: The parent drug and its metabolite may have different extraction efficiencies and chromatographic behaviors. | 1. Optimize the extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to ensure good recovery for both analytes. A validated LC-MS/MS method is highly recommended for specific and sensitive quantification.[8][9] |
| 2. Lack of Stable Isotope-Labeled Internal Standards: Accurate quantification by LC-MS/MS relies on appropriate internal standards. | 2. Use commercially available deuterated internal standards for both this compound and desmethyldiazepam if possible to correct for matrix effects and variability in extraction and ionization. |
Quantitative Data
Table 1: Comparative Potency of this compound
| Compound | Equivalent Dose Comparison | Reference |
| This compound vs. Diazepam | ~100 mg this compound is equivalent to 10 mg Diazepam | [1] |
| This compound vs. Diazepam | ~60 mg this compound is equivalent to 6 mg Diazepam | [2] |
| This compound vs. Nitrazepam | ~100 mg this compound is equivalent to 10 mg Nitrazepam | [2] |
Table 2: Pharmacokinetic Parameters (Data for this compound is limited)
| Parameter | This compound | Desmethyldiazepam (Metabolite) | Diazepam (Reference) | Species | Notes |
| T½ (Elimination Half-life) | Data not available | ~3 days (72 hours) | 20-50 hours | Human | The long half-life of the active metabolite is a key challenge in this compound's clinical translation.[2] |
| Cmax (Peak Plasma Conc.) | Data not available | Data not available | Varies by dose (e.g., ~400 ng/mL for 10 mg oral dose) | Human | |
| Tmax (Time to Peak Conc.) | Data not available | Data not available | 1-1.5 hours | Human |
Table 3: Receptor Binding Affinity (Data for this compound is not available)
| Compound | Receptor Subtype | Ki (nM) | Reference |
| This compound | GABA-A | Data not available | - |
| Diazepam (Reference) | GABA-A (non-selective) | Varies by subtype, typically in the range of 20-100 nM | General benzodiazepine literature |
Experimental Protocols
The full, detailed protocols from the original this compound studies are not readily accessible. The following sections provide standardized, template protocols for key experiments based on modern best practices for benzodiazepine research. These should be adapted and optimized for specific experimental needs.
Protocol 1: Assessing Anxiolytic-like Activity in Mice (Elevated Plus-Maze)
1. Objective: To evaluate the dose-dependent anxiolytic-like effects of this compound.
2. Materials:
- Male C57BL/6J mice (8-10 weeks old)
- This compound
- Vehicle (e.g., 0.9% saline, as this compound is water-soluble)
- Elevated Plus-Maze (EPM) apparatus (e.g., two open arms 30x5 cm, two closed arms 30x5x15 cm, elevated 40-50 cm)
- Video tracking software
3. Methodology:
- Acclimation: House mice for at least one week before the experiment. Acclimate them to the testing room for at least 60 minutes before the trial.
- Drug Preparation: Dissolve this compound in the vehicle to achieve the desired concentrations for intraperitoneal (i.p.) injection in a volume of 10 mL/kg. Prepare a range of doses (e.g., 5, 10, 20, 40 mg/kg) and a vehicle-only control.
- Administration: Administer the prepared solution or vehicle via i.p. injection 30 minutes before testing.
- Testing Procedure:
- Place the mouse in the center of the EPM, facing an open arm.
- Allow the mouse to explore the maze for 5 minutes.
- Record the session using a video camera mounted above the maze.
- Data Analysis: Use video tracking software to automatically score the following parameters:
- Time spent in the open arms and closed arms.
- Number of entries into the open and closed arms.
- Total distance traveled (as a measure of locomotor activity).
- Interpretation: An anxiolytic-like effect is indicated by a statistically significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle-treated group, without a significant change in total distance traveled.
Protocol 2: Quantification of this compound and Desmethyldiazepam in Plasma by LC-MS/MS
1. Objective: To develop and validate a method for the simultaneous quantification of this compound and its primary metabolite, desmethyldiazepam, in rodent plasma.
2. Materials:
- Plasma samples
- This compound and Desmethyldiazepam analytical standards
- This compound-d4 and Desmethyldiazepam-d5 (or other suitable stable isotope-labeled internal standards)
- Acetonitrile, Methanol, Formic Acid (LC-MS grade)
- Liquid-liquid extraction solvent (e.g., Methyl tert-butyl ether)
- LC-MS/MS system with an electrospray ionization (ESI) source
- C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
3. Methodology:
- Preparation of Standards: Prepare stock solutions of analytes and internal standards in methanol. Create a series of calibration standards and quality control (QC) samples by spiking blank plasma.
- Sample Preparation (Liquid-Liquid Extraction):
- To 50 µL of plasma sample, standard, or QC, add 10 µL of internal standard working solution.
- Add 50 µL of a basic buffer (e.g., sodium carbonate) to adjust pH.
- Add 500 µL of extraction solvent, vortex for 2 minutes, and centrifuge at high speed for 5 minutes.
- Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
- LC-MS/MS Analysis:
- Mobile Phase A: Water + 0.1% Formic Acid
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid
- Gradient: Develop a suitable gradient to separate the analytes (e.g., 5% to 95% B over 3 minutes).
- MS/MS Detection: Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Optimize and validate at least two MRM transitions for each analyte and internal standard.
- Validation: Validate the method according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of this compound at the GABA-A receptor.
Caption: Decision tree for troubleshooting lack of efficacy in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A placebo-controlled comparison of the sedative properties of three benzodiazepines, lorazepam, flunitrazepam and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Evaulation of the effect of this compound (a new benzodiazepine), nitrazepam and placebo on sleep patterns in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Pharmacokinetic Analysis: Fosazepam vs. Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of fosazepam and its parent compound, diazepam. The information presented is collated from a range of scientific studies to offer an objective overview supported by experimental data.
This compound, a water-soluble derivative of diazepam, was developed to enhance solubility.[1] Pharmacologically, its primary activity stems from its rapid conversion to N-desmethyldiazepam (nordiazepam), an active metabolite it shares with diazepam.[1] This guide will delve into the absorption, distribution, metabolism, and excretion of both compounds, providing a comprehensive pharmacokinetic comparison.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for diazepam and its major active metabolite, N-desmethyldiazepam, which is also the primary active metabolite of this compound. Direct pharmacokinetic data for the parent compound this compound is limited due to its rapid conversion.
Table 1: Pharmacokinetic Parameters of Diazepam (Single Oral Dose)
| Parameter | Value | Reference |
| Time to Peak (Tmax) | 1 - 1.5 hours | [2] |
| Peak Plasma Conc. (Cmax) | 133.6 ng/mL (10 mg dose) | [2] |
| Area Under the Curve (AUC₀-∞) | Dose-dependent | [2] |
| Elimination Half-Life (t½) | 33.9 ± 10.6 hours | [3] |
| Volume of Distribution (Vd) | 0.8 - 1.0 L/kg | [4] |
| Protein Binding | 98% | [4] |
Table 2: Pharmacokinetic Parameters of N-Desmethyldiazepam (Active Metabolite of this compound and Diazepam)
| Parameter | Value | Reference |
| Elimination Half-Life (t½) | Up to 100 hours (approximately 3 days) | [1] |
Experimental Protocols
Below is a representative experimental protocol for a comparative pharmacokinetic study of this compound and diazepam, based on established methodologies for benzodiazepine bioavailability studies.[6][7]
Title: A Randomized, Crossover Study to Compare the Pharmacokinetics of a Single Oral Dose of this compound and Diazepam in Healthy Volunteers.
1. Study Design:
-
Design: Single-center, randomized, single-dose, open-label, two-period crossover study.
-
Subjects: Healthy adult volunteers (typically 18-55 years of age). A sufficient number of subjects (e.g., 24-30) would be enrolled to ensure statistical power.
-
Washout Period: A washout period of at least 21-28 days between the two treatment periods to ensure complete elimination of the drugs and their metabolites.
2. Investigational Products:
-
Test Product: this compound (e.g., 60 mg oral tablet).
-
Reference Product: Diazepam (e.g., 10 mg oral tablet).
3. Study Procedure:
-
Administration: A single oral dose of either this compound or diazepam with a standardized volume of water after an overnight fast.
-
Blood Sampling: Venous blood samples would be collected at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours).
-
Sample Processing: Plasma would be separated by centrifugation and stored frozen until analysis.
4. Bioanalytical Method:
-
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method would be used for the simultaneous quantification of this compound, diazepam, and their major metabolite, N-desmethyldiazepam, in plasma samples. The method would be validated for linearity, accuracy, precision, selectivity, and stability.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including Cmax, Tmax, AUC₀-t, AUC₀-∞, and t½ would be calculated for diazepam and N-desmethyldiazepam using non-compartmental methods. For this compound, the concentration of the parent drug and its conversion to N-desmethyldiazepam would be characterized.
6. Statistical Analysis:
-
Analysis of variance (ANOVA) would be performed on the log-transformed pharmacokinetic parameters (Cmax and AUC) to assess the bioequivalence between the two drugs, if applicable, or to compare their pharmacokinetic profiles.
Mandatory Visualization
Metabolic Pathways
Caption: Metabolic pathways of this compound and diazepam.
Experimental Workflow
Caption: Workflow for a comparative pharmacokinetic study.
References
- 1. This compound [medbox.iiab.me]
- 2. Evaluation of Pharmacokinetics and Dose Proportionality of Diazepam After Intranasal Administration of NRL-1 to Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the pharmacokinetics of diazepam after single and subchronic doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzodiazepine Pharmacokinetics - The Alliance for Benzodiazepine Best Practices [benzoreform.org]
- 5. Effect of diazepam and this compound (a soluble derivative of diazepam) on sleep in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. celerion.com [celerion.com]
- 7. FDA DIAZEPAM BIOAVAILABILITY TESTING GUIDELINE [insights.citeline.com]
Validation of Fosazepam as a Water-Soluble Diazepam Prodrug: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fosazepam as a water-soluble prodrug of diazepam against other relevant alternatives. The following sections detail the physicochemical properties, metabolic pathways, and pharmacokinetic profiles of this compound, avizafone, and the novel water-soluble benzodiazepine, remimazolam, supported by available experimental data. Detailed experimental protocols for key validation assays are also provided to aid in the design and execution of similar studies.
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
To facilitate a direct comparison, the following tables summarize the key quantitative data for this compound and its alternatives. Diazepam is included as the parent drug for reference.
Table 1: Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | Water Solubility | LogP |
| This compound | 360.77 | ~0.0025 mg/mL (calculated)[1] | 4.104[1] |
| Avizafone | 430.93 | Water-soluble (quantitative data not readily available)[2][3] | Not available |
| Remimazolam (besylate) | 597.48 | >100 mg/mL | Not available |
| Diazepam | 284.75 | Practically insoluble (~0.04-0.05 mg/mL) | 2.82 |
Table 2: Pharmacokinetic Parameters
| Prodrug/Drug | Administration Route | Active Metabolite | Tmax of Active Metabolite (hours) | Cmax of Active Metabolite (ng/mL) | Bioavailability (%) |
| This compound | Oral | Desmethyldiazepam | Data not readily available | Data not readily available | Not available |
| Avizafone | Intramuscular | Diazepam | ~1.5[4] | ~231 (from 20 mg dose)[4] | Not available |
| Diazepam | Intramuscular | - | ~1.0[4] | ~148 (from 11.3 mg dose)[4] | 100 (reference) |
| Remimazolam | Intravenous | Inactive Metabolite (CNS7054) | Not applicable | Not applicable | 100 (IV) |
Metabolic Pathways and Bioactivation
The primary advantage of a prodrug strategy is to overcome limitations of the parent drug, such as poor water solubility. The following section and diagrams illustrate the metabolic conversion of this compound and avizafone to their active forms.
This compound is a water-soluble derivative of diazepam, created by substituting a dimethylphosphoryl group to enhance its solubility in water.[5][6] Upon administration, it undergoes metabolism to form its primary active metabolite, desmethyldiazepam (nordiazepam).[5][6] This N-demethylation is carried out by the cytochrome P450 enzymes CYP3A4 and CYP2C19.[7] Desmethyldiazepam is a long-acting benzodiazepine, contributing to the overall pharmacological effect of this compound.[5]
Avizafone, another water-soluble prodrug of diazepam, is metabolized by enzymes present in the blood to release the active drug, diazepam.[2] This rapid conversion makes it suitable for applications where a quick onset of diazepam's effects is required.[8]
Remimazolam represents a different approach. It is an ultra-short-acting, water-soluble benzodiazepine that is rapidly hydrolyzed by tissue esterases to an inactive metabolite.[8] This results in a much shorter duration of action compared to prodrugs that are converted to long-acting metabolites.
Experimental Protocols
The following protocols provide detailed methodologies for the validation of water-soluble benzodiazepine prodrugs.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of the test compound in an aqueous medium (e.g., phosphate-buffered saline, pH 7.4).
Materials:
-
Test compound (e.g., this compound)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC system with a suitable column and detector for the test compound
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of the test compound to a series of scintillation vials or flasks. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Add a known volume of PBS (pH 7.4) to each vial.
-
Tightly seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility of the test compound in mg/mL or mol/L. The solubility is determined to be the point at which the concentration does not significantly change between successive time points.
In Vitro Prodrug to Drug Conversion Assay
This protocol describes an in vitro assay to evaluate the enzymatic conversion of a prodrug to its active metabolite using liver S9 fractions.
Objective: To determine the rate and extent of conversion of a prodrug (e.g., this compound) to its active metabolite (e.g., Desmethyldiazepam) in the presence of liver enzymes.
Materials:
-
Test prodrug (e.g., this compound)
-
Liver S9 fraction (human, rat, etc.)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
LC-MS/MS system for quantification of the prodrug and metabolite
Procedure:
-
Prepare a stock solution of the test prodrug in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the desired starting concentration.
-
Prepare the incubation mixture by adding the liver S9 fraction and the NADPH regenerating system to pre-warmed phosphate buffer in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiate the reaction by adding the test prodrug to the incubation mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Vortex the quenched samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Analyze the concentrations of the remaining prodrug and the formed metabolite in the supernatant using a validated LC-MS/MS method.
-
Plot the concentration of the prodrug and metabolite over time to determine the conversion rate.
References
- 1. chemeo.com [chemeo.com]
- 2. Avizafone - Wikipedia [en.wikipedia.org]
- 3. US20210369651A1 - Parenteral delivery of avizafone - Google Patents [patents.google.com]
- 4. Avizafone | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound [chemeurope.com]
- 7. tripsitter.com [tripsitter.com]
- 8. Buy Avizafone (EVT-261085) | 65617-86-9 [evitachem.com]
Detecting Fosazepam Use: A Comparative Guide to Benzodiazepine Immunoassay Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Fosazepam, a prodrug of the long-acting benzodiazepine nordiazepam, presents a unique challenge for toxicological screening. As this compound itself is pharmacologically inactive and rapidly metabolized, its detection in urine is reliant on the cross-reactivity of its metabolites with commercially available benzodiazepine immunoassays. This guide provides a comparative analysis of the performance of common immunoassays in detecting this compound use, focusing on the cross-reactivity of its primary active metabolite, nordiazepam.
Understanding this compound Metabolism: The Key to Detection
This compound undergoes extensive first-pass metabolism to form its principal active metabolite, nordiazepam (desmethyldiazepam), as well as 3-hydroxythis compound. The main pharmacological effects of this compound are attributed to nordiazepam, which has a long elimination half-life.[1] Consequently, the likelihood of detecting this compound use via immunoassay is directly tied to the assay's ability to recognize nordiazepam.
Comparative Cross-Reactivity of Nordiazepam
The cross-reactivity of nordiazepam varies significantly across different immunoassay platforms. The following table summarizes available data on the concentration of nordiazepam required to produce a positive result equivalent to the assay's cutoff calibrator. Lower concentrations indicate higher cross-reactivity and a greater likelihood of detection.
| Immunoassay Platform | Calibrator | Nordiazepam Concentration for Positive Result (ng/mL) | Relative Cross-Reactivity |
| Siemens EMIT® II Plus | Lormetazepam (200 ng/mL) | 110 | High |
| Roche Benzodiazepines Plus | Nordiazepam (200 ng/mL) | 200 | High (as calibrator) |
| Roche Benzodiazepines II | Nordiazepam (200 ng/mL) | 198 | High (101%) |
| Thermo Scientific DRI® | Oxazepam (200 ng/mL) | Not explicitly stated, but high for diazepam-related group | High |
| CEDIA™ | Oxazepam (200 ng/mL) | Not explicitly stated, but high for diazepam-related group | High |
Note: Cross-reactivity data is often presented relative to a specific calibrator. For the Siemens EMIT® II Plus assay, 110 ng/mL of nordiazepam produces a response equivalent to 200 ng/mL of the lormetazepam calibrator, indicating high cross-reactivity.[2] The Roche Benzodiazepines II assay shows 101% cross-reactivity for nordiazepam relative to its 200 ng/mL nordiazepam calibrator.[3] Both Thermo Scientific DRI® and CEDIA™ immunoassays are calibrated against oxazepam and are reported to have high cross-reactivity with the diazepam-related group of benzodiazepines, which includes nordiazepam.[4][5]
Experimental Protocols
The determination of benzodiazepine cross-reactivity in immunoassays generally follows a standardized protocol.
Objective: To determine the concentration of a specific benzodiazepine (in this case, nordiazepam) that produces a signal equivalent to the assay's cutoff calibrator.
Materials:
-
Benzodiazepine-free human urine
-
Certified reference material of the test compound (e.g., nordiazepam)
-
The specific immunoassay kit being evaluated (e.g., Siemens EMIT® II Plus, Roche Benzodiazepines II)
-
A calibrated clinical chemistry analyzer
Methodology:
-
A series of dilutions of the test compound are prepared by spiking the certified reference material into benzodiazepine-free human urine to create a range of concentrations.
-
These spiked urine samples are then analyzed using the immunoassay on the specified clinical chemistry analyzer, following the manufacturer's instructions.
-
The response of the analyzer to each concentration is recorded.
-
The concentration of the test compound that produces a response equivalent to the assay's positive cutoff calibrator is determined. This is often reported as the concentration required for a positive result.
-
Percentage cross-reactivity can be calculated using the formula: (Concentration of Calibrator / Concentration of Cross-Reactant yielding an equivalent response) x 100
Discussion and Conclusion
The available data strongly indicate that modern benzodiazepine immunoassays, such as those from Siemens, Roche, and Thermo Scientific, exhibit high cross-reactivity towards nordiazepam, the primary active metabolite of this compound. Therefore, these assays are generally well-suited for detecting this compound use.
Key Considerations for Researchers:
-
Indirect Detection: It is crucial to remember that a positive benzodiazepine screen following this compound administration is due to the detection of nordiazepam, not the parent drug.
-
Variability Between Assays: While generally high, the degree of cross-reactivity can vary between different manufacturers and even between different generations of assays from the same manufacturer. The Roche Benzodiazepines II assay, for instance, was developed to improve the detection of glucuronidated metabolites, which could be a factor for other co-administered benzodiazepines.[3][6]
-
Confirmation Testing: As with all presumptive immunoassay results, positive screens should be confirmed by a more specific method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific benzodiazepine and/or its metabolites present.
-
Lack of Data for 3-Hydroxythis compound: There is a notable absence of published cross-reactivity data for this compound's other metabolite, 3-hydroxythis compound. While nordiazepam is the major active metabolite, the contribution of 3-hydroxythis compound to immunoassay reactivity is currently unknown.
References
- 1. researchgate.net [researchgate.net]
- 2. umc.edu [umc.edu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Despite the improved clinical sensitivity of the Roche benzodiazepines II assay it cannot replace mass spectrometry in all patient populations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fosazepam and Flurazepam in Geriatric Models: A Guide for Researchers
For Immediate Release
This publication provides a detailed comparative analysis of two long-acting benzodiazepines, Fosazepam and Flurazepam, with a specific focus on their application in geriatric models for the treatment of insomnia. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the pharmacokinetic, pharmacodynamic, efficacy, and safety profiles of these compounds in the elderly population, supported by experimental data.
Executive Summary
This compound, a prodrug of diazepam, and Flurazepam are both utilized for their hypnotic properties. In geriatric patients, physiological changes can significantly alter the metabolism and response to these drugs, necessitating a careful evaluation of their profiles. Both drugs exert their effects through the potentiation of GABA-A receptor activity, leading to central nervous system depression. A key differentiator lies in their active metabolites and their respective elimination half-lives, which are notably prolonged in the elderly. This extended duration of action raises concerns regarding next-day residual effects, cognitive impairment, and an increased risk of falls. This guide synthesizes available data to facilitate an objective comparison and inform further research and development in this critical area.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound and Flurazepam in geriatric individuals are crucial for understanding their clinical effects and potential for adverse events. Both are metabolized in the liver, primarily by cytochrome P450 enzymes, into long-acting active metabolites.
Table 1: Comparative Pharmacokinetics in Geriatric Models
| Parameter | This compound | Flurazepam |
| Parent Drug Half-life | Short | 2.3 hours[1] |
| Active Metabolite(s) | Desmethyldiazepam (Nordiazepam)[2] | Desalkylflurazepam, N1-hydroxyethylflurazepam[2] |
| Primary Active Metabolite | Desmethyldiazepam | Desalkylflurazepam |
| Metabolizing Enzymes | CYP3A4, CYP2C19[3] | CYP3A4, CYP2C19[2] |
| Mean Elimination Half-life of Primary Active Metabolite in Elderly | ~80-86 hours[1][3] | Up to 160 hours[1][2] |
This compound is a prodrug that is converted to diazepam, which is then metabolized to the active metabolite desmethyldiazepam (also known as nordiazepam).[2] Studies have shown that the elimination half-life of desmethyldiazepam is significantly prolonged in elderly subjects, with mean half-lives reported to be around 80 to 86 hours.[1][3]
Flurazepam is metabolized to its primary active metabolite, desalkylflurazepam.[2] The half-life of this metabolite is markedly extended in geriatric patients, potentially reaching up to 160 hours.[1][2] This prolonged half-life contributes to the accumulation of the drug with repeated dosing and is associated with a higher risk of next-day sedation and cognitive impairment.[1]
Mechanism of Action and Signaling Pathway
Both this compound and Flurazepam, through their active metabolites, act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Binding of these benzodiazepines to the benzodiazepine site on the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane. This results in the observed sedative, hypnotic, anxiolytic, and muscle relaxant properties.
Comparative Efficacy and Safety
A key clinical study directly comparing this compound and Flurazepam in a psychogeriatric population provides valuable insights into their relative performance.
Table 2: Efficacy and Side Effects in Psychogeriatric Patients
| Drug (Dosage) | Efficacy in Maintaining Sleep | Key Side Effects | Rebound Insomnia on Withdrawal |
| This compound (60 mg) | Equipotent to Flurazepam and Nitrazepam | Fewer side effects than Nitrazepam | Not reported to be significant |
| Flurazepam (15 mg) | Equipotent to this compound and Nitrazepam | Fewer side effects than Nitrazepam | Not reported to be significant |
| Nitrazepam (5 mg) | Equipotent to this compound and Flurazepam | More side effects than this compound and Flurazepam | Yes |
| Data from Viukari et al., 1978.[1] |
The study by Viukari and colleagues found that 60 mg of this compound and 15 mg of Flurazepam were equipotent in their ability to maintain sleep in psychogeriatric patients.[1] Notably, both this compound and Flurazepam were reported to have fewer side effects compared to Nitrazepam.[1] The study also highlighted that all three hypnotics showed some loss of efficacy towards the end of the 7-day administration period.[1]
The primary safety concern with both medications in the elderly is the risk of adverse effects stemming from their long-acting metabolites. These can include:
-
Next-day residual effects: Drowsiness, dizziness, and impaired coordination.
-
Cognitive impairment: Deficits in memory and attention.
-
Increased risk of falls and fractures.
Due to these risks, the use of long-acting benzodiazepines in the elderly is generally discouraged in clinical guidelines.
Experimental Protocols
While the full detailed protocol of the pivotal comparative study by Viukari et al. is not publicly available, a standard methodology for such a clinical trial in a geriatric population with insomnia can be outlined as follows.
Objective: To compare the efficacy and safety of this compound and Flurazepam for the treatment of insomnia in geriatric patients.
Study Design: A randomized, double-blind, crossover clinical trial.
Participants: A cohort of geriatric patients (typically aged 65 and older) with a clinical diagnosis of insomnia. Exclusion criteria would include severe cognitive impairment, other sleep disorders, and contraindications to benzodiazepine use.
Intervention:
-
Treatment Arms:
-
This compound (e.g., 60 mg) administered orally at bedtime.
-
Flurazepam (e.g., 15 mg) administered orally at bedtime.
-
Placebo administered orally at bedtime.
-
-
Washout Period: A washout period of at least one week between treatment phases to minimize carryover effects.
Efficacy Assessment:
-
Primary Endpoints:
-
Sleep Latency: Time to fall asleep, measured by polysomnography (PSG) or patient-reported sleep diaries.
-
Total Sleep Time: Total duration of sleep, measured by PSG or actigraphy.
-
Wake After Sleep Onset (WASO): Time spent awake after initially falling asleep.
-
-
Secondary Endpoints:
-
Sleep Quality: Subjective ratings using validated scales (e.g., Pittsburgh Sleep Quality Index).
-
Number of Awakenings: Count of awakenings during the night.
-
Safety Assessment:
-
Adverse Event Monitoring: Recording all reported adverse events, with a focus on next-day sedation, dizziness, confusion, and falls.
-
Cognitive Function Assessment: Using standardized tests (e.g., Mini-Mental State Examination) at baseline and after each treatment period.
-
Psychomotor Performance: Assessed using tests like the Digit Symbol Substitution Test.
Conclusion
Both this compound and Flurazepam demonstrate efficacy in maintaining sleep in geriatric patients. However, their utility is significantly hampered by the prolonged half-lives of their active metabolites, which elevates the risk of adverse events in this vulnerable population. The available data suggests equipotency in sleep maintenance between the two, with a similar side effect profile that is more favorable than that of Nitrazepam.
For drug development professionals, these findings underscore the critical need for hypnotic agents with shorter half-lives and a cleaner safety profile in the elderly. Future research should focus on compounds that provide effective sleep induction and maintenance without compromising next-day cognitive and psychomotor function. For researchers, further head-to-head studies with detailed pharmacokinetic and pharmacodynamic assessments in geriatric models are warranted to refine our understanding of the clinical implications of these long-acting benzodiazepines.
References
- 1. Efficacy and side effects of flurazepam, this compound, and nitrazepam as sleeping aids in psychogeriatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and side effects of flurazepam, this compound, and nitrazepam as sleeping aids in psychogeriatric patients | Semantic Scholar [semanticscholar.org]
- 3. cdn.mdedge.com [cdn.mdedge.com]
- 4. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Fosazepam and Other Long-Acting Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of fosazepam with other long-acting benzodiazepines, supported by available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their understanding of the pharmacological profiles of these compounds.
Overview of Long-Acting Benzodiazepines
Long-acting benzodiazepines are a class of psychoactive drugs characterized by their prolonged duration of action. This is primarily due to their pharmacokinetic properties, including a long elimination half-life of the parent drug and/or the presence of active metabolites with extended half-lives. These agents are commonly prescribed for anxiety disorders, insomnia, and as muscle relaxants. Their mechanism of action involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, which enhances the inhibitory effects of GABA in the central nervous system.
This compound, a water-soluble derivative of diazepam, is metabolized to the long-acting active metabolite N-desmethyldiazepam (nordiazepam), which is also a major metabolite of diazepam and chlordiazepoxide.[1] This shared metabolic pathway underscores the similarities in the long-acting profiles of these drugs.
Comparative Pharmacokinetics
The duration of action and potential for accumulation of benzodiazepines are largely determined by their pharmacokinetic profiles. The following table summarizes key pharmacokinetic parameters for this compound and other long-acting benzodiazepines.
| Drug | Parent Half-Life (hours) | Active Metabolite(s) | Active Metabolite Half-Life (hours) |
| This compound | Short[2] | N-desmethyldiazepam (Nordiazepam) | ~72 (3 days)[1] |
| Diazepam | 20 - 50[3] | N-desmethyldiazepam, Temazepam, Oxazepam | Up to 100 (for N-desmethyldiazepam)[4][5][6] |
| Chlordiazepoxide | 5 - 30[7][8] | Desmethylchlordiazepoxide, Demoxepam, N-desmethyldiazepam, Oxazepam | 36 - 200 (for N-desmethyldiazepam)[7] |
| Clonazepam | 19 - 60[9] | 7-aminoclonazepam (and others, pharmacologically inactive) | - |
GABA-A Receptor Binding Affinity
| Compound | GABA-A Receptor Subtype | Binding Affinity (Ki) in nM |
| N-desmethyldiazepam | Not specified | Data not readily available |
| Diazepam | α1β3γ2 | Various reported values, often used as a reference |
| α2β3γ2 | Various reported values | |
| α3β3γ2 | Various reported values | |
| α5β3γ2 | Various reported values | |
| Clonazepam | α1 | Various reported values |
| α2 | Various reported values | |
| α3 | Various reported values | |
| α5 | Various reported values |
Note: Ki values can vary depending on the experimental conditions and receptor subtype composition.
Comparative Clinical Efficacy
Hypnotic Effects
Clinical trials have compared the hypnotic effects of this compound with diazepam and nitrazepam.
This compound vs. Diazepam:
A study involving six healthy adult males demonstrated that both this compound (60 mg and 80 mg) and diazepam (5 mg and 10 mg) reduced sleep onset latency and the number of awakenings.[10] this compound showed a carry-over effect into the next night, modifying sleep for about 30 hours, whereas the effect of diazepam was limited to the night of ingestion.[10] Total sleep time was significantly increased with both 10 mg of diazepam and both doses of this compound on the night of administration.[10]
This compound vs. Nitrazepam:
In a study with eight healthy young volunteers, 100 mg of this compound was found to have very similar overall effects on sleep patterns as 10 mg of nitrazepam.[11] Both drugs decreased sleep stages I, III, and IV, and REM sleep, with an increase in stage II sleep.[11] Subjectively, sleep quality was reported to be slightly better, with less morning drowsiness and hangover effects after this compound compared to nitrazepam.[11]
| Study Outcome | This compound | Diazepam | Nitrazepam |
| Sleep Onset Latency | Reduced[10] | Reduced[10] | Not directly compared |
| Total Sleep Time | Increased[10] | Increased (at 10mg)[10] | Not directly compared |
| Number of Awakenings | Reduced[10] | Reduced[10] | Not directly compared |
| Effect Duration | ~30 hours[10] | Night of ingestion[10] | Not specified |
| Subjective Sleep Quality | Improved[2] | Not specified | Slightly less improved than this compound[11] |
| Morning Drowsiness | Less pronounced than Nitrazepam[11] | Not specified | More pronounced than this compound[11] |
Anxiolytic and Muscle Relaxant Effects
While this compound is expected to have anxiolytic and muscle relaxant properties similar to diazepam due to its primary metabolite, specific comparative clinical data on these effects are limited. The anxiolytic efficacy of long-acting benzodiazepines is generally considered to be similar at equipotent doses. For muscle relaxant properties, diazepam and chlordiazepoxide have shown potency in animal models on the polysynaptic linguomandibular reflex.[12]
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the benzodiazepine binding site on the GABA-A receptor.
Methodology:
-
Membrane Preparation:
-
Whole brains from a suitable animal model (e.g., rat) are homogenized in a cold buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes containing the GABA-A receptors.
-
The membrane pellet is washed multiple times to remove endogenous ligands.
-
-
Binding Assay:
-
Aliquots of the prepared membranes are incubated with a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) at a fixed concentration.
-
Increasing concentrations of the unlabeled test compound (e.g., diazepam, N-desmethyldiazepam) are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., clonazepam).
-
-
Separation and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Clinical Trial Protocol for Hypnotic Efficacy Assessment
Objective: To compare the hypnotic efficacy of two or more benzodiazepines.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study design is often employed.
-
Participants: Healthy volunteers or patients with insomnia are recruited based on specific inclusion and exclusion criteria.
-
Intervention: Participants receive each of the study drugs (e.g., this compound, diazepam, placebo) for a defined period (e.g., one week), separated by a washout period to prevent carry-over effects.
-
Data Collection:
-
Polysomnography (PSG): All-night electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) are recorded to objectively measure sleep parameters such as sleep latency, total sleep time, sleep efficiency, and time spent in different sleep stages (N1, N2, N3, REM).
-
Subjective Sleep Questionnaires: Participants complete validated questionnaires (e.g., Leeds Sleep Evaluation Questionnaire) to assess subjective sleep quality, morning alertness, and any adverse effects.
-
-
Statistical Analysis: Statistical tests (e.g., ANOVA, t-tests) are used to compare the effects of the different treatments on the objective and subjective sleep parameters.
Experimental Protocol for Muscle Relaxant Activity (Rota-rod Test)
Objective: To assess the motor-impairing and muscle relaxant effects of a benzodiazepine in an animal model.
Methodology:
-
Apparatus: A Rota-rod apparatus consists of a rotating rod, the speed of which can be controlled.
-
Animals: Mice or rats are trained to stay on the rotating rod for a specific duration.
-
Procedure:
-
Animals are administered the test compound (e.g., diazepam) or a vehicle control.
-
At a predetermined time after administration, the animals are placed on the rotating rod.
-
The latency to fall off the rod is recorded. A shorter latency indicates greater motor impairment and muscle relaxation.
-
-
Data Analysis: The mean latency to fall for the treated group is compared to the control group using appropriate statistical tests.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Benzodiazepine Signaling Pathway at the GABA-A Receptor.
Caption: Experimental Workflow for Radioligand Binding Assay.
References
- 1. This compound [medbox.iiab.me]
- 2. Anxiety and sleep after this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. Diazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. DIAZEPAM [dailymed.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Chlordiazepoxide - Wikipedia [en.wikipedia.org]
- 8. Clinical pharmacokinetics of chlordiazepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clonazepam - Wikipedia [en.wikipedia.org]
- 10. Effect of diazepam and this compound (a soluble derivative of diazepam) on sleep in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaulation of the effect of this compound (a new benzodiazepine), nitrazepam and placebo on sleep patterns in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Predictive value of muscle relaxant models in rats and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Fosazepam Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods suitable for the quantification of Fosazepam, a water-soluble prodrug of diazepam. Due to a lack of extensive publicly available data specific to this compound, this guide leverages validated methods for diazepam and other benzodiazepines as reliable surrogates. The analytical performance for this compound is expected to be comparable to these structurally related compounds.
This compound is metabolized in the body to its active metabolite, desmethyldiazepam (nordiazepam), which has a long half-life.[1] Therefore, robust and validated analytical methods are crucial for pharmacokinetic studies, clinical monitoring, and forensic analysis. The primary techniques for benzodiazepine quantification are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4][5]
Comparison of Analytical Methods
The following tables summarize the performance of various analytical methods for the quantification of benzodiazepines, which can be considered indicative for this compound analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is a widely accessible and robust technique for the quantification of benzodiazepines in pharmaceutical formulations and biological matrices.
| Parameter | Diazepam & Other Benzodiazepines | Reference |
| Linearity Range | 0.1 - 18.0 ng/µL | [6] |
| Limit of Detection (LOD) | 0.02 - 0.47 ng/µL | |
| Limit of Quantification (LOQ) | 0.07 - 1.57 ng/µL | |
| Accuracy (% Recovery) | 88 - 113% | [6] |
| Precision (%RSD) | 0.5 - 12% | [6] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical studies.
| Parameter | Diazepam & Other Benzodiazepines | Reference |
| Linearity Range | 1 - 500 ng/mL | [7] |
| Limit of Detection (LOD) | 0.5 ng/mL | [7] |
| Limit of Quantification (LOQ) | 1 ng/mL | [7] |
| Accuracy (% Bias) | ±12% | [7] |
| Precision (%RSD) | 3 - 21% | [7] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization is often required for benzodiazepines to improve their chromatographic properties.
| Parameter | Diazepam & Other Benzodiazepines | Reference |
| Linearity Range | 5 - 2000 ng/mL | |
| Limit of Detection (LOD) | 1 - 113 ng/mL | [8] |
| Limit of Quantification (LOQ) | 4 - 375 ng/mL | [8] |
| Accuracy (%) | 84 - 114% | [8] |
| Precision (%RSD) | 0.66 - 14.8% | [8] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. The following sections outline typical experimental protocols for the analysis of benzodiazepines.
Sample Preparation (for Biological Matrices)
Effective sample preparation is critical to remove interferences and concentrate the analyte.
Solid Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated sample (e.g., plasma, urine) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances.
-
Elution: Elute the analyte of interest with an appropriate organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Liquid-Liquid Extraction (LLE):
-
pH Adjustment: Adjust the pH of the sample to optimize the extraction of the basic benzodiazepine.
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate) and vortex to extract the analyte.
-
Separation: Centrifuge to separate the aqueous and organic layers.
-
Evaporation and Reconstitution: Transfer the organic layer, evaporate to dryness, and reconstitute in the mobile phase.
HPLC-UV Method
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 230 nm.
-
Injection Volume: 20 µL.
LC-MS/MS Method
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.
GC-MS Method
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, ramp to 300°C.
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions.
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for method implementation and validation.
Caption: General workflow for validating an analytical method for this compound quantification.
Caption: Simplified metabolic pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. moh.gov.bw [moh.gov.bw]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Fosazepam vs. Midazolam: A Comparative Analysis of Onset and Duration of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of fosazepam and midazolam, focusing on their differences in onset and duration of action. The information presented is intended for a scientific audience and is supported by available experimental data.
Introduction
This compound and midazolam are both benzodiazepines, a class of drugs that enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[1] Despite their shared mechanism of action, their chemical structures and pharmacokinetic profiles lead to distinct clinical characteristics, particularly concerning their speed of onset and duration of effects. This compound is a water-soluble prodrug of diazepam, primarily metabolized to the long-acting nordiazepam (desmethyldiazepam).[2][3] In contrast, midazolam is a short-acting benzodiazepine with a rapid onset of action.[4][5]
Pharmacokinetic Profile Comparison
The onset and duration of action of a drug are largely determined by its pharmacokinetic properties, including the time to reach maximum plasma concentration (Tmax) and its elimination half-life (t1/2). The following table summarizes the key pharmacokinetic parameters for this compound and midazolam.
| Pharmacokinetic Parameter | This compound | Midazolam |
| Administration Route | Oral | Intravenous (IV), Intramuscular (IM), Intranasal, Buccal |
| Time to Peak (Tmax) | Data for parent drug limited; clinical effects are from the metabolite. | IV: ~3 minutes[4] IM: ~17.5 minutes[6] Intranasal: ~14 minutes[7] Buccal: ~30 minutes[8] |
| Elimination Half-life (t1/2) | Parent drug data limited. The primary active metabolite, nordiazepam, has a t1/2 of approximately 3 days.[3] | ~2.5 hours[4] |
| Active Metabolites | Nordiazepam (desmethyldiazepam), 3-hydroxythis compound.[3] | 1-hydroxymidazolam.[5] |
Onset and Duration of Action
This compound: As a prodrug, the clinical effects of this compound are not immediate and are dependent on its conversion to the active metabolite, nordiazepam. This results in a slower onset of action compared to midazolam. The most significant characteristic of this compound is its extended duration of action, which is attributed to the very long elimination half-life of nordiazepam (approximately 72 hours).[3] This prolonged activity can lead to carry-over effects and accumulation with repeated dosing.[2]
Midazolam: Midazolam is characterized by a rapid onset of action, particularly when administered intravenously, with effects seen within minutes.[4] Its short elimination half-life of about 2.5 hours contributes to a relatively short duration of action.[4] This makes it suitable for procedures requiring rapid sedation and a quick recovery. The active metabolite of midazolam, 1-hydroxymidazolam, also has a short half-life and contributes to the overall sedative effect.[5]
Experimental Protocols
This compound Study Protocol (Derived from comparative studies with diazepam and nitrazepam):
-
Study Design: Double-blind, placebo-controlled, crossover studies.[2][9]
-
Subjects: Healthy adult male volunteers.[2]
-
Dosing: Oral administration of this compound (e.g., 60 mg, 80 mg, or 100 mg).[2][3][9]
-
Measurements:
Midazolam Study Protocol (Derived from various pharmacokinetic studies):
-
Study Design: Open-label, randomized, crossover studies.[7][8]
-
Dosing:
-
Measurements:
-
Serial blood sampling at specified time points post-administration.[7][8]
-
Plasma concentrations of midazolam and its metabolites determined by gas-chromatography or liquid chromatography/mass spectrometry.[8]
-
Pharmacokinetic parameters (Tmax, t1/2, AUC) calculated using noncompartmental analysis.[7]
-
Pharmacodynamic effects assessed using EEG and sedation scales.[7][8]
-
Metabolic Pathways
The differing duration of action between this compound and midazolam can be largely attributed to their distinct metabolic pathways, as illustrated below.
This compound is metabolized to nordiazepam, a metabolite with a very long half-life, leading to a prolonged duration of action.[3] Midazolam is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to 1-hydroxymidazolam, which is also short-acting and rapidly eliminated.[5]
Conclusion
The primary difference between this compound and midazolam lies in their pharmacokinetic profiles, which dictates their onset and duration of action. Midazolam is a rapid-onset, short-acting benzodiazepine, making it suitable for acute procedural sedation. In contrast, this compound is a prodrug with a slower onset and a significantly longer duration of action due to its long-acting metabolite, nordiazepam. This makes it less suitable for applications where rapid recovery is desired and carries a higher risk of next-day impairment and drug accumulation. The choice between these two agents in a clinical or research setting should be guided by these fundamental pharmacokinetic differences.
References
- 1. Benzodiazepine Pharmacokinetics - The Alliance for Benzodiazepine Best Practices [benzoreform.org]
- 2. Effect of diazepam and this compound (a soluble derivative of diazepam) on sleep in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. litfl.com [litfl.com]
- 5. Pharmacokinetics, Pharmacodynamics, and Side Effects of Midazolam: A Review and Case Example [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and pharmacodynamics of midazolam administered as a concentrated intranasal spray. A study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Midazolam pharmacokinetics following intravenous and buccal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaulation of the effect of this compound (a new benzodiazepine), nitrazepam and placebo on sleep patterns in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fates of Fosazepam and Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the metabolic pathways of two closely related benzodiazepines: fosazepam and diazepam. While both compounds exert their effects through the central nervous system, their distinct metabolic profiles influence their pharmacokinetic properties and clinical applications. This analysis is supported by available experimental data to offer a clear comparison for research and drug development purposes.
Introduction to this compound and Diazepam
Diazepam, a widely prescribed benzodiazepine, is well-recognized for its anxiolytic, sedative, and anticonvulsant properties. Its metabolic pathway is extensively studied and serves as a benchmark for understanding the metabolism of other benzodiazepines. This compound, a water-soluble derivative of diazepam, is considered a prodrug that is converted in the body to active metabolites. Understanding the nuances of their metabolic transformations is crucial for predicting their efficacy, duration of action, and potential for drug-drug interactions.
Metabolic Pathways: A Visual Comparison
The metabolic cascades of this compound and diazepam, while interconnected, begin with different initial biotransformation steps. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.
Safety Operating Guide
Proper Disposal of Fosazepam: A Guide for Laboratory Professionals
Abstract: This document provides essential safety and logistical information for the proper disposal of fosazepam, a benzodiazepine derivative, within a research laboratory setting. The procedures outlined herein are designed to ensure compliance with the U.S. Drug Enforcement Administration (DEA) regulations for controlled substances and Environmental Protection Agency (EPA) guidelines for hazardous waste, promoting a safe and environmentally responsible laboratory environment.
Introduction
This compound, a water-soluble derivative of diazepam, is classified as a Schedule IV controlled substance by the DEA, indicating a potential for abuse and dependence. Proper disposal is not only a regulatory requirement but also a critical measure to prevent diversion and environmental contamination. This guide provides step-by-step procedures for the disposal of this compound, addressing scenarios where it may be classified as either a non-hazardous or a hazardous waste. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure safety and compliance.
Regulatory Framework
The disposal of this compound is governed by two primary federal agencies in the United States:
-
Drug Enforcement Administration (DEA): Regulates the handling and disposal of controlled substances to prevent diversion. Key requirements include making the substance "non-retrievable" and maintaining meticulous records of its destruction.
-
Environmental Protection Agency (EPA): Regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). The classification of a pharmaceutical as hazardous waste depends on its characteristics (ignitability, corrosivity, reactivity, toxicity) or if it is specifically listed as such.
While this compound itself is not explicitly listed as a P- or U-listed hazardous waste by the EPA, a hazardous waste determination should be made by a qualified individual, such as a certified hazardous waste manager or your institution's Environmental Health and Safety (EHS) department. This determination will dictate the appropriate disposal pathway.
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must wear the following minimum personal protective equipment:
-
Safety glasses or goggles
-
Lab coat
-
Nitrile gloves
Disposal Procedures
The following sections detail the step-by-step procedures for the disposal of this compound. The primary and highly recommended method for the disposal of any expired, unwanted, or unused controlled substance is through a DEA-registered reverse distributor.
-
Isolate Unwanted this compound: Segregate all containers of expired, unused, or contaminated this compound from active laboratory stock.
-
Label for Disposal: Clearly label the segregated containers with "PENDING DISPOSAL" or a similar designation. Do not obscure the original label information (e.g., chemical name, concentration).
-
Notify EHS: Inform your institution's EHS department of your intent to dispose of a controlled substance.
-
Hazardous Waste Determination: EHS will assist in making a formal hazardous waste determination for the this compound waste. This is a critical step that will determine the subsequent disposal protocol.
This is the standard and required method for the ultimate disposal of controlled substances.[1]
-
Arrange for Pickup: Your EHS department will typically have a contract with a DEA-registered reverse distributor and will coordinate the pickup of the this compound waste.
-
Documentation: Complete all necessary internal and external paperwork as directed by your EHS department and the reverse distributor. This will include an inventory of the substances to be disposed of.
Some institutions may have protocols for the on-site "wasting" of small, residual amounts of controlled substances. This must be done in a manner that renders the substance non-retrievable. This procedure should only be performed if explicitly permitted by your institution's policies and in strict adherence to their approved methods.
-
Witness Requirement: The destruction of a controlled substance must be witnessed by two authorized individuals.[1]
-
Acceptable Methods: Acceptable methods for rendering the substance non-retrievable may include chemical degradation or incineration. Unacceptable methods include flushing down the drain or mixing with kitty litter for regular trash disposal.[1]
-
Documentation: The destruction process, including the date, method, and signatures of both individuals, must be meticulously documented in a controlled substance logbook and on DEA Form 41.
Documentation and Record-Keeping
Accurate and complete documentation is a critical component of controlled substance disposal.
-
DEA Form 41: This form, the "Registrants Record of Controlled Substances Destroyed," must be completed for all controlled substance disposals.[2] It requires information about the drug, quantity, and method of destruction, and must be signed by two witnesses.[2]
-
Controlled Substance Logbook: Maintain a dedicated logbook that tracks the entire lifecycle of the this compound in the laboratory, from acquisition to disposal.
-
Retention: All disposal records, including the completed DEA Form 41, must be retained for a minimum of two years.[2]
Quantitative Data Summary
| Parameter | Guideline | Source |
| DEA Schedule | Schedule IV | DEA |
| Record Retention Period | Minimum 2 years | DEA |
| Witness Requirement for Destruction | 2 authorized individuals | DEA |
| RCRA Hazardous Waste Codes (if applicable) | P- or U-listed, or characteristic (D-codes) | EPA |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols. All laboratory work with this compound should be conducted in accordance with your institution's approved research protocols and safety guidelines.
Visualizations
Caption: this compound Disposal Workflow
Caption: Regulatory Relationship for this compound Disposal
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Fosazepam
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Fosazepam. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.
This compound, a water-soluble derivative of diazepam, is a benzodiazepine with sedative, anxiolytic, and muscle relaxant properties.[1] Like other benzodiazepines, it can be habit-forming and may cause adverse effects on the fetus.[2] Therefore, meticulous handling procedures are imperative.
Occupational Exposure Limits
While specific Occupational Exposure Limits (OELs) for this compound are not publicly available, OELs for similar compounds and general dust exposure provide a conservative framework for ensuring personnel safety. It is crucial to obtain the manufacturer's Safety Data Sheet (SDS) for specific guidance.
| Substance/Compound | Issuing Body | Exposure Limit | Time-Weighted Average (TWA) |
| Zolazepam hydrochloride | Zoetis | 10 µg/m³ to < 100 µg/m³ | Not Specified |
| Total Dust | OSHA | 15 mg/m³ | 8-hour |
| NIOSH | 10 mg/m³ | 10-hour | |
| ACGIH | 10 mg/m³ | 8-hour | |
| Respirable Dust | OSHA | 5 mg/m³ | 8-hour |
| NIOSH | 5 mg/m³ | 10-hour | |
| ACGIH | 1 mg/m³ | 8-hour |
Source: Zoetis Safety Data Sheet[3], OSHA, NIOSH, ACGIH[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to prevent accidental exposure through inhalation, skin contact, or eye contact.[3]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles | Recommended when contact is likely. A face shield may be required for larger-scale operations.[3] |
| Hand Protection | Impervious gloves (e.g., Nitrile) | Recommended for any potential skin contact. Double gloving is advised when compounding, administering, and disposing of the drug.[3][5][6] Change gloves regularly (e.g., every 30-60 minutes) or immediately if contaminated.[5][6] |
| Body Protection | Protective disposable gown or lab coat | Should be made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3][6] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Generally not required with adequate general ventilation. However, if ventilation is insufficient or if airborne exposures exceed the OEB range, a respirator is necessary. A chemical respirator with an organic vapor cartridge and dust/mist filter may be required in certain situations.[3] |
Operational Plans: From Handling to Disposal
Handling:
-
Engineering Controls: Use in a well-ventilated area.[3] Enclosed local exhaust ventilation (e.g., a chemical fume hood) may be necessary where dust, fumes, or vapors are generated.[3][7]
-
Procedural Controls:
Storage:
-
Store in a well-ventilated place with the container tightly closed.[3]
-
Store locked up and out of reach of children.[3]
-
Protect from light.[8]
-
Avoid reaction with oxidizing agents and strong acids or bases.[3]
Spill Response:
-
Evacuate and Secure: Clear the area of unnecessary personnel and move upwind of the spill.[3]
-
Ventilate: Ensure adequate ventilation.[3]
-
Containment: For large spills, stop the flow of material if it can be done without risk. Cover with a plastic sheet to prevent spreading.[3]
-
Absorption: Absorb the spill with an inert material such as vermiculite, dry sand, or earth and place it into containers for disposal.[3]
-
Decontamination: After the product has been recovered, flush the area with water.[3]
Disposal Plan:
Proper disposal of unused or waste this compound is crucial to prevent environmental contamination and potential misuse.
-
Follow Label Instructions: Always check for any specific disposal instructions on the product labeling.[9]
-
Community Take-Back Programs: The preferred method of disposal is through community drug take-back programs.[9][10]
-
Household Trash Disposal (if no take-back program is available):
-
Mix it with an undesirable substance like used coffee grounds or cat litter. This makes the drug less appealing to children and pets.[9][11][12]
-
Place the mixture in a sealable bag or container to prevent leakage.[9][12]
-
Dispose of the sealed container in the household trash.[11]
-
Before discarding the empty container, scratch out all personal information on the label.[9]
-
Do Not Flush: Unless specifically instructed by the manufacturer, do not flush this compound down the toilet or drain.[9][12]
Visual Guides
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Relationship between PPE and the hazards they mitigate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. benchchem.com [benchchem.com]
- 4. nj.gov [nj.gov]
- 5. pppmag.com [pppmag.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. northamerica.covetrus.com [northamerica.covetrus.com]
- 8. paipharma.com [paipharma.com]
- 9. beneverepharmacy.com [beneverepharmacy.com]
- 10. healthwarehouse.com [healthwarehouse.com]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 12. dea.gov [dea.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
